Product packaging for 2,6-Diaminopyridine(Cat. No.:CAS No. 141-86-6)

2,6-Diaminopyridine

Katalognummer: B123231
CAS-Nummer: 141-86-6
Molekulargewicht: 109.13 g/mol
InChI-Schlüssel: VHNQIURBCCNWDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,6-Diaminopyridine (CAS 141-86-6) is a versatile organic compound with the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol. This biochemical reagent serves as a critical building block in scientific research and industrial applications, primarily functioning as a pharmaceutical intermediate and a chromophore ligand. Primary Research Applications Pharmaceutical Intermediate : This compound is an essential precursor in the synthesis of various pharmacologically active molecules. It is a key scaffold in developing kinase inhibitors, such as dual leucine zipper kinase (DLK) inhibitors, which are significant in neurological research . Its structure is also utilized in the synthesis of historic drugs like the urinary tract analgesic Phenazopyridine . Hair Dye Coupler : this compound is used as a coupler in oxidation/permanent hair dye formulations, contributing to color formation . Analytical Chemistry : The compound acts as a precursor for chromophore ligands, such as 3-[2´-thiazolylazo]-2,6-diaminopyridine (2,6-TADAP), used for the spectrophotometric determination of platinum group metals . Advanced Materials : It is a crucial starting material in the synthesis of 2,3,5,6-tetraaminopyridine (TAP), a monomer for producing high-performance poly(p-phenylene pyridobisimidazole) (PIPD) fibers, commercially known as M5 fibers, which exhibit exceptional compressive strength and fire resistance . Chemical & Physical Properties : The compound is a solid with a melting point of 117-122 °C and is soluble in water (180 g/L at 20°C), acetone, ethanol, methanol, isopropanol, and ethyl acetate . Handling and Safety : this compound requires careful handling. It is toxic if swallowed (H301) and may cause skin and serious eye irritation (H315, H319) . Appropriate personal protective equipment (PPE) should be worn, and it should be stored in a cool, tightly closed container away from strong oxidizing agents . Notice : This product is labeled with "For Research Use Only (RUO)" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3 B123231 2,6-Diaminopyridine CAS No. 141-86-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNQIURBCCNWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25168-43-8
Record name Poly(2,6-diaminopyridine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25168-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0040127
Record name 2,6-Diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS]
Record name 2,6-Diaminopyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19499
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

141-86-6
Record name 2,6-Diaminopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diaminopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diaminopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1921
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Pyridinediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2,6-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIAMINOPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89AB8CKG6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,6-Diaminopyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diaminopyridine (B39239) (DAP) is a versatile heterocyclic organic compound with significant applications in medicinal chemistry, materials science, and chemical synthesis. This technical guide provides an in-depth overview of the core chemical properties, structural features, and common synthetic methodologies of this compound. Quantitative data is presented in structured tables for ease of reference, and a detailed experimental protocol for a common synthesis route is provided. This document aims to serve as a comprehensive resource for professionals utilizing this compound in their research and development endeavors.

Chemical Properties and Structure

This compound is a white to beige crystalline solid at room temperature.[1] Its structure consists of a pyridine (B92270) ring with two amino groups substituted at the 2 and 6 positions. This arrangement of electron-donating amino groups on the pyridine ring significantly influences its chemical reactivity and physical properties.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₇N₃[2]
Molecular Weight 109.13 g/mol [2]
Melting Point 117-122 °C[3][4]
Boiling Point 285 °C
pKa 6.13 ± 0.24
Solubility in Water 180 g/L
Flash Point 155 °C
Appearance Beige to dark brown-gray flakes or crystalline powder
Structural and Spectroscopic Data

The structural characteristics of this compound have been elucidated through various spectroscopic and crystallographic techniques.

Crystal Structure:

The crystal structure of this compound has been determined by X-ray crystallography. In the solid state, the molecule exhibits significant pyramidalization of the amino nitrogen atoms. The crystal structure of the 2,6-diaminopyridinium chloride salt shows that the cation is protonated at the pyridine nitrogen atom.

Crystal System ParameterValueReference
Space Group P b c a
a 5.1217 Å
b 9.8397 Å
c 21.914 Å
α 90°
β 90°
γ 90°

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound has been recorded and is available in spectral databases.

  • ¹³C NMR: The carbon-13 NMR spectrum is also available and provides information on the carbon framework of the molecule.

  • IR Spectroscopy: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the amino groups and the pyridine ring.

  • UV-Vis Spectroscopy: The UV-visible spectrum of this compound shows absorption peaks at approximately 244 nm and 308 nm.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the Chichibabin reaction and the amination of dihalopyridines being the most common.

Chichibabin Reaction

The Chichibabin reaction involves the direct amination of pyridine using sodium amide. This method can be adapted to produce this compound.

Experimental Protocol: Synthesis of this compound via Chichibabin Reaction

  • Materials:

    • Sodium amide

    • Pyridine

    • Organic solvent (e.g., C8-C12 aromatic hydrocarbon or diphenyl ether)

    • Phase-transfer catalyst (e.g., C6-C9 aromatic amine or C2-C6 fatty alcohol amine)

    • Water

  • Procedure:

    • In a reaction vessel, heat a mixture of sodium amide, the organic solvent, and the phase-transfer catalyst to 140-220 °C under an inert atmosphere.

    • Slowly add pyridine to the reaction mixture over a period of 0.5-3 hours while maintaining the temperature.

    • Allow the Chichibabin reaction to proceed for 3-10 hours.

    • After the reaction is complete, cool the mixture to 50-100 °C.

    • Carefully add water to hydrolyze the reaction mixture.

    • Cool the mixture to 5-40 °C to induce crystallization of the product.

    • Collect the this compound crystals by filtration.

    • The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Amination of Dihalopyridines

Another common method involves the substitution of halogens from a dihalopyridine with amino groups. For example, 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine (B144722) can be reacted with ammonia (B1221849) in the presence of a copper catalyst.

Experimental Protocol: Synthesis from 2,6-Dichloropyridine

  • Materials:

  • Procedure:

    • In a 600 mL autoclave equipped with a gas entrapment stirrer, add a solution of 5 g of CuI in 120 g of aqueous ammonia.

    • To this mixture, add 77 g of ammonium acetate and 60 g of 2,6-dichloropyridine.

    • Purge the autoclave with nitrogen gas.

    • Add 24 g of liquid ammonia to the autoclave.

    • Heat the reaction mixture to 150°C for 8 hours with stirring.

    • Monitor the pressure throughout the reaction.

    • After the reaction is complete, allow the mixture to cool to room temperature and bring the pressure back to atmospheric pressure.

    • The resulting this compound can then be purified.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a valuable building block in medicinal chemistry.

  • Pharmaceutical Intermediate: It is a key precursor in the production of the urinary tract analgesic phenazopyridine.

  • Antiviral and Antitumor Agents: Derivatives of this compound have been synthesized and investigated for their potential antitumor and antiviral activities.

  • Coordination Chemistry: The nitrogen atoms in this compound can coordinate with metal ions, making it a useful ligand in the synthesis of metal complexes with potential catalytic or therapeutic applications.

  • Molecular Sensing: Its derivatives can be used as molecular sensors for the detection of nucleic acid bases.

Safety and Handling

This compound is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants (e.g., Pyridine, Sodium Amide) Reaction Chichibabin Reaction (140-220 °C) Reactants->Reaction Heat, Solvent, Catalyst Hydrolysis Hydrolysis (Water Quench) Reaction->Hydrolysis Cooling Crystallization Crystallization (Cooling) Hydrolysis->Crystallization Filtration Filtration Crystallization->Filtration Crude_Product Crude this compound Filtration->Crude_Product Recrystallization Recrystallization (e.g., Toluene) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Filtration & Drying Characterization Characterization (NMR, IR, MP) Pure_Product->Characterization

Caption: Generalized workflow for the synthesis of this compound.

References

Synthesis of 2,6-Diaminopyridine from 2,6-Dibromopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 2,6-diaminopyridine (B39239), a critical building block in pharmaceutical and materials science, from 2,6-dibromopyridine (B144722). The document details three primary synthetic routes: Copper-Catalyzed Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and Direct Nucleophilic Aromatic Substitution. Each section includes in-depth experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application in a research and development setting.

Introduction

This compound is a key structural motif found in a wide array of biologically active compounds and functional materials. Its synthesis from readily available 2,6-dihalopyridines is a topic of significant interest. This guide focuses on the conversion of 2,6-dibromopyridine to this compound, presenting a comparative analysis of prevalent catalytic and non-catalytic methods. The methodologies discussed herein are selected for their relevance, efficiency, and adaptability in a modern drug discovery and development context.

Copper-Catalyzed Amination

Copper-catalyzed amination has emerged as a cost-effective and efficient alternative to palladium-based systems for the formation of C-N bonds. Recent advancements, particularly the use of microwave irradiation, have significantly reduced reaction times and improved yields for the synthesis of this compound from 2,6-dibromopyridine.

Experimental Protocol: Microwave-Assisted Copper-Catalyzed Diamination

This protocol is adapted from a method employing a commercially available copper/ligand system with microwave heating.[1][2]

Materials:

  • 2,6-Dibromopyridine

  • Aqueous Ammonia (B1221849) (28-30%)

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand like DMPAO

  • Potassium Carbonate (K₂CO₃)

  • Deionized Water

  • Microwave Synthesizer

Procedure:

  • In a 10 mL microwave reaction vessel, combine 2,6-dibromopyridine (1.0 mmol), Copper(I) Iodide (0.05 mmol, 5 mol%), and Potassium Carbonate (2.0 mmol).

  • Add deionized water (5 mL) and N,N'-Dimethylethylenediamine (0.1 mmol, 10 mol%).

  • Add concentrated aqueous ammonia (10 mmol).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 150-200 °C for 2 to 2.5 hours.[2][3]

  • After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and filter to remove inorganic salts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Quantitative Data for Copper-Catalyzed Diamination
ParameterValueReference
Catalyst CuI[1][2]
Ligand DMPAO or DMEDA[1][2]
Base K₂CO₃[1][2]
Solvent Water[1][2]
Temperature 118-200 °C[2]
Time 2-2.5 h[1][2]
Yield Good to Excellent[4]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] For the synthesis of primary amines, an ammonia surrogate such as benzophenone (B1666685) imine is often employed, followed by a deprotection step.[6]

Experimental Protocol: Buchwald-Hartwig Diamination using Benzophenone Imine

This protocol is a representative procedure adapted from established Buchwald-Hartwig methodologies for the synthesis of primary anilines.[7][8]

Materials:

  • 2,6-Dibromopyridine

  • Benzophenone Imine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos or similar bulky electron-rich phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene (B28343)

  • Hydrochloric Acid

  • Sodium Hydroxide

Procedure:

Step 1: Diamination

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (0.02 mmol, 2 mol%), Xantphos (0.03 mmol, 3 mol%), and Sodium tert-butoxide (2.5 mmol).

  • Add anhydrous toluene (10 mL) and stir for 10 minutes.

  • Add 2,6-dibromopyridine (1.0 mmol) and benzophenone imine (2.2 mmol).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is the bis-imine adduct.

Step 2: Deprotection

  • Dissolve the crude bis-imine adduct in tetrahydrofuran (B95107) (10 mL).

  • Add 2M aqueous hydrochloric acid (10 mL) and stir vigorously at room temperature for 4-6 hours.

  • Neutralize the reaction mixture with aqueous sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography.

Quantitative Data for Buchwald-Hartwig Diamination
ParameterValueReference
Catalyst Pd(OAc)₂[7][8]
Ligand Xantphos / X-Phos[7][9]
Base NaOtBu or KOt-Bu[7]
Solvent Toluene or Dioxane[9]
Temperature 100-110 °C[9]
Time 12-24 h[1]
Ammonia Source Benzophenone Imine[6][7]
Yield Good to Excellent (over 2 steps)[7]

Direct Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of bromide ions from 2,6-dibromopyridine with ammonia is a classical approach to this compound. This reaction typically requires high temperatures and pressures to overcome the activation energy for nucleophilic aromatic substitution. The use of a copper catalyst can facilitate this transformation under slightly milder conditions.

Experimental Protocol: High-Pressure/Temperature Amination

This protocol is based on established procedures for the amination of dihalopyridines in an autoclave.[10]

Materials:

  • 2,6-Dibromopyridine

  • Aqueous Ammonia (28-30%)

  • Copper(I) Iodide (CuI) or Copper(II) Sulfate (CuSO₄)

  • Ammonium Acetate (optional, as a buffer)

  • Autoclave reactor

Procedure:

  • Charge a high-pressure autoclave with 2,6-dibromopyridine (1.0 mol), Copper(I) Iodide (0.05 mol), and concentrated aqueous ammonia (10 mol).

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

  • Heat the mixture to 150-180 °C with stirring. The internal pressure will increase significantly.

  • Maintain the reaction at this temperature for 8-12 hours.

  • Cool the autoclave to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture and filter to remove the catalyst.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Dry the combined organic extracts, concentrate, and purify the product by recrystallization or column chromatography.

Quantitative Data for High-Pressure/Temperature Amination
ParameterValueReference
Catalyst CuI or CuSO₄[10]
Reagent Aqueous Ammonia[10]
Solvent Water (from aqueous ammonia)[10]
Temperature 150-180 °C[10]
Pressure High (autogenic)[10]
Time 8-12 h[10]
Yield Moderate to Good[10]

Visualizations

Reaction Mechanisms

Copper-Catalyzed Amination Copper-Catalyzed Amination Mechanism 2,6-Dibromopyridine 2,6-Dibromopyridine Oxidative Addition Complex Oxidative Addition Complex 2,6-Dibromopyridine->Oxidative Addition Complex + Cu(I) Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Oxidative Addition Complex Ammonia Ammonia Amine Coordination Amine Coordination Ammonia->Amine Coordination Oxidative Addition Complex->Amine Coordination + 2 NH₃ Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Cu(I) Catalyst (regenerated) This compound This compound Reductive Elimination->this compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination Cycle Pd(0)L₂ Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L₂->Oxidative Addition + Ar-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Oxidative Addition->Amine Coordination & Deprotonation + Amine, Base Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L₂ (regenerated) Product Bis-imine Adduct Reductive Elimination->Product Ar-Br 2,6-Dibromopyridine Ar-Br->Oxidative Addition Amine Benzophenone Imine Amine->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Experimental Workflow General Experimental Workflow Start Start Reaction Setup Combine 2,6-dibromopyridine, catalyst, ligand, base, and solvent Start->Reaction Setup Reaction Heat under specified conditions (Conventional or Microwave) Reaction Setup->Reaction Workup Cool, dilute, and perform aqueous extraction Reaction->Workup Purification Column chromatography or recrystallization Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Spectroscopic Profile of 2,6-Diaminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diaminopyridine, a crucial building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The spectra are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits three distinct signals corresponding to the aromatic protons and the amine protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.22t7.8H-4
5.90d7.8H-3, H-5
5.54s (br)--NH₂ (2 protons)
¹³C NMR Data

The ¹³C NMR spectrum in DMSO-d₆ provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
159.2C-2, C-6
138.5C-4
98.9C-3, C-5
Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in deuterated dimethyl sulfoxide (DMSO-d₆, approximately 0.75 mL). The sample is thoroughly mixed to ensure homogeneity.

Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is utilized.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired at room temperature. The residual solvent peak of DMSO-d₅ at δ 2.50 ppm is used as an internal reference. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. The central peak of the DMSO-d₆ multiplet at δ 39.52 ppm serves as the internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum is commonly obtained using a potassium bromide (KBr) pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300StrongN-H stretching (asymmetric and symmetric) of the primary amine groups
3150 - 3000MediumAromatic C-H stretching
1640 - 1580StrongN-H bending (scissoring) and C=C/C=N ring stretching
1480 - 1440MediumAromatic C=C ring stretching
1300 - 1200MediumC-N stretching
850 - 750StrongC-H out-of-plane bending
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The fine powder is then transferred to a pellet press die.

Pellet Formation: The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is typically recorded in ethanol (B145695).

λmax (nm)Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹Solvent
308Data not availableEthanol
244Data not availableEthanol
203Data not availableEthanol
Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade ethanol. This stock solution is then serially diluted to prepare working solutions of appropriate concentrations for analysis.

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

Data Acquisition: A quartz cuvette with a 1 cm path length is filled with the sample solution. A matching cuvette filled with ethanol is used as the reference. The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

Spectroscopic Characterization Workflow

The logical workflow for the comprehensive spectroscopic analysis of a this compound sample is outlined below. This process ensures a systematic approach to confirming the identity and purity of the compound.

Spectroscopic_Workflow_2_6_Diaminopyridine cluster_sample Sample Acquisition & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Dissolve in Ethanol Sample->Prep_UV NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV Process_NMR Process Spectra (Referencing, Integration) NMR->Process_NMR Process_IR Process Spectrum (Baseline Correction) IR->Process_IR Process_UV Process Spectrum (Identify λmax) UV->Process_UV Interpret_NMR Assign Peaks (Chemical Shifts, Multiplicity) Process_NMR->Interpret_NMR Interpret_IR Assign Bands (Functional Groups) Process_IR->Interpret_IR Interpret_UV Analyze Electronic Transitions Process_UV->Interpret_UV Structure_Confirmation Structure & Purity Confirmation Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_UV->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Solubility Profile of 2,6-Diaminopyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Diaminopyridine is a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and polymers. Its utility in these applications is profoundly influenced by its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification processes like crystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, details the experimental methodologies for solubility determination, and presents a logical workflow for such assessments.

Quantitative Solubility Data

The solubility of this compound exhibits significant variability depending on the solvent's polarity and the system's temperature. Generally, it is soluble in polar organic solvents and shows a positive correlation between solubility and increasing temperature.[1][2]

Solubility in Alcohols and Aromatic Hydrocarbons

Quantitative data, determined through the isothermal saturation method followed by High-Performance Liquid Chromatography (HPLC) analysis, is available for several common solvents.[2] The mole fraction solubility of this compound in methanol, ethanol, 2-propanol, toluene, o-xylene, and ethylbenzene (B125841) at various temperatures is presented below.

Table 1: Mole Fraction Solubility (x) of this compound in Select Organic Solvents at Various Temperatures (K)[2]

Temperature (K)MethanolEthanol2-PropanolTolueneo-XyleneEthylbenzene
278.150.08830.05160.02150.00310.00240.0028
283.150.10310.06120.02600.00400.00320.0037
288.150.12020.07250.03130.00510.00420.0049
293.150.13980.08580.03760.00650.00540.0063
298.150.16250.10130.04500.00830.00700.0081
303.150.18880.11950.05380.01050.00900.0104
308.150.21910.14080.06420.01330.01150.0133
313.150.25410.16580.07650.01680.01460.0169
318.150.29460.19510.09100.02110.01860.0215
323.15---0.02650.02350.0272
328.15---0.03310.02970.0343
333.15---0.04130.03740.0431
Qualitative and Single-Point Solubility Data

In addition to the temperature-dependent data, this compound is known to be soluble in other common laboratory solvents.

Table 2: Qualitative and Single-Point Solubility of this compound

SolventSolubilityTemperature (°C)
Water180 g/L[3][4]20
AcetoneSoluble[3]Not Specified
Ethyl AcetateSoluble[3]Not Specified
IsopropanolSoluble[3]Not Specified

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented above was primarily obtained using the isothermal saturation method.[2]

Isothermal Saturation Method

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

Materials and Apparatus:

  • This compound (recrystallized, purity >99.8%)[2]

  • Selected solvents (chromatographically pure grade, water content <0.02%)[2]

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath with temperature control (±0.05 K)[2]

  • Analytical balance (±0.0001 g)

  • High-Performance Liquid Chromatography (HPLC) system for concentration analysis

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known mass of the chosen solvent in the jacketed glass vessel. This ensures that a solid phase remains at equilibrium.

  • Equilibration: The mixture is continuously stirred at a constant temperature, maintained by the thermostatic water bath. The system is allowed to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation is reached. The presence of undissolved solid material confirms saturation.[2]

  • Sampling: After equilibration, stirring is stopped to allow the undissolved solid to settle. A sample of the supernatant (the clear, saturated solution) is withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

  • Filtration: The withdrawn sample is immediately filtered through a syringe filter to remove any undissolved solid particles.

  • Analysis: A known mass of the filtered, saturated solution is taken and diluted with the appropriate mobile phase. The concentration of this compound in the diluted sample is then precisely determined using a calibrated HPLC method.[2]

  • Calculation: The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent. The experiment is repeated at different temperatures to generate a solubility curve.

Visualization of Experimental Workflow

The logical flow of the isothermal saturation method for solubility determination is outlined in the diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess this compound to a known mass of solvent B Place in jacketed vessel with magnetic stirrer A->B C Set constant temperature with thermostatic bath B->C D Stir mixture for 24h to achieve equilibrium C->D E Stop stirring, allow solid to settle D->E F Withdraw supernatant with syringe E->F G Filter sample immediately (0.45 µm filter) F->G H Dilute a known mass of the filtrate G->H I Analyze concentration by HPLC H->I J Calculate mole fraction solubility I->J

References

The Ascendance of a Versatile Scaffold: A Technical Guide to the Discovery and History of 2,6-Diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the synthesis, evolution, and therapeutic applications of 2,6-diaminopyridine (B39239) and its derivatives, from their early discovery to their contemporary role in medicine.

Introduction

The pyridine (B92270) ring, a fundamental heterocyclic scaffold, is a cornerstone of numerous biologically active compounds. Among its many derivatives, this compound has emerged as a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and capacity for hydrogen bonding have made it a versatile building block for a diverse array of molecules with applications ranging from anticancer and antimicrobial agents to dyes and polymers. This technical guide provides a comprehensive overview of the discovery and historical development of this compound derivatives, detailing key synthetic methodologies, significant therapeutic applications, and the underlying mechanisms of action.

Discovery and Historical Synthesis of this compound

The journey of this compound is intrinsically linked to the pioneering work of the Russian chemist Aleksei Chichibabin. In 1914, Chichibabin and his collaborator O. A. Zeide reported a groundbreaking method for the direct amination of pyridine using sodium amide, a reaction that now bears his name.[1][2] While their initial publication focused on the synthesis of 2-aminopyridine, further investigations by Chichibabin and others extended this methodology. In a paraffin (B1166041) solvent at elevated temperatures (150–180 °C), a second amino group could be introduced onto the pyridine ring, yielding this compound.[3]

Historically, another significant route to this compound involved the ammonolysis of 2,6-dihalopyridines. Early work by chemists such as Steinhauser in 1916 demonstrated that reacting 2,6-dibromopyridine (B144722) with liquefied ammonia (B1221849) under high temperature and pressure could produce this compound.[4]

Over the decades, these foundational methods have been refined and new synthetic strategies have been developed to improve yield, safety, and substrate scope. These include copper-catalyzed amination reactions and processes starting from non-pyridine precursors like 3-hydroxy pentane (B18724) 1,5-dinitrile.[5]

Therapeutic Applications of this compound Derivatives

The this compound core has proven to be a fertile ground for the discovery of novel therapeutic agents. Its derivatives have been investigated for a wide range of pharmacological activities, with notable successes in oncology and infectious diseases.

Anticancer Agents: Cyclin-Dependent Kinase (CDK) Inhibitors

Uncontrolled cell proliferation is a hallmark of cancer, and cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[6] The this compound scaffold has been successfully employed in the design of potent CDK inhibitors.

A notable class of these inhibitors is the 3-acyl-2,6-diaminopyridines. These compounds have demonstrated significant inhibitory activity against CDK1 and CDK2, leading to cell cycle arrest and inhibition of tumor cell proliferation.[7]

Table 1: In Vitro Activity of Representative this compound-Based CDK Inhibitors

CompoundTargetIC50 (nM)Cell LineGI50 (µM)
2r CDK180HeLa1.2
CDK250HCT1160.9
A3751.5
11 CDK170HeLa1.0
CDK240HCT1160.8
A3751.1

Data compiled from published studies.[7]

CDK1 and CDK2 are crucial for the G2/M and G1/S transitions in the cell cycle, respectively. Inhibition of these kinases by this compound derivatives leads to cell cycle arrest at these checkpoints, preventing cancer cells from progressing through mitosis and DNA replication. This ultimately triggers apoptosis, or programmed cell death.[8][9] The downstream effects of CDK1/2 inhibition include the prevention of phosphorylation of key substrates like the retinoblastoma protein (pRb) and histone H1.

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cell_Cycle_Arrest Cell Cycle Arrest CDK1_CyclinB CDK1/Cyclin B Mitotic_Substrates Mitotic Substrates (e.g., Histone H1) CDK1_CyclinB->Mitotic_Substrates phosphorylates Mitosis Mitosis Mitotic_Substrates->Mitosis promotes DAP_Derivative This compound Derivative DAP_Derivative->CDK2_CyclinE inhibits DAP_Derivative->CDK1_CyclinB inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

CDK1/2 Inhibition by this compound Derivatives
Antimicrobial Agents

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. This compound derivatives have shown promise as potent antibacterial agents, particularly when complexed with metal ions or incorporated into Schiff base structures.

Metal complexes of this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[10] Additionally, Schiff bases derived from this compound and isatin (B1672199) have exhibited notable antibacterial and antifungal properties.[11]

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Derivative ClassCompound ExampleTest OrganismMIC (µg/mL)
Metal ComplexFe(II)-2,6-diaminopyridinePseudomonas aeruginosa125
Cu(II)-2,6-diaminopyridineEscherichia coli125
Schiff BaseIsatin Derivative MS2Staphylococcus aureus6.25
Isatin Derivative MS4Bacillus subtilis6.25

Data compiled from published studies.[10][11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays.

Synthesis of a 3-Acyl-2,6-diaminopyridine CDK Inhibitor

This protocol is adapted from published procedures for the synthesis of 3-acyl-2,6-diaminopyridine derivatives.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to the turbidity of a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control) with the bacterial suspension.

  • Include a growth control well (bacteria without the compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

CDK activity can be measured using various in vitro kinase assay kits, which typically involve the phosphorylation of a substrate and detection of the product.[13][14]

Materials:

  • Recombinant CDK1/Cyclin B or CDK2/Cyclin A enzyme

  • Kinase assay buffer

  • ATP

  • CDK substrate (e.g., histone H1 or a specific peptide)

  • Test compound (this compound derivative)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the CDK enzyme, substrate, and test compound to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Drug Discovery and Development Workflow

The discovery of novel this compound-based drugs follows a structured workflow common in the pharmaceutical industry.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Library_Design Library Design and Synthesis of 2,6-DAP Derivatives Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval and Market Launch Clinical->Approval

Drug Discovery Workflow for this compound Derivatives

Conclusion

From its historical synthesis via the Chichibabin reaction to its current role as a versatile scaffold in modern drug discovery, this compound has had a profound impact on chemical and biomedical sciences. Its derivatives continue to be a rich source of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ability to readily modify the this compound core allows for the fine-tuning of pharmacological properties, making it an attractive starting point for the development of next-generation therapies. As our understanding of disease mechanisms deepens, the potential for discovering new and innovative applications for this remarkable class of compounds remains vast.

References

Thermal Stability and Decomposition of 2,6-Diaminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (2,6-DAP) is a crucial building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceuticals and functional polymers. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of related products. This technical guide provides a comprehensive overview of the thermal properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and outlining potential decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₇N₃[1]
Molecular Weight109.13 g/mol [1]
Melting Point117-122 °C[2]
120.64 °C (Dimer)[3]
74.26 °C (Monomer)[4]
120.8 °C[5]
Boiling Point285 °C[2][6]
Flash Point155 °C[1][2]
AppearanceOff-white to beige or brown crystalline solid[2]
SolubilitySoluble in water (9.9 g/100ml @ 20°C), acetone, ethanol, methanol, isopropanol, ethyl acetate.[2]

Thermal Stability and Decomposition Analysis

The thermal stability of this compound has been investigated primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses provide critical information on the temperature at which the compound begins to degrade, the stages of decomposition, and the associated thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound, TGA reveals the onset of decomposition and the extent of mass loss at various temperatures.

One study found that the decomposition of this compound begins at approximately 184°C and concludes around 235°C, resulting in a mass loss of 47.97%[3]. The maximum decomposition temperature (Tmax), which corresponds to the peak of the derivative thermogravimetric (DTG) curve, was determined to be 186.84°C[3].

Table 2: Summary of TGA Data for this compound

ParameterValueReference
Decomposition Onset~184 °C[3]
Decomposition End~235 °C[3]
Maximum Decomposition Temperature (Tmax)186.84 °C[3]
Mass Loss47.97%[3]
Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For this compound, DSC analysis identifies the melting point and any exothermic or endothermic events related to decomposition.

Research has shown that this compound can exist in monomeric and dimeric forms, each with a distinct melting point. The monomeric form melts at around 74.26°C, while the more stable dimeric form melts at approximately 122.34°C[4]. Another study reported an endothermic peak at 120.64°C corresponding to the melting point, followed by a second endothermic peak at 199.35°C attributed to thermal degradation[3]. A separate analysis from a patent document showed a melting point of 120.8°C[5].

Table 3: Summary of DSC Data for this compound

ParameterValueReference
Melting Point (Monomer)74.26 °C[4]
Melting Point (Dimer)122.34 °C[4]
Melting Point120.64 °C[3]
Thermal Degradation Peak199.35 °C[3]
Latent Heat of Fusion109.5 J/g[3]

Decomposition Products and Pathway

Under thermal stress, this compound is known to be stable under normal temperatures and pressures[2][7]. However, at elevated temperatures, it undergoes decomposition. The hazardous decomposition products identified in safety data sheets include:

  • Nitrogen oxides (NOx)[2][7][8]

  • Carbon monoxide (CO)[2][7][8]

  • Carbon dioxide (CO2)[2][7][8]

While the end products of complete combustion are known, the specific intermediate steps and the detailed decomposition mechanism of this compound are not extensively documented in the scientific literature. A plausible, though generalized, decomposition pathway can be inferred. The initial stages likely involve the cleavage of the C-NH2 bonds and the subsequent breakdown of the pyridine (B92270) ring. The presence of amino groups may influence the ring-opening mechanism compared to unsubstituted pyridine.

Decomposition_Pathway cluster_main Generalized Thermal Decomposition cluster_products Decomposition Products 2_6_DAP This compound Intermediates Radical Intermediates (e.g., aminopyridyl radicals, ring-opened fragments) 2_6_DAP->Intermediates Heat (Δ) Products Final Decomposition Products Intermediates->Products Further Oxidation NOx NOx Products->NOx CO CO Products->CO CO2 CO2 Products->CO2 Experimental_Workflow cluster_workflow Thermal Analysis Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis Sample This compound Sample TGA_Prep Weigh Sample (5-10 mg) into TGA crucible Sample->TGA_Prep DSC_Prep Weigh Sample (2-5 mg) and seal in pan Sample->DSC_Prep TGA_Run Heat at 10°C/min in N2 atmosphere TGA_Prep->TGA_Run TGA_Data Record Mass vs. Temp TGA_Run->TGA_Data Analysis Data Interpretation: - Decomposition Temps (TGA) - Mass Loss (TGA) - Melting Point (DSC) - Enthalpy Changes (DSC) TGA_Data->Analysis DSC_Run Heat at 10°C/min in N2 atmosphere DSC_Prep->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Data->Analysis

References

An In-depth Technical Guide to 2,6-Diaminopyridine (CAS Number 141-86-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (B39239) (CAS: 141-86-6) is a versatile heterocyclic aromatic amine that serves as a crucial building block in a multitude of chemical syntheses. Its unique structure, featuring a pyridine (B92270) ring with two amino groups at the C2 and C6 positions, imparts it with valuable properties for applications in medicinal chemistry, materials science, and as an intermediate in the production of dyes and polymers. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, detailed experimental protocols for its synthesis and key reactions, and a summary of its known biological activities.

Physicochemical Properties

This compound is typically a white to beige or brown crystalline solid.[1] Its core physicochemical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueReferences
Molecular Formula C₅H₇N₃[2]
Molecular Weight 109.13 g/mol [2]
Appearance White to beige or brown crystalline solid/powder[1]
Melting Point 117-122 °C[3]
Boiling Point 285 °C[1]
Solubility in Water 9.9 g/100 mL (20 °C)[3]
Solubility in Organic Solvents Soluble in acetone, ethanol, and methanol
pKa 6.13 ± 0.24 (Predicted)[3]
LogP 0.550 (Estimated)[3]

Spectroscopic Data

The following sections detail the characteristic spectroscopic signature of this compound, which is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound in DMSO-d₆ provide key structural information.

¹H NMR (300 MHz, DMSO-d₆) [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22t1HH-4
5.90d2HH-3, H-5
5.47s4H-NH₂

¹³C NMR (75 MHz, DMSO-d₆) [2]

Chemical Shift (δ) ppmAssignment
159.2C-2, C-6
137.5C-4
102.8C-3, C-5
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450 - 3150N-H StretchingPrimary Amine (-NH₂)
1640 - 1560N-H BendingPrimary Amine (-NH₂)
1590 - 1475C=C and C=N StretchingAromatic Ring
1300 - 1200C-N StretchingAryl Amine
850 - 750C-H Bending (out-of-plane)Aromatic Ring
Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound typically shows a prominent molecular ion peak (M⁺) at m/z = 109, corresponding to its molecular weight.[4] Common fragmentation patterns involve the loss of HCN (m/z = 82) or NH₂ radicals.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and common applications of this compound.

Synthesis of this compound

4.1.1. Via the Chichibabin Reaction

This classic method involves the amination of pyridine using sodium amide.[1]

Pyridine Pyridine Reaction Reaction Vessel (150-180°C, 3-6 h) Pyridine->Reaction NaNH2 Sodium Amide (NaNH₂) NaNH2->Reaction Solvent Inert Solvent (e.g., Toluene) Solvent->Reaction Hydrolysis Aqueous Workup (Hydrolysis) Reaction->Hydrolysis Cooling Crystallization Crystallization Hydrolysis->Crystallization DAP This compound Crystallization->DAP Filtration & Drying Aniline Aniline Diazotization Diazotization Aniline->Diazotization NaNO2_HCl NaNO₂ / HCl (0-5°C) NaNO2_HCl->Diazotization BDC Benzenediazonium Chloride Diazotization->BDC Coupling Azo Coupling BDC->Coupling DAP This compound DAP->Coupling Phenazopyridine Phenazopyridine Coupling->Phenazopyridine cluster_0 Hair Dye Formulation DAP This compound (Coupler) Hair Hair Shaft DAP->Hair Developer Primary Intermediate (e.g., p-Phenylenediamine) Developer->Hair Base Alkaline Medium Base->Hair Oxidizer Oxidizing Agent (e.g., H₂O₂) Oxidizer->Hair Oxidation Color Colored Dye Molecule (Trapped in Hair) Hair->Color Reaction

References

Theoretical Exploration of 2,6-Diaminopyridine Tautomerism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the tautomeric forms of 2,6-diaminopyridine (B39239). Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in drug design and development, as different tautomers can exhibit distinct biological activities, solubilities, and metabolic stabilities. Understanding the relative stabilities and interconversion pathways of this compound tautomers is therefore essential for predicting its behavior in biological systems.

This document outlines the computational methodologies employed in such studies, presents illustrative quantitative data on the relative stabilities of the key tautomers, and visualizes the tautomeric relationships and computational workflows. While a dedicated, comprehensive theoretical study on this compound tautomers is not extensively available in public literature, this guide synthesizes information from computational studies on closely related aminopyridines and diaminopurines to provide a robust framework for understanding and investigating this molecule.

Tautomeric Landscape of this compound

This compound can exist in several tautomeric forms, primarily involving the migration of a proton from an exocyclic amino group to the ring nitrogen atom or the other amino group. The principal tautomers include the canonical diamino form and various imino forms. The equilibrium between these forms is influenced by factors such as the intrinsic stability of the tautomers, solvent effects, and temperature.

The primary tautomeric forms considered in theoretical studies are:

  • This compound (Canonical): The most commonly depicted form with two exocyclic amino groups.

  • 6-Amino-2-(imino)pyridin-1(2H)-yl: An imino tautomer where one amino group has transferred a proton to the ring nitrogen.

  • 2-Amino-6-(imino)pyridin-1(6H)-yl: The other possible imino tautomer with proton transfer to the ring nitrogen.

  • Imino-imino tautomers: Less common forms where both amino groups exist as imines.

Quantitative Analysis of Tautomer Stabilities

The relative energies of the different tautomers of this compound can be predicted using quantum chemical calculations. This data is crucial for determining the predominant tautomeric form under various conditions. The following table summarizes hypothetical relative energies based on computational studies of similar aminopyridine derivatives, such as 2-amino-4-methylpyridine.[1]

TautomerStructureRelative Energy (kcal/mol) - Gas Phase
T1 (Canonical)This compound0.00
T2 6-Amino-2-(imino)pyridin-1(2H)-yl10-15
T3 2-Amino-6-(imino)pyridin-1(6H)-yl10-15

Note: The relative energy values are illustrative and based on trends observed for similar molecules. Actual values for this compound would require specific computational studies.

Detailed Computational Protocols

The theoretical investigation of this compound tautomers involves a series of computational steps to determine the geometries, energies, and properties of each tautomer.

3.1. Geometry Optimization and Frequency Calculations

The three-dimensional structure of each tautomer is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2).

  • Methodology:

    • DFT: The B3LYP functional is commonly employed for its balance of accuracy and computational cost.[1]

    • Ab Initio: The MP2 method provides a higher level of theory that includes electron correlation effects.[1]

    • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is often used to provide a good description of the electronic structure.[1]

  • Protocol:

    • The initial structure of each tautomer is built using molecular modeling software.

    • Geometry optimization is performed in the gas phase to locate the stationary points on the potential energy surface.

    • Frequency calculations are then carried out at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

3.2. Calculation of Relative Energies

The relative energies of the tautomers are calculated from the differences in their total electronic energies, often corrected for ZPVE.

  • Protocol:

    • The total electronic energy of each optimized tautomer is obtained from the output of the geometry optimization calculation.

    • The ZPVE correction is added to the total electronic energy.

    • The relative energy of each tautomer is calculated with respect to the most stable tautomer.

3.3. Solvation Effects

The influence of a solvent on the tautomeric equilibrium can be modeled using implicit or explicit solvent models.

  • Methodology:

    • Implicit Solvation: The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous dielectric medium.

    • Explicit Solvation: This approach involves including a number of explicit solvent molecules around the solute, providing a more detailed picture of solute-solvent interactions.

  • Protocol:

    • The optimized gas-phase geometry of each tautomer is used as the starting point.

    • A new geometry optimization is performed with the inclusion of the chosen solvation model.

    • The relative energies in solution are then calculated in the same manner as for the gas phase.

Visualization of Tautomeric Relationships and Computational Workflow

4.1. Tautomeric Equilibrium of this compound

The following diagram illustrates the equilibrium between the canonical diamino form and the two primary imino tautomers.

Tautomers T1 This compound (Canonical) T2 6-Amino-2-(imino)pyridin-1(2H)-yl T1->T2 H+ shift T3 2-Amino-6-(imino)pyridin-1(6H)-yl T1->T3 H+ shift

Caption: Tautomeric equilibrium of this compound.

4.2. Computational Workflow for Tautomer Analysis

This diagram outlines the typical workflow for the theoretical study of tautomers.

Workflow cluster_gas_phase Gas-Phase Calculations cluster_solution_phase Solution-Phase Calculations start Initial Structures of Tautomers opt Geometry Optimization (DFT/B3LYP or MP2) start->opt freq Frequency Calculation (Confirm Minima & ZPVE) opt->freq solv_opt Geometry Optimization (with PCM) opt->solv_opt Optimized Geometries rel_energy_gas Calculate Relative Energies freq->rel_energy_gas solv_energy Calculate Relative Energies in Solution rel_energy_gas->solv_energy solv_opt->solv_energy

Caption: Computational workflow for tautomer analysis.

Concluding Remarks for Drug Development Professionals

The theoretical study of this compound tautomers provides invaluable insights for drug discovery and development. By understanding the relative populations of different tautomers, researchers can:

  • Predict Biological Activity: Different tautomers can have varying affinities for biological targets.

  • Optimize Physicochemical Properties: Tautomerism influences properties like solubility, lipophilicity, and membrane permeability.

  • Anticipate Metabolic Fate: The predominant tautomer may be metabolized differently.

While this guide provides a foundational understanding based on related molecules, a dedicated computational study on this compound is recommended for any drug development program involving this scaffold. The methodologies and workflows outlined here provide a clear roadmap for such an investigation.

References

The Amino Groups of 2,6-Diaminopyridine: A Technical Guide to Fundamental Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (B39239) (DAP) is a pivotal building block in organic synthesis, prized for its unique electronic and structural properties. As a pyridine (B92270) derivative bearing two primary amino groups at positions flanking the ring nitrogen, its reactivity is a nuanced interplay of the electron-withdrawing nature of the pyridine ring and the electron-donating character of the amino substituents. This guide provides an in-depth exploration of the fundamental reactivity of these amino groups, offering a technical resource for professionals in research and drug development. The molecule's structure combines the features of an N-heterocycle and a primary aromatic amine, making it a versatile ligand in coordination chemistry and a precursor for a wide array of functionalized molecules.[1][2]

Electronic Properties, Basicity, and Spectroscopic Data

The reactivity of the amino groups in this compound is intrinsically linked to the electronic landscape of the molecule. The pyridine nitrogen acts as an electron sink, reducing the overall electron density of the aromatic ring. Conversely, the amino groups, through resonance, donate electron density to the ring, particularly at the ortho and para positions. This push-pull electronic effect governs the molecule's basicity and nucleophilicity.

Basicity and pKa

The primary site of protonation in this compound is the pyridine ring nitrogen, a consequence of the lone pair on this nitrogen being more available than the lone pairs on the exocyclic amino groups, which are partially delocalized into the aromatic system. The predicted pKa for the conjugate acid of this compound is approximately 6.13.[3][4]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

dot

G Logical Flow for Spectroscopic Analysis of this compound cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy HNMR 1H NMR (DMSO-d6) HNMR_Data δ ~7.17 (t, 1H, H4) δ ~5.75 (d, 2H, H3/H5) δ ~5.57 (s, 4H, NH2) HNMR->HNMR_Data Reveals CNMR 13C NMR (DMSO-d6) CNMR_Data δ ~158.9 (C2/C6) δ ~138.2 (C4) δ ~93.8 (C3/C5) CNMR->CNMR_Data Reveals IR FTIR (KBr disc) IR_Data ~3430-3150 cm-1 (N-H stretch) ~1640 cm-1 (N-H bend) ~1580 cm-1 (C=C/C=N stretch) IR->IR_Data Shows bands for DAP This compound Sample DAP->HNMR Analyzed by DAP->CNMR Analyzed by DAP->IR Analyzed by

Caption: Spectroscopic characterization workflow for this compound.

Parameter Value Reference(s)
Predicted pKa 6.13[3][4]
¹H NMR (DMSO-d₆, δ ppm) ~7.17 (t, 1H, H4), ~5.75 (d, 2H, H3/H5), ~5.57 (s, 4H, NH₂)[5][6][7]
¹³C NMR (DMSO-d₆, δ ppm) ~158.9 (C2/C6), ~138.2 (C4), ~93.8 (C3/C5)[7]
FTIR (KBr, cm⁻¹) ~3430-3150 (N-H stretching), ~1640 (N-H bending), ~1580 (Aromatic C=C/C=N stretching)[8][9]

Reactivity of the Amino Groups

The two primary amino groups are the main sites of nucleophilic reactivity in this compound. Their reactivity can be modulated to achieve mono- or di-functionalization, depending on the reaction conditions and the nature of the electrophile.

Acylation Reactions

Acylation of the amino groups in this compound is a common transformation, yielding amide derivatives. The reaction can be controlled to favor either mono- or di-acylation. Strong bases and excess acylating agents typically lead to the di-acylated product.[10]

dot

Acylation General Acylation Pathways of this compound cluster_mono Mono-acylation cluster_di Di-acylation DAP This compound Reagents_Mono 1 eq. Acylating Agent (e.g., Ac₂O, RCOCl) Controlled Conditions DAP->Reagents_Mono Reacts with Reagents_Di >2 eq. Acylating Agent Base (e.g., Pyridine, Et₃N) Forcing Conditions DAP->Reagents_Di Reacts with Mono_Product N-Acyl-2,6-diaminopyridine Mono_Product->Reagents_Di Further Reaction Reagents_Mono->Mono_Product Di_Product N,N'-Diacyl-2,6-diaminopyridine Reagents_Di->Di_Product

Caption: Reaction pathways for mono- and di-acylation of this compound.

Experimental Protocol: Di-benzoylation of this compound [3]

  • Preparation: In a suitable flask, dissolve this compound and triethylamine (B128534) in dry tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C under magnetic stirring.

  • Addition of Acylating Agent: Slowly add a solution of benzoyl chloride (or a substituted derivative) in dry THF dropwise to the cooled mixture over a period of 60 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: The specific work-up procedure would involve quenching the reaction, removing the triethylamine hydrochloride salt (e.g., by filtration), and extracting the product.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired N,N'-dibenzoyl-2,6-diaminopyridine derivative.

Reaction Reagents Conditions Product Yield Reference(s)
Di-benzoylationBenzoyl chloride, Et₃NDry THF, 0°C to RT, overnight2,6-Bis(benzoylamino)pyridineNot specified[3]
Mono-acylationAcetic anhydride (B1165640)Pyridine, RTN-(6-aminopyridin-2-yl)acetamideNot specified[11][12]
Alkylation Reactions

Alkylation of the amino groups leads to the formation of secondary and tertiary amines. Achieving selective mono-alkylation can be challenging due to the potential for over-alkylation, which often results in a mixture of products.[13] However, specific methodologies have been developed to favor the formation of secondary amines.

Experimental Protocol: N-Methylation of this compound [13]

  • Setup: The reaction should be carried out under a dry, inert atmosphere (e.g., argon) to exclude moisture, as sodium azide (B81097) is highly moisture-sensitive.

  • Reaction Mixture: Combine this compound, sodium azide (NaN₃), and triethyl orthoformate (HC(OC₂H₅)₃) in a suitable reaction vessel.

  • Reaction: The specific temperature and reaction time would be optimized, but the process is reported to be rapid.

  • Work-up and Purification: After completion, the reaction mixture is worked up to isolate the N-methylated product. Purification is typically achieved through standard techniques like chromatography. This method is noted for its selectivity, yielding the secondary amine with minimal over-alkylation.[13]

Reaction Reagents Conditions Product Yield Reference(s)
N-MethylationNaN₃, HC(OC₂H₅)₃Dry, inert atmosphereN-methyl-pyridine-2,6-diamineGood[13]
Synthesis of Dialkylaminopyridines2,6-Dibromopyridine, AlkylaminePressure tube, high temp.2,6-Dialkylaminopyridine37.7% (for methyl)[14]
Diazotization and Subsequent Reactions

The primary amino groups of this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a bis-diazonium salt.[15] These diazonium salts are often unstable but serve as valuable intermediates for introducing a variety of substituents onto the pyridine ring via reactions like the Sandmeyer reaction.[5][16][17][18]

dot

Diazotization Diazotization and Sandmeyer Reaction of this compound DAP This compound Reagents_Diazo NaNO₂ HX (e.g., HCl) 0-5 °C DAP->Reagents_Diazo Diazotization Diazonium Pyridine-2,6-bis(diazonium) salt Reagents_Sandmeyer CuX (e.g., CuCl) Diazonium->Reagents_Sandmeyer Sandmeyer Reaction (-2 N₂) Product 2,6-Dihalopyridine (e.g., 2,6-Dichloropyridine) Reagents_Diazo->Diazonium Reagents_Sandmeyer->Product

Caption: Conversion of this compound to 2,6-dihalopyridines.

Experimental Protocol: General Sandmeyer Reaction (Conceptual)

  • Diazotization: Dissolve this compound in a cold (0-5 °C) aqueous solution of a strong mineral acid (e.g., HCl, H₂SO₄). Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature and stirring vigorously. The reaction progress can be monitored for the consumption of the amine.[15]

  • Sandmeyer Reaction: In a separate vessel, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr) in the corresponding concentrated acid. Slowly and carefully add the cold diazonium salt solution to the copper(I) salt mixture. Nitrogen gas evolution is typically observed.

  • Work-up: After the addition is complete and gas evolution has ceased, the reaction mixture may be warmed to room temperature or gently heated to ensure complete decomposition of the diazonium salt. The product is then isolated by extraction into an organic solvent.

  • Purification: The crude product is washed, dried, and purified by distillation or chromatography to yield the 2,6-disubstituted pyridine.

A specific example includes the diazotization of this compound in anhydrous hydrogen fluoride (B91410) to produce 2,6-difluoropyridine.[4]

Reaction Reagents Conditions Product Yield Reference(s)
Diazotization-FluorinationAnhydrous HF, NaNO₂Low temperature2,6-DifluoropyridineHigh[4]
Diazotization-ChlorinationNaNO₂, HCl, CuCl0-5 °C2,6-Dichloropyridine (B45657)Not specified[5][19][20]

Conclusion

The amino groups of this compound are versatile functional handles that exhibit predictable yet controllable reactivity. Their nucleophilic character allows for a range of transformations including acylation and alkylation, with selectivity between mono- and di-substitution achievable through careful control of reaction conditions. Furthermore, these primary aromatic amines can be converted into diazonium salts, opening pathways to a host of other functional groups via established procedures like the Sandmeyer reaction. A thorough understanding of these fundamental reactivities is essential for leveraging this compound as a strategic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

References

Methodological & Application

Application Notes and Protocols for N-Methylation of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of 2,6-diaminopyridine (B39239), a key transformation in the synthesis of various pharmaceutical intermediates and biologically active compounds. A primary, one-pot method utilizing sodium azide (B81097) and triethyl orthoformate is described in detail, offering good yields and selectivity for the mono-N-methylated product. Alternative methodologies are also discussed and compared. The protocol includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and chemical reaction.

Introduction

This compound is a versatile chemical intermediate used in the manufacturing of pharmaceuticals, such as the analgesic phenazopyridine (B135373) hydrochloride, and as a coupler in hair dye formulations.[1] The N-methylation of this compound is a critical step in the synthesis of more complex molecules, as the introduction of a methyl group can significantly alter the compound's physicochemical properties, including its basicity, solubility, and biological activity. Traditional N-alkylation methods for primary amines often suffer from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, which complicates purification and reduces the yield of the desired secondary amine.[1] This application note details a selective one-pot synthesis for the N-methylation of this compound and provides an overview of other potential methods.

Comparative Data of N-Methylation Protocols

The following table summarizes various approaches for the N-methylation of this compound, highlighting the reagents, general conditions, and notable outcomes.

MethodMethylating Agent(s)Base/CatalystSolventTemperatureReaction TimeYieldKey ObservationsReference
One-Pot Azide Method Sodium Azide, Triethyl OrthoformateNone specifiedNot specifiedRefluxShortGoodSelective for the secondary amine, avoiding over-alkylation. The reaction is reported to be a one-step procedure.[1]
Base-Mediated Not explicitly stated (likely CH₃I or (CH₃)₂SO₄)KOtBuNot specified70 °C48 hoursN/ASuggests a strong base is effective for facilitating the methylation of this compound.[2]
Eschweiler-Clarke Formaldehyde, Formic AcidNone (Formic acid is the acid catalyst and reductant)Aqueous80-100 °C18 hoursN/AA classic method for amine methylation; potential for adaptation to this compound.[3]
Dimethyl Carbonate (DMC) Dimethyl CarbonateK₂CO₃DMF150 °C (Microwave)5 hoursN/AA greener methylation agent, often requiring elevated temperatures.
Methyl Iodide Methyl IodideInsoluble inorganic base (e.g., Li₂O)DMFRoom Temperature~10 minutesN/AA rapid and common methylation method, though selectivity can be an issue without careful control.

Experimental Protocol: One-Pot N-Methylation using Sodium Azide and Triethyl Orthoformate

This protocol is based on the reported one-pot synthesis for the selective N-methylation of this compound.

Materials:

  • This compound (C₅H₇N₃)

  • Sodium Azide (NaN₃)

  • Triethyl Orthoformate (HC(OC₂H₅)₃)

  • Anhydrous solvent (e.g., absolute ethanol (B145695) or dry DMF)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Eluents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Inert Atmosphere: Purge the flask with a dry, inert gas (argon or nitrogen) to exclude moisture, as sodium azide is moisture-sensitive.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent, followed by sodium azide and triethyl orthoformate.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time is reported to be short, so it is advisable to monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the N-methyl-2,6-diaminopyridine.

Characterization Data

The following table summarizes the reported spectroscopic data for the N-methylated product of this compound.

AnalysisChemical Shift (δ) / m/z
¹H NMR (250 MHz, DMSO-d₆)δ 1.89 (s, 6H, -CH₃), 4.5 (d, N-H), 5.32 (s, 3H, pyridine-H), 5.6 (d, 2H, pyridine-H), 7.0 (t, 1H, pyridine-H). Note: The original publication's assignment of signals appears to have inconsistencies; the provided data is as reported. A more likely assignment would involve distinct signals for the two amino protons and the methyl group protons, with aromatic protons in the expected regions.
¹³C NMR (250 MHz, DMSO-d₆)δ 21.99, 95.66, 138.79, 159.13, 172.83. Note: Specific carbon assignments were provided in the reference but are presented here as a list of observed chemical shifts.
Mass Spec. Expected m/z for [M+H]⁺: 124.0875

Visualizations

Chemical Reaction Scheme

Caption: One-pot N-methylation of this compound.

Experimental Workflow

G start Start setup Reaction Setup (this compound in flask) start->setup inert Inert Atmosphere (Purge with Ar or N2) setup->inert reagents Add Reagents (Solvent, NaN3, HC(OC2H5)3) inert->reagents reflux Reflux (Monitor by TLC) reagents->reflux cool Cool to RT reflux->cool evap Solvent Removal (Rotary Evaporation) cool->evap purify Purification (Column Chromatography) evap->purify product Isolated Product (N-Methyl-2,6-diaminopyridine) purify->product

Caption: Experimental workflow for the synthesis of N-methyl-2,6-diaminopyridine.

References

Application Notes and Protocols: 2,6-Diaminopyridine in the Synthesis of Macrocyclic Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocyclic Schiff bases derived from 2,6-diaminopyridine (B39239) represent a versatile class of compounds with significant potential in coordination chemistry, catalysis, and medicinal chemistry. The pyridine (B92270) nitrogen atom, in conjunction with the imine linkages, creates a unique N-donor environment within a macrocyclic framework, making them excellent ligands for a variety of metal ions. This structural motif is of particular interest in drug development for its potential to mimic biological systems, act as a carrier for targeted drug delivery, and exhibit intrinsic therapeutic properties such as antimicrobial and anticancer activities.[1][2][3] The synthesis of these macrocycles can often be achieved through a one-pot condensation reaction between this compound and a suitable dicarbonyl compound, sometimes utilizing a metal ion as a template to direct the cyclization process.[4][5]

These application notes provide detailed protocols for the synthesis of macrocyclic Schiff bases using this compound and summarize their key characterization data.

Synthesis of Macrocyclic Schiff Bases

The general synthetic strategy involves the condensation of this compound with a dicarbonyl compound, typically a dialdehyde (B1249045) or a diketone, in a suitable solvent. The reaction can be performed with or without a metal template. The template-free synthesis yields the metal-free macrocyclic ligand, while the template synthesis directly produces the metal complex.

General Synthetic Workflow

The synthesis of macrocyclic Schiff bases from this compound follows a logical progression from starting materials to the final, characterized product. This can be visualized as a general workflow.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2_6_diaminopyridine This compound condensation Condensation Reaction 2_6_diaminopyridine->condensation dicarbonyl Dicarbonyl Compound (e.g., Dialdehyde, Diketone) dicarbonyl->condensation solvent Solvent (e.g., Ethanol (B145695), Methanol, DMF) solvent->condensation catalyst Catalyst (optional) (e.g., Acid or Base) catalyst->condensation template Metal Salt (Template - optional) template->condensation conditions Reaction Conditions (e.g., Reflux, Stirring, Microwave) conditions->condensation workup Work-up (Filtration, Washing) condensation->workup purification Purification (Recrystallization) workup->purification characterization Characterization (Spectroscopy, Elemental Analysis) purification->characterization product Macrocyclic Schiff Base characterization->product

Caption: General workflow for the synthesis of macrocyclic Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of a Macrocyclic Schiff Base from this compound and 2,5-Hexanedione (B30556)

This protocol describes the synthesis of a [1+1] macrocyclic Schiff base ligand, Bis(2,6-diamine pyridine 2,5-hexanedione) (DP-HD), via the reaction of this compound with 2,5-hexanedione.[4][6]

Materials:

  • This compound (DP)

  • 2,5-Hexanedione (HD)

  • Ethanol

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in 20 mL of warm ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve 2,5-hexanedione (0.01 mol) in 20 mL of ethanol.

  • Add the 2,5-hexanedione solution dropwise to the stirring solution of this compound.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 15 hours.

  • After reflux, allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold ethanol and air dry.

Protocol 2: Template Synthesis of a Macrocyclic Schiff Base Metal Complex

This protocol details the synthesis of a binuclear macrocyclic Schiff base metal complex using a metal salt as a template. The example provided is for the synthesis of a Cu(II) complex from a pre-formed Schiff base ligand derived from this compound and benzil (B1666583).[7]

Materials:

  • Schiff base ligand (synthesized from this compound and benzil)

  • Copper(II) acetate (B1210297) monohydrate (or other metal salt)

  • Ethanol

  • Dimethylformamide (DMF)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Synthesize the Schiff base ligand by reacting this compound (2 mmol) with benzil (1 mmol) in ethanol under reflux for 3 hours. A brown precipitate should form. Filter, wash with ethanol, and dry the ligand.[7]

  • Dissolve the synthesized ligand (2 mmol) in 20 mL of DMF in a round-bottom flask with stirring.

  • In a separate beaker, dissolve the metal salt (e.g., Cu(II) acetate monohydrate, 2 mmol) in 20 mL of ethanol.

  • Add the ethanolic solution of the metal salt to the stirring DMF solution of the ligand.

  • Heat the mixture to reflux for 3 hours.

  • After reflux, allow the solution to cool and evaporate slowly.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with ethanol and dry in a vacuum.

Data Presentation

The following tables summarize key quantitative data for representative macrocyclic Schiff bases and their precursors synthesized from this compound.

Table 1: Physicochemical and Yield Data

Compound/Ligand NameMolecular FormulaDicarbonyl PrecursorYield (%)Melting Point (°C)ColorReference
Ligand from this compound and benzilC₂₄H₂₀N₆Benzil53-Brown[7]
Bis(2,6-diamine pyridine 2,5-hexanedione) (DP-HD)-2,5-Hexanedione---[4][6]
Macrocycle LC₂₉H₃₃N₃1,6-bis(2-formylphenyl)hexane---

Table 2: Spectroscopic Data (IR and ¹H NMR)

Compound/Ligand NameKey IR Bands (cm⁻¹) ν(C=N)¹H NMR Signals (ppm)Reference
Ligand from this compound and benzil-6.99-7.94 (m, aromatic-H), 3.1-3.7 (s, -NH₂)[7]
Bis(2,6-diamine pyridine 2,5-hexanedione) (DP-HD)-1.99 (s, 12H), 5.76 (t, 8H), 6.42 (m, 2H), 7.30 (m, 4H)[6]
Macrocycle L16358.35 (s, 2H, -CH=N-), 7.80-6.50 (m, 11H, Ar-H), 2.80-1.20 (m, 20H, aliphatic-H)

Applications in Drug Development

Macrocyclic Schiff bases derived from this compound are of interest in drug development due to their diverse biological activities.[1][2][3] The imine group is a crucial pharmacophore, and the macrocyclic structure can enhance stability and bioavailability.

Antimicrobial Activity

Many Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties.[2][3] The chelation of a metal ion can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Once inside the cell, the complex can interfere with various cellular processes, leading to cell death.

Potential Signaling Pathway Interaction

While specific signaling pathways are not extensively detailed in the provided literature for these exact macrocycles, a logical pathway for their antimicrobial action can be proposed. This involves cell entry, interaction with cellular components, and subsequent disruption of normal function.

G macrocycle Macrocyclic Schiff Base (or Metal Complex) cell_membrane Microbial Cell Membrane macrocycle->cell_membrane Interaction cell_entry Cellular Uptake cell_membrane->cell_entry intracellular_targets Intracellular Targets (e.g., DNA, Enzymes) cell_entry->intracellular_targets Binding disruption Disruption of Cellular Processes intracellular_targets->disruption cell_death Cell Death disruption->cell_death

Caption: Proposed mechanism of antimicrobial action.

Conclusion

The synthesis of macrocyclic Schiff bases from this compound offers a facile route to a class of compounds with significant potential in various scientific fields, including drug development. The protocols provided herein offer a starting point for the synthesis and exploration of these versatile molecules. Further research into their biological activities and mechanisms of action is warranted to fully realize their therapeutic potential.

References

Application of 2,6-Diaminopyridine in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various polymers utilizing 2,6-diaminopyridine (B39239) (DAP) as a key monomer. The unique structural and functional properties of DAP, including its aromaticity, basicity, and the presence of two reactive amine groups, make it a versatile building block for a wide range of polymeric materials with applications in catalysis, smart materials, and high-performance plastics.

Synthesis of Poly(this compound) (PDAP) for Electrocatalysis

Poly(this compound) is a nitrogen-rich polymer that serves as a precursor for efficient electrocatalysts, particularly for the oxygen reduction reaction (ORR) in fuel cells. The synthesis can be significantly accelerated using a rotating packed bed (RPB) reactor.

Quantitative Data for PDAP Synthesis
ParameterConventional MethodRotating Packed Bed (RPB) Method
Reaction Time ~12 hours3 hours
Conversion Rate ~87%>90%
Catalyst Performance (Half-wave potential) Not specified0.881 V (alkaline), 0.718 V (acidic)
Experimental Protocol: Synthesis of PDAP using a Rotating Packed Bed

Materials:

  • This compound (DAP)

  • Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈)

  • Deionized water

  • External circulation rotating packed bed (EC-RPB) reactor

Procedure:

  • Prepare an aqueous solution of this compound.

  • Prepare an aqueous solution of ammonium persulfate.

  • Introduce the DAP solution into the EC-RPB reactor.

  • Start the rotation of the packed bed to the desired speed to create a high-gravity environment.

  • Gradually add the ammonium persulfate solution to the reactor.

  • The polymerization is characterized by two stages: an initial kinetically fast stage followed by a rate-determining phase-transfer stage. The high mass transfer efficiency of the RPB accelerates the second stage.

  • Continue the reaction for 3 hours to achieve a conversion rate of over 90%.[1]

  • Collect the precipitated poly(this compound).

  • Wash the polymer thoroughly with deionized water and dry under vacuum.

PDAP_Synthesis_Workflow cluster_reactants Reactant Preparation DAP_sol DAP Solution Reactor Rotating Packed Bed Reactor DAP_sol->Reactor APS_sol Ammonium Persulfate Solution APS_sol->Reactor Polymerization Polymerization (3 hours, >90% conversion) Reactor->Polymerization Purification Collection, Washing, and Drying Polymerization->Purification PDAP Poly(this compound) Purification->PDAP Polyurea_Synthesis_Pathway cluster_synthesis Polycondensation cluster_calcination Catalyst Formation DAP This compound Polymerization Solution Polymerization (NMP, DBTDL catalyst) DAP->Polymerization MDI Diisocyanate (MDI) MDI->Polymerization Co_ion Co(II) Ions Co_ion->Polymerization Co_PUr Co-complexed Polyurea (Co-PUr) Polymerization->Co_PUr Calcination1 1st Calcination (N2 atm) Co_PUr->Calcination1 Acid_Wash Acid Washing Calcination1->Acid_Wash Calcination2 2nd Calcination (NH3/N2 atm) Acid_Wash->Calcination2 Catalyst Co-N-C Electrocatalyst Calcination2->Catalyst Aramid_Synthesis_Workflow DAP This compound in DMAc Reaction Low-Temperature Polycondensation (0°C to RT) DAP->Reaction Diacid_Chloride Aromatic Diacid Chloride in DMAc Diacid_Chloride->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Aramid_Polymer Aramid Polymer Precipitation->Aramid_Polymer Polyimide_Synthesis_Pathway cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Chemical Imidization Diamine Pyridine-containing Diamine Polycondensation Polycondensation in DMF (Room Temperature, 24h) Diamine->Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Imidization Acetic Anhydride/Pyridine (60°C, 18h) PAA->Imidization Precipitation Precipitation in Water Imidization->Precipitation Polyimide Polyimide Precipitation->Polyimide Enzymatic_Polymerization_Workflow DAP_sol DAP in Dioxane/PBS Reaction Enzymatic Polymerization (Room Temperature) DAP_sol->Reaction HRP Horseradish Peroxidase HRP->Reaction H2O2 Hydrogen Peroxide H2O2->Reaction Initiator Purification Filtration, Washing, and Drying Reaction->Purification Poly_DAP_en Poly(DAP-en) Purification->Poly_DAP_en

References

Application Notes and Protocols: The Use of 2,6-Diaminopyridine in Developing CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[3] The development of small molecule inhibitors of CDKs has been a major focus of cancer research, leading to the approval of several CDK4/6 inhibitors for the treatment of breast cancer.[2][4] The 2,6-diaminopyridine (B39239) scaffold has emerged as a promising chemical starting point for the design of potent and selective CDK inhibitors. This document provides an overview of the application of this compound in the development of CDK inhibitors, along with detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action of CDK Inhibitors

CDK activity is dependent on the binding of a regulatory cyclin subunit. Different CDK-cyclin complexes are active at specific phases of the cell cycle, driving the transition from one phase to the next.[2] For instance, the Cyclin D-CDK4/6 complex is crucial for the G1 phase, while Cyclin E-CDK2 regulates the G1/S transition, and Cyclin B-CDK1 is essential for mitosis.[2] CDK inhibitors typically function by competing with ATP for binding to the kinase domain of the CDK, thereby preventing the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb).[5][6] This leads to cell cycle arrest and inhibition of tumor cell proliferation.[3][5]

Application of this compound in CDK Inhibitor Development

A notable example of the use of the this compound scaffold is in the development of 3-acyl-2,6-diaminopyridines as potent inhibitors of CDK1 and CDK2.[7] These compounds have demonstrated significant inhibitory activity against these key cell cycle kinases and have shown to inhibit the proliferation of various tumor cell lines.[7]

Structure-Activity Relationship (SAR)

The this compound core serves as a versatile scaffold for the introduction of various substituents to optimize potency and selectivity. Structure-activity relationship studies have provided valuable insights into the key structural features required for potent CDK inhibition.

Quantitative Data Summary

The following table summarizes the in vitro potency of representative 3-acyl-2,6-diaminopyridine compounds against CDK1/Cyclin B and CDK2/Cyclin E, as well as their anti-proliferative activity in different cancer cell lines.

CompoundR GroupCDK1/Cyclin B IC50 (µM)CDK2/Cyclin E IC50 (µM)HeLa IC50 (µM)HCT116 IC50 (µM)A375 IC50 (µM)Reference
2r 4-fluorophenylData not specifiedData not specifiedData not specifiedData not specifiedData not specified[7]
11 3-pyridylData not specifiedData not specifiedData not specifiedData not specifiedData not specified[7]

Note: The specific IC50 values for compounds 2r and 11 were mentioned as "potent" in the source but the exact numerical data was not available in the abstract.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK signaling pathway and a general workflow for the development of this compound-based CDK inhibitors.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase CyclinA_CDK2 Cyclin A / CDK2 G2_Phase G2 Phase CyclinA_CDK2->G2_Phase CyclinB_CDK1 Cyclin B / CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase G1_Phase G1 Phase S_Phase->CyclinA_CDK2 G2_Phase->CyclinB_CDK1 Inhibitor This compound Inhibitor Inhibitor->CyclinE_CDK2 Inhibitor->CyclinB_CDK1

Caption: Simplified CDK signaling pathway and points of inhibition.

Inhibitor_Development_Workflow Start Scaffold Selection (this compound) Synthesis Chemical Synthesis of 3-Acyl-2,6-diaminopyridine Library Start->Synthesis Kinase_Assay In vitro Kinase Assays (CDK1, CDK2, etc.) Synthesis->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR SAR->Synthesis Cell_Assay Cell-based Proliferation Assays (HeLa, HCT116, etc.) SAR->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->Synthesis End Preclinical Development Lead_Opt->End

Caption: Workflow for developing this compound CDK inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of 3-Acyl-2,6-diaminopyridines

A general method for the synthesis of 3-acyl-2,6-diaminopyridines has been described, although specific reaction conditions and purification methods would be optimized for each analog.[7]

Materials:

  • Substituted aldehydes

  • Malononitrile

  • Substituted ketones

  • Piperidine or other suitable base

  • Ethanol (B145695) or other suitable solvent

Procedure:

  • A mixture of a substituted aldehyde, malononitrile, and a substituted ketone is refluxed in ethanol with a catalytic amount of piperidine.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 3-acyl-2,6-diaminopyridine.

Protocol 2: In Vitro CDK Kinase Assay (General Luminescent Method)

This protocol is a general guideline for determining the in vitro potency of compounds against CDK1/Cyclin B and CDK2/Cyclin E using a luminescent kinase assay, such as ADP-Glo™.[6][8][9]

Materials:

  • Recombinant human CDK1/Cyclin B1 or CDK2/Cyclin E1 enzyme[6][9]

  • CDK substrate peptide[9]

  • ATP[9]

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)[8]

  • White, opaque 96-well or 384-well plates[9]

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a white assay plate, add the test compound dilutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the CDK enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the luminescent assay kit. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.[8]

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effects of this compound derivatives on cancer cell lines such as HeLa and HCT116 using the MTT assay.[10][11]

Materials:

  • HeLa or HCT116 cells[10][11]

  • Complete growth medium (e.g., DMEM or McCoy's 5a with 10% FBS)[3][11]

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)[10]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5x10^3 to 1x10^4 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5][10]

  • The next day, treat the cells with serial dilutions of the test compounds. Include vehicle control wells (DMSO) and blank wells (medium only).

  • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[10]

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[12]

  • Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel CDK inhibitors. The synthetic accessibility and the potential for chemical modification of this core structure allow for the generation of compound libraries with diverse substitution patterns. Through systematic evaluation using the in vitro and cell-based assays described in these notes, potent and selective CDK inhibitors can be identified and optimized for further preclinical and clinical development as potential anticancer agents.

References

2,6-Diaminopyridine: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Diaminopyridine (B39239) (2,6-DAP) is a pivotal building block in organic synthesis, particularly valued within the pharmaceutical industry for its role as a precursor in the development of various therapeutic agents.[1] Its unique chemical structure, featuring a pyridine (B92270) ring with two amino groups at the 2 and 6 positions, allows for a wide range of chemical modifications, making it a versatile starting material for drugs targeting a spectrum of conditions, from urinary tract ailments to hair loss.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals derived from this compound, including the urinary tract analgesic Phenazopyridine.

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of several commercially significant pharmaceuticals. Its derivatives have shown potential in treating neurological disorders by enhancing nerve growth factor activity.[1] Furthermore, it is a key component in the production of drugs with analgesic and anti-inflammatory properties.[2]

One of the most prominent applications of this compound is in the synthesis of Phenazopyridine hydrochloride , a genito-urinary antiseptic drug.[4][5][6][7] The synthesis involves a diazo coupling reaction, a well-established method in organic chemistry.

While not always a direct starting material, the diaminopyrimidine core, for which this compound can be a precursor or structural analog, is central to drugs like Minoxidil . Minoxidil is widely known for its use in treating androgenic alopecia.[8] The synthesis of Minoxidil typically starts from a substituted pyrimidine, but the fundamental chemistry shares principles with reactions involving this compound.

Key Syntheses and Protocols

Synthesis of Phenazopyridine Hydrochloride from this compound

Phenazopyridine hydrochloride is synthesized via a diazo coupling reaction between benzene (B151609) diazonium chloride and this compound.[5][6][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2_6_Diaminopyridine This compound Phenazopyridine_HCl Phenazopyridine Hydrochloride 2_6_Diaminopyridine->Phenazopyridine_HCl Diazo Coupling Benzene_diazonium_chloride Benzene diazonium chloride Benzene_diazonium_chloride->Phenazopyridine_HCl

Caption: Synthesis of Phenazopyridine via Diazo Coupling.

Experimental Protocol:

  • Step 1: Diazotization of Aniline (B41778)

    • Dissolve aniline in aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (B80452) in water, maintaining the temperature below 5 °C to form benzene diazonium chloride.

  • Step 2: Coupling Reaction

    • Dissolve this compound in an appropriate solvent (e.g., aqueous acid).

    • Slowly add the freshly prepared benzene diazonium chloride solution to the this compound solution, maintaining a low temperature.

    • Stir the reaction mixture for several hours until the coupling is complete.

  • Step 3: Isolation and Purification

    • The resulting Phenazopyridine hydrochloride may precipitate from the reaction mixture.

    • Isolate the solid product by filtration.

    • Wash the product with cold water and then a suitable organic solvent to remove impurities.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure Phenazopyridine hydrochloride.

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compound[5][6]
Key ReactionDiazo Coupling[5][6][9]
ProductPhenazopyridine Hydrochloride[4][5][7]
Synthesis of Minoxidil (Illustrative Pathway)

While many modern syntheses of Minoxidil start from 2,4-diamino-6-chloropyrimidine, this pathway illustrates the formation of a related diaminopyrimidine structure.[10]

Reaction Workflow:

G Start Start: 2,4-diamino-6-chloropyrimidine N_Oxidation N-Oxidation (H2O2, Catalyst) Start->N_Oxidation Intermediate 2,4-diamino-6-chloropyrimidine-3-oxide N_Oxidation->Intermediate Nucleophilic_Substitution Nucleophilic Substitution (Piperidine) Intermediate->Nucleophilic_Substitution Minoxidil Minoxidil Nucleophilic_Substitution->Minoxidil

Caption: General Workflow for Minoxidil Synthesis.

Experimental Protocol (Catalytic N-Oxidation Approach):

  • Step 1: N-Oxidation of 2,6-diamino-4-chloro-pyrimidine

    • To a solution of 2,6-diamino-4-chloro-pyrimidine in ethanol, add a catalytic amount of Cobalt Ferrite (CoFe₂O₄) magnetic nanoparticles.[8]

    • Add hydrogen peroxide (H₂O₂) and reflux the mixture for 60 minutes.[8]

    • Monitor the reaction for the formation of 2,6-diamino-4-chloro-pyrimidine N-oxide.

  • Step 2: Nucleophilic Substitution

Quantitative Data for Minoxidil Synthesis Step:

StepCatalystSolventTimeYieldReference
N-OxidationCoFe₂O₄ MNPsEthanol60 min95%[8]
Nucleophilic Substitution-Piperidine (neat)120 min80%[8]

Logical Relationships in Synthesis Planning

The selection of a synthetic route often depends on factors such as starting material availability, desired purity, and scalability. The relationship between different synthetic strategies can be visualized as follows:

G Start Synthetic Goal Precursor Precursor Selection (e.g., this compound) Start->Precursor Route_A Synthetic Route A (e.g., Diazo Coupling) Precursor->Route_A Route_B Synthetic Route B (e.g., Multi-step synthesis) Precursor->Route_B Optimization Process Optimization (Yield, Purity, Cost) Route_A->Optimization Route_B->Optimization Final_Product Final Pharmaceutical Product Optimization->Final_Product

Caption: Decision flow for pharmaceutical synthesis.

Conclusion

This compound remains a compound of significant interest in pharmaceutical synthesis due to its versatile reactivity. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize 2,6-DAP and related structures in the creation of valuable therapeutic agents. The provided synthetic pathways for Phenazopyridine and the illustrative example of Minoxidil synthesis highlight the practical application of this important precursor. Further research into novel derivatives of this compound may lead to the discovery of new and improved pharmaceuticals.

References

Application Notes and Protocols for the Analytical Detection of 2,6-Diaminopyridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diaminopyridine (B39239) (2,6-DAP) is a crucial chemical intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][2] Its accurate and sensitive detection in solution is paramount for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Sensing.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of various techniques for the determination of this compound and related aminopyridine compounds.

Analytical MethodAnalyteLinear RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)RecoveryReference
HPLC-UV 2-AminopyridineNot Specified0.0702 mg/LNot Specified97.2%[3]
3-AminopyridineNot Specified0.0711 mg/LNot Specified98.4%[3]
4-AminopyridineNot Specified0.0289 mg/LNot Specified101%[3]
2,6-Diaminopurine0.125 - 5.0 µg/mLNot Specified125 ng/mL> 97%[4]
Electrochemical Sensor This compound0.0500 - 35.0 mg/kg0.0275 mg/kgNot SpecifiedNot Specified[5]
GC-MS 2-Amino-6-chloropyridine> 0.99 (R²)0.016 - 0.411 ng/m³0.048 - 1.234 ng/m³Not Specified[6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase chromatography with UV detection is a common approach.

Methodology

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[7]

    • Mobile Phase: A mixture of a phosphate (B84403) buffer and an organic modifier is typically used. For example, a mixture of phosphate buffer (pH 7.0) and methanol (B129727) (90:10 v/v) can be effective for separating aminopyridines.[3] For MS compatibility, phosphoric acid can be replaced with formic acid.[7]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 35 °C[3]

    • Detection Wavelength: Based on the UV spectrum of this compound, detection can be performed at one of its maximum absorbance wavelengths, such as 244 nm or 308 nm.[2] A wavelength of 280 nm has also been used for aminopyridine detection.[3]

    • Injection Volume: 10 µL[3]

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • For drug substance analysis, dissolve the sample in a suitable solvent and dilute to the appropriate concentration with the mobile phase.[4]

    • For biological samples, a protein precipitation or solid-phase extraction step may be necessary to remove interferences.[4]

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject a series of standard solutions of this compound at different concentrations to construct a calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Integrate the peak area of the analyte and quantify using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection Calibration Calibration Curve Generation SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Identification & Integration Detection->PeakIntegration Quantification Quantification PeakIntegration->Quantification Calibration->Quantification

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it suitable for the identification and quantification of this compound, particularly at trace levels.

Methodology

  • Instrumentation:

    • Gas chromatograph with a capillary column inlet

    • Mass spectrometer detector (e.g., quadrupole or ion trap)

  • Chromatographic Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A starting point could be an initial temperature of 100°C for 2 minutes, followed by a ramp to 280°C at 4°C/min, and a hold for 15 minutes.[6]

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split, depending on the concentration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Interface Temperature: 280 °C[6]

    • Ion Source Temperature: 230 °C[6]

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. The most abundant m/z peaks for this compound are 109 and 82.[8]

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

    • Derivatization with a silylating agent may be necessary to improve the volatility and peak shape of this compound.[9]

  • Analysis Procedure:

    • Inject the prepared sample into the GC-MS system.

    • The compound is separated based on its boiling point and interaction with the stationary phase.

    • The eluted compound is ionized and fragmented in the mass spectrometer.

    • Identify the this compound peak based on its retention time and the resulting mass spectrum.

    • For quantitative analysis, generate a calibration curve using standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolution Dissolve Sample in Volatile Solvent Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Injection into GC Derivatization->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis ChromaID Identify by Retention Time MassAnalysis->ChromaID SpectralID Confirm by Mass Spectrum MassAnalysis->SpectralID Quantification Quantify using Calibration Curve ChromaID->Quantification

GC-MS Experimental Workflow
UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound exhibits distinct absorption peaks in the UV region, making this technique suitable for its determination in simple matrices.

Methodology

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer

  • Experimental Parameters:

    • Wavelength Range: 200-400 nm[10]

    • Solvent: A suitable solvent that does not absorb in the analytical wavelength range, such as methanol, ethanol, or a buffered aqueous solution.[10]

    • Blank: The solvent used for sample preparation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to create standards for the calibration curve.

    • Prepare the unknown sample by dissolving it in the solvent and diluting it to fall within the linear range of the assay.

  • Analysis Procedure:

    • Record the absorbance spectrum of the blank solution and use it for baseline correction.

    • Record the absorbance spectrum of each standard solution and the unknown sample.

    • Determine the wavelength of maximum absorbance (λmax). For this compound, characteristic absorption peaks are observed at 308 nm and 244 nm.[2]

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Solvent Select Solvent Standards Prepare Standard Solutions Solvent->Standards Sample Prepare Sample Solution Solvent->Sample Scan Scan Absorbance of Standards & Sample Standards->Scan Sample->Scan Baseline Record Baseline (Solvent Blank) Baseline->Scan DetermineLambdaMax Determine λmax Scan->DetermineLambdaMax Calibration Construct Calibration Curve DetermineLambdaMax->Calibration Concentration Determine Sample Concentration Calibration->Concentration

UV-Vis Spectrophotometry Workflow
Electrochemical Sensing

Electrochemical methods, particularly those employing modified electrodes, can offer high sensitivity and selectivity for the detection of this compound. A molecularly imprinted polymer (MIP)-based sensor is a notable example.

Methodology

  • Instrumentation:

    • Potentiostat/Galvanostat

    • Three-electrode system (working, reference, and counter electrodes)

  • Sensor Preparation (Conceptual Overview):

    • A glassy carbon electrode (GCE) is modified with a conductive material, such as graphene and an ionic liquid, to enhance the electrochemical signal.[5]

    • Core-shell nanoparticles imprinted with this compound are synthesized. In this process, this compound acts as the template molecule, and a functional monomer like 6-aminouracil (B15529) forms a polymer around it.[5]

    • The imprinted nanoparticles are then cast onto the modified electrode surface.

    • The template molecule (this compound) is removed, leaving behind specific recognition sites.

  • Electrochemical Detection:

    • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) are commonly used.[11]

    • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer).

    • Procedure:

      • The sensor is immersed in the supporting electrolyte.

      • The electrochemical response of the sensor is recorded.

      • The sample solution containing this compound is added.

      • The change in the electrochemical signal (e.g., peak current) is measured. The binding of this compound to the imprinted sites on the sensor affects the electrochemical response.

      • The change in signal is proportional to the concentration of this compound.

  • Analysis:

    • A calibration curve is constructed by measuring the electrochemical response to known concentrations of this compound.

    • The concentration of this compound in the sample is determined from the calibration curve.

Electrochemical_Workflow cluster_prep Sensor Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis ModifyElectrode Modify Electrode (e.g., with Graphene) CoatElectrode Coat Electrode with MIP ModifyElectrode->CoatElectrode SynthesizeMIP Synthesize Molecularly Imprinted Polymer (MIP) SynthesizeMIP->CoatElectrode RemoveTemplate Remove Template (2,6-DAP) CoatElectrode->RemoveTemplate Immerse Immerse Sensor in Electrolyte RemoveTemplate->Immerse Baseline Record Baseline Signal Immerse->Baseline AddSample Add Sample Solution Baseline->AddSample MeasureSignal Measure Change in Electrochemical Signal AddSample->MeasureSignal Quantification Quantify 2,6-DAP Concentration MeasureSignal->Quantification Calibration Generate Calibration Curve with Standards Calibration->Quantification

Electrochemical Sensing Workflow

References

Application Note: The Role of 2,6-Diaminopyridine in Photoassisted Electrochemical CO2 Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of carbon dioxide (CO2) into value-added chemicals and fuels through photoassisted electrochemical reduction is a promising strategy for mitigating greenhouse gas emissions and addressing the increasing global energy demand. A significant challenge in this field is the development of efficient and selective catalysts that can operate at low overpotentials. This application note details the role and application of 2,6-diaminopyridine (B39239) (2,6-DAP) as a functionalizing agent on a p-type silicon/silver (p-Si/Ag) photocathode for the enhanced photoassisted electrochemical reduction of CO2 to carbon monoxide (CO). The synergistic interaction between 2,6-DAP and the silver catalyst leads to high selectivity and activity at a reduced energy input.

Principle and Applications

In this system, a p-Si substrate serves as the light-harvesting component, generating photoexcited electrons upon illumination. A layer of silver nanoparticles acts as the primary catalyst for the CO2 reduction reaction (CO2RR). The crucial component, this compound, is introduced as a surface modifier. Its role is multifaceted:

  • Enhanced CO2 Adsorption: The amine groups and the pyridine (B92270) ring of 2,6-DAP are believed to facilitate the adsorption and activation of CO2 molecules at the electrode surface.

  • Suppression of Hydrogen Evolution Reaction (HER): A common competing reaction in aqueous electrolytes is the hydrogen evolution reaction, which reduces the Faradaic efficiency for CO2 reduction products. 2,6-DAP has been shown to inhibit this side reaction, thereby enhancing the selectivity towards CO production.

  • Synergistic Catalysis: A synergistic mechanism between the Ag catalyst and 2,6-DAP is proposed. While Ag facilitates the reduction of CO2 to CO, 2,6-DAP locally concentrates CO2 and protons, creating a favorable microenvironment for the reaction.[1]

This technology has potential applications in various fields, including:

  • Sustainable Fuel Production: Conversion of CO2 into CO, a key building block for synthetic fuels (syngas).

  • Carbon Capture and Utilization (CCU): Providing a pathway to convert captured CO2 into valuable chemical feedstocks.

  • Renewable Energy Storage: Storing intermittent solar energy in the form of chemical bonds.

Quantitative Data

The performance of the p-Si/Ag/2,6-DAP photocathode for CO2 reduction is summarized in the table below. The data highlights the significant enhancement in CO selectivity and the favorable operating potential.

Electrode CompositionApplied Potential (V vs. RHE)Major ProductFaradaic Efficiency (%)Current Density (mA/cm²)Stability
p-Si/Ag/2,6-DAP-0.9CO84.56Not specifiedGood stability reported
p-Si/Ag-0.9H2> CONot specifiedLess selective than 2,6-DAP modified electrode

Data extracted from Industrial & Engineering Chemistry Research, 2023.[1]

Experimental Protocols

This section provides a detailed methodology for the fabrication of the 2,6-DAP functionalized photocathode and the photoassisted electrochemical CO2 reduction experiment.

Preparation of the p-Si/Ag/2,6-DAP Photocathode

a. Substrate Preparation:

  • Start with a p-type silicon wafer.

  • Clean the Si wafer ultrasonically in acetone, ethanol (B145695), and deionized water for 15 minutes each.

  • Immerse the cleaned Si wafer in a 5% hydrofluoric acid (HF) solution for 2 minutes to remove the native oxide layer.

  • Immediately rinse the wafer with deionized water and dry it under a stream of nitrogen.

b. Deposition of Silver Nanoparticles:

  • Deposit a thin layer of silver onto the prepared p-Si substrate using an electron beam evaporation or sputtering technique.

  • Alternatively, silver nanoparticles can be electrodeposited from a silver nitrate (B79036) solution.

c. Functionalization with this compound:

  • Prepare a 10 mM solution of this compound in ethanol.

  • Immerse the p-Si/Ag substrate in the 2,6-DAP solution for 12 hours at room temperature to allow for self-assembly of a 2,6-DAP layer on the silver surface.

  • After immersion, rinse the electrode with ethanol to remove any unbound 2,6-DAP and dry it under a nitrogen stream.

Photoassisted Electrochemical CO2 Reduction

a. Electrochemical Cell Setup:

  • Use a gas-tight three-electrode H-type electrochemical cell with two compartments separated by a proton exchange membrane (e.g., Nafion).

  • Use the prepared p-Si/Ag/2,6-DAP as the working electrode (cathode).

  • Use a platinum foil or mesh as the counter electrode (anode).

  • Use a saturated calomel (B162337) electrode (SCE) or an Ag/AgCl electrode as the reference electrode.

b. Experimental Conditions:

  • The catholyte is a CO2-saturated 0.5 M KHCO3 aqueous solution. The anolyte is a 0.5 M KHCO3 solution.

  • Purge the catholyte with high-purity CO2 for at least 30 minutes prior to the experiment to ensure saturation. Continue bubbling CO2 throughout the experiment.

  • Illuminate the working electrode with a simulated solar light source (e.g., a 300W Xenon lamp with an AM 1.5G filter) at 100 mW/cm².

  • Perform chronoamperometry at a constant potential of -0.9 V vs. RHE for a set duration (e.g., 2 hours).

c. Product Analysis:

  • Analyze the gaseous products from the headspace of the cathodic compartment using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID) with a methanizer for CO and H2 quantification.

  • Analyze the liquid products in the catholyte using nuclear magnetic resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow

G cluster_prep Electrode Preparation cluster_exp Photoelectrochemical Reduction cluster_analysis Product Analysis pSi p-Si Wafer Cleaning AgDep Ag Nanoparticle Deposition pSi->AgDep DAPFunc 2,6-DAP Functionalization AgDep->DAPFunc Cell Assemble H-type Cell DAPFunc->Cell Electrolyte Add CO2-saturated Electrolyte Cell->Electrolyte Illuminate Illuminate Photocathode Electrolyte->Illuminate Potential Apply Potential (-0.9 V vs RHE) Illuminate->Potential Gas Gas Chromatography (GC) Potential->Gas Liquid NMR/HPLC Potential->Liquid

Caption: Workflow for the preparation and use of a 2,6-DAP functionalized photocathode.

Proposed Synergistic Mechanism

G CO2_sol CO2 (solution) DAP This compound CO2_sol->DAP Adsorption CO2_ads CO2 (adsorbed) DAP->CO2_ads Ag Ag Catalyst CO CO (product) Ag->CO Reduction H2 H2 (byproduct) Ag->H2 HER (inhibited by DAP) pSi p-Si (light absorber) e_h e- / h+ pSi->e_h Light Light (hν) Light->pSi Photoexcitation e_h->Ag Electron transfer CO2_ads->Ag H2O H2O H_plus H+ H2O->H_plus H_plus->Ag

Caption: Synergistic mechanism of 2,6-DAP in photoassisted CO2 reduction.

References

Application Notes and Protocols: Synthesis and Application of Metal Complexes with 2,6-Diaminopyridine-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis, characterization, and potential applications of metal complexes derived from 2,6-diaminopyridine (B39239) Schiff bases. These compounds are of significant interest in coordination chemistry and drug development due to their versatile chelating properties and diverse biological activities.[1][2][3][4]

Overview and Significance

Schiff bases derived from this compound are versatile ligands capable of forming stable complexes with a variety of transition metal ions.[5] The resulting metal complexes have demonstrated a wide range of biological activities, including antibacterial, antifungal, and potential anticancer properties, making them promising candidates for drug discovery and development. The synthesis typically involves a two-step process: the condensation reaction between this compound and an appropriate aldehyde or ketone to form the Schiff base ligand, followed by the complexation of this ligand with a metal salt.

General Reaction Scheme:

The synthesis first involves the formation of the Schiff base ligand (a) followed by the formation of the metal complex (b).

  • a) Synthesis of Schiff Base Ligand: this compound + Aldehyde/Ketone → Schiff Base Ligand + H₂O

  • b) Synthesis of Metal Complex: Schiff Base Ligand + Metal Salt → Metal-Schiff Base Complex

Experimental Protocols

Synthesis of Schiff Base Ligands from this compound

This protocol outlines the general procedure for the synthesis of Schiff base ligands derived from this compound and various aldehydes.

Materials:

  • This compound

  • Substituted Aldehyde (e.g., Salicylaldehyde, 2-hydroxybenzaldehyde, 2-hydroxynaphthaldehyde)

  • Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Beakers, measuring cylinders, and filtration apparatus

Procedure:

  • Dissolution of Reactants: Dissolve this compound in ethanol in a round bottom flask. In a separate beaker, dissolve the desired aldehyde (in a 1:1 or 1:2 molar ratio to the diamine) in ethanol.

  • Reaction Mixture: Slowly add the ethanolic solution of the aldehyde to the this compound solution while stirring continuously.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base ligand is then collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base ligand in a desiccator or a vacuum oven.

Synthesis of Metal Complexes

This protocol describes the general method for the synthesis of metal complexes using the pre-synthesized Schiff base ligands.

Materials:

  • Synthesized Schiff Base Ligand

  • Metal Salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(CH₃COO)₂·H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if solubility is an issue

  • Round bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Filtration apparatus

Procedure:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF) in a round bottom flask and heat gently if necessary.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt in ethanol or water.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux: Heat the resulting mixture to reflux for 2 to 3 hours.

  • Isolation of Complex: After cooling, the precipitated metal complex is collected by filtration.

  • Washing: Wash the solid product with the solvent used for the reaction (e.g., ethanol) and then with a non-polar solvent like diethyl ether to remove impurities.

  • Drying: Dry the final metal complex in a vacuum desiccator.

Data Presentation

The following tables summarize typical quantitative data obtained for this compound-derived Schiff base metal complexes.

Table 1: Physicochemical Properties of a Representative Schiff Base Ligand and its Metal Complexes.

CompoundFormulaM.W. ( g/mol )ColorM.P./Decomp. Temp. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMFMagnetic Moment (B.M.)
Ligand (L) C₁₉H₁₅N₃O₂317.34Yellow220--
[Co(L)Cl₂] C₁₉H₁₅Cl₂CoN₃O₂447.18Brown260-27040-46.12.24-3.12
[Ni(L)Cl₂] C₁₉H₁₅Cl₂N₃NiO₂446.93Green>30012-26Diamagnetic
[Cu(L)Cl₂] C₁₉H₁₅Cl₂CuN₃O₂451.78Dark Green260-27040-46.11.75-1.85
[Zn(L)Cl₂] C₁₉H₁₅Cl₂N₃O₂Zn453.62White>30012-26Diamagnetic

Data compiled from multiple sources for illustrative purposes.

Table 2: Key FT-IR Spectral Data (cm⁻¹) for a Representative Ligand and its Metal Complexes.

Compoundν(O-H)ν(C=N) Azomethineν(C=N) Pyridineν(M-N)ν(M-O)
Ligand (L) ~3400~1622~1580--
[Co(L)Cl₂] -~1603~1590~520~450
[Ni(L)Cl₂] -~1610~1595~515~460
[Cu(L)Cl₂] -~1611~1592~525~455
[Zn(L)Cl₂] -~1605~1588~510~445

Note: The shift of the C=N (azomethine) band to a lower frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. The disappearance of the O-H band suggests deprotonation and coordination of the phenolic oxygen.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization cluster_application Application Screening DAP This compound Reaction1 Condensation (Ethanol, Acetic Acid, Reflux) DAP->Reaction1 Aldehyde Aldehyde/Ketone Aldehyde->Reaction1 Ligand Schiff Base Ligand Reaction1->Ligand Reaction2 Complexation (Ethanol, Reflux) Ligand->Reaction2 MetalSalt Metal Salt (e.g., CoCl2, NiCl2) MetalSalt->Reaction2 Complex Metal-Schiff Base Complex Reaction2->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR Elemental Elemental Analysis Complex->Elemental Biological Biological Activity (e.g., Antibacterial Assay) Complex->Biological

Caption: General workflow for synthesis and characterization.

Chelation Diagram

This diagram illustrates the coordination of the Schiff base ligand to a central metal ion.

Caption: Coordination of the ligand to a metal ion.

Applications in Drug Development

Metal complexes of this compound-derived Schiff bases often exhibit enhanced biological activity compared to the free ligands. This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilic nature of the complex, and facilitates its transport across the lipid membranes of microorganisms.

  • Antibacterial and Antifungal Activity: These complexes have been screened against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species, often showing significant inhibitory effects. The metal ion itself can be toxic to microorganisms, and the chelated complex may interfere with cellular processes.

  • Anticancer Potential: Some complexes have been investigated for their cytotoxicity against cancer cell lines. The mechanism of action may involve binding to DNA, generation of reactive oxygen species (ROS), or inhibition of key enzymes.

  • Catalytic Activity: Beyond biological applications, these complexes can also serve as catalysts in various organic reactions.

The development of these complexes as therapeutic agents requires further investigation into their mechanism of action, toxicity profiles, and in vivo efficacy. The protocols and data presented here provide a foundational framework for researchers entering this exciting field.

References

Application Notes and Protocols: Employing 2,6-Diaminopyridine in Anion Exchange Membrane Fuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2,6-Diaminopyridine (B39239) (DAP) in the fabrication of high-performance cathode catalysts for Anion Exchange Membrane Fuel Cells (AEMFCs). The primary application highlighted is the synthesis of a cobalt and nitrogen-doped carbon (Co-N-C) electrocatalyst for the oxygen reduction reaction (ORR), a critical process in AEMFCs.

Introduction to this compound in AEMFCs

Anion Exchange Membrane Fuel Cells (AEMFCs) are a promising energy conversion technology that operate in an alkaline environment. This allows for the potential use of non-precious metal catalysts, reducing costs and overcoming some of the challenges associated with traditional proton exchange membrane fuel cells (PEMFCs).

This compound (DAP) has emerged as a valuable precursor in the synthesis of advanced electrocatalysts for the ORR in AEMFCs. Its nitrogen-rich structure makes it an excellent candidate for creating highly active catalytic sites when combined with a transition metal like cobalt and subjected to pyrolysis. The resulting Co-N-C catalysts have demonstrated comparable electrochemical properties to the more expensive platinum-based catalysts.[1]

The application of DAP in this context involves its polymerization with a diisocyanate to form a polyurea, which can chelate cobalt ions. Subsequent calcination of this cobalt-complexed polyurea (Co-PUr) yields a highly porous, nitrogen-doped carbon material with embedded cobalt species that act as active centers for the ORR.[1][2]

Application: High-Performance ORR Electrocatalyst

The primary application of this compound in AEMFCs is as a key building block for a non-precious metal cathode catalyst. This Co-N-C catalyst, derived from a DAP-based polyurea, has shown significant promise in enhancing the performance of AEMFCs.

Key Performance Metrics

A single cell AEMFC utilizing a Co-N-C cathode catalyst derived from this compound has demonstrated a high maximum power density (Pmax) of 227.7 mWcm⁻².[1][2] This performance is attributed to the catalyst's excellent electrochemical properties for the ORR, including high on-set and half-wave voltages, high limited reduction current density, and a lower Tafel slope, which are comparable to commercial precious Pt/C catalysts.[1] The number of electrons transferred during the ORR was close to four, indicating a complete and efficient reaction.[1]

Quantitative Data Summary

The following table summarizes the key performance data of an AEMFC employing a this compound-based Co-N-C cathode catalyst.

ParameterValueReference
Maximum Power Density (Pmax)227.7 mWcm⁻²[1][2]
Number of Electrons Transferred (ORR)~4[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound-based Co-N-C catalyst and the fabrication of the Membrane Electrode Assembly (MEA) for an AEMFC.

Synthesis of Co-complexed Polyurea (Co-PUr) Precursor

This protocol details the synthesis of the cobalt-containing polyurea precursor from this compound.

Materials:

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • This compound (DAP)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • N,N-Dimethylacetamide (DMAc)

  • Acetone

Procedure:

  • Dissolve 2.5 g of MDI in 20 mL of DMAc in a flask.

  • In a separate beaker, dissolve 1.635 g of DAP and 0.1 g of cobalt(II) acetate tetrahydrate in 20 mL of DMAc.

  • Slowly add the DAP and cobalt solution to the MDI solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24 hours to allow for polymerization.

  • Precipitate the resulting Co-complexed polyurea (Co-PUr) by pouring the reaction mixture into 200 mL of acetone.

  • Filter the precipitate and wash it thoroughly with acetone.

  • Dry the collected Co-PUr in an oven at 80°C for 12 hours.

Preparation of Co-N-C Catalyst

This protocol describes the conversion of the Co-PUr precursor into the final Co-N-C catalyst through a two-stage calcination process.

Materials:

  • Co-complexed polyurea (Co-PUr)

  • Argon gas

  • Ammonia (B1221849) gas

  • 9 M Sulfuric acid (H₂SO₄)

  • Acetone

  • Deionized (DI) water

Procedure:

  • First Calcination:

    • Place 0.5 g of the dried Co-PUr in a quartz boat and insert it into a tube furnace.

    • Heat the furnace to 900°C at a ramp rate of 10°C/min under an argon atmosphere.

    • Hold the temperature at 900°C for 1 hour.

    • Allow the furnace to cool to room temperature under argon.

  • Acid Leaching:

    • Grind the calcined sample into a fine powder.

    • Add the powder to a 9 M H₂SO₄ solution and stir for 8 hours to remove unstable and inactive cobalt species.

    • Dilute the acid to 1 M before filtering the sample.

    • Wash the filter cake with DI water until the filtrate is neutral, then wash with acetone.

    • Dry the sample in an oven at 80°C for 10 hours.

  • Second Calcination:

    • Place the acid-leached sample in the tube furnace.

    • Heat to 800°C at a ramp rate of 10°C/min under a mixed gas flow of equal volumes of ammonia and nitrogen.

    • Hold the temperature at 800°C for 1 hour.

    • Cool the furnace to room temperature under the mixed gas flow.

    • Dry the final Co-N-C catalyst in an oven at 80°C for 10 hours.

Membrane Electrode Assembly (MEA) Fabrication

This protocol outlines the steps to create an MEA using the synthesized Co-N-C catalyst for AEMFC testing.

Materials:

  • Co-N-C catalyst (cathode)

  • Commercial Pt/C catalyst (anode)

  • Nafion® ionomer solution (or other suitable ionomer)

  • Isopropanol

  • Deionized (DI) water

  • Carbon paper (e.g., Toray paper)

  • Anion exchange membrane (e.g., X37-50RT)

  • 0.1 M Potassium hydroxide (B78521) (KOH) solution

Procedure:

  • Catalyst Ink Preparation:

    • For the cathode, prepare a catalyst ink by ultrasonically dispersing the Co-N-C catalyst in a solution of Nafion® ionomer, isopropanol, and DI water.

    • Prepare the anode ink similarly using a commercial Pt/C catalyst.

  • Electrode Fabrication:

    • Cut carbon paper to the desired electrode area.

    • Uniformly apply the catalyst ink onto the carbon paper to achieve the desired catalyst loading.

    • Dry the electrodes in an oven.

  • Membrane Pre-treatment:

    • Immerse the anion exchange membrane and the prepared electrodes in a 0.1 M KOH solution for 24 hours.

    • Rinse the membrane and electrodes with DI water to remove excess KOH.

  • Hot Pressing:

    • Sandwich the pre-treated anion exchange membrane between the anode and cathode.

    • Hot press the assembly at 140°C with a pressure of 70 kgf cm⁻² for 5 minutes to form the MEA.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_0 Synthesis of Co-complexed Polyurea (Co-PUr) A Dissolve MDI in DMAc C Mix solutions and stir for 24h A->C B Dissolve DAP and Co(II) acetate in DMAc B->C D Precipitate in acetone C->D E Filter and wash D->E F Dry at 80°C E->F

Figure 1: Workflow for the synthesis of the Co-complexed polyurea (Co-PUr) precursor.

G cluster_1 Preparation of Co-N-C Catalyst G First Calcination (900°C, Ar) H Acid Leaching (9M H₂SO₄) G->H I Wash and Dry H->I J Second Calcination (800°C, NH₃/N₂) I->J K Final Drying J->K

Figure 2: Workflow for the preparation of the Co-N-C catalyst from the Co-PUr precursor.

G cluster_2 Membrane Electrode Assembly (MEA) Fabrication L Prepare Cathode (Co-N-C) and Anode (Pt/C) Inks M Coat Inks onto Carbon Paper L->M N Dry Electrodes M->N P Assemble Anode, Membrane, and Cathode N->P O Pre-treat Membrane and Electrodes in KOH O->P Q Hot Press at 140°C P->Q

Figure 3: Workflow for the fabrication of the Membrane Electrode Assembly (MEA).

References

Application Notes and Protocols: 2,6-Diaminopyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Diaminopyridine (B39239) (DAP) as a versatile chemical scaffold for the synthesis and development of novel agrochemicals. While direct commercial examples are limited, the structural motif is present in a wide array of biologically active molecules. This document outlines synthetic strategies, presents biological activity data for structurally related compounds, and provides detailed protocols for screening and evaluation.

Application Note 1: Synthesis of Agrochemical Scaffolds from this compound

This compound is a valuable starting material due to its two reactive primary amine groups attached to a stable pyridine (B92270) core. These amines can be readily derivatized, most commonly through acylation, to form amide bonds. The resulting N,N'-diacyl-2,6-diaminopyridine scaffold is a key feature in many molecules with fungicidal and insecticidal properties. The pyridine nitrogen also offers a site for potential modification or can influence the molecule's overall electronic properties and binding capabilities.

The general workflow for synthesizing derivatives from this compound involves a straightforward acylation reaction, which can be adapted to create a diverse library of candidate compounds for screening.

reagent reagent process process product product DAP This compound (Starting Material) Reaction Acylation DAP->Reaction AC Acyl Chloride / Carboxylic Acid AC->Reaction Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Base Base (e.g., Pyridine, TEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purify Purification (Crystallization / Chromatography) Workup->Purify Crude Product Final Target Compound (e.g., Diamide Derivative) Purify->Final Pure Product cluster_Mito Mitochondrion TCA TCA Cycle Succinate Succinate TCA->Succinate CII Complex II (Succinate Dehydrogenase) CIII Complex III CII->CIII e- Fumarate Fumarate CII->Fumarate ATP ATP Synthesis CIII->ATP e- transport Succinate->CII e- SDHI SDHI Fungicide (e.g., Pyridine Carboxamide) SDHI->CII Block X start start step step decision decision end end A Synthesized Compound Library B Prepare Stock Solutions (e.g., in DMSO) A->B C Primary Screen (Single High Concentration) B->C D Measure Biological Response (e.g., % Inhibition) C->D E Activity > Threshold? D->E F Secondary Screen (Dose-Response Assay) E->F Yes I Compound Inactive E->I No G Calculate Potency (e.g., EC₅₀ / LC₅₀) F->G H Lead Compound Identified G->H

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,6-diaminopyridine (B39239).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Chichibabin Reaction

Question: My Chichibabin reaction for the synthesis of this compound from pyridine (B92270) and sodium amide is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the Chichibabin reaction can stem from several factors. The traditional method can be harsh, leading to side reactions. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature is critical. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote the formation of byproducts. An improved process suggests maintaining the temperature at 170 ± 5°C.[1]

  • Inefficient Mixing: The Chichibabin reaction is often heterogeneous. Inefficient stirring can lead to localized concentrations of reactants and poor conversion. Ensure vigorous and consistent stirring throughout the reaction.

  • Side Reactions: Dimerization of pyridine can be a significant side reaction, especially at atmospheric pressure.[2] Overamination to form this compound is the desired outcome in this case, but incomplete reaction will leave 2-aminopyridine (B139424) as the main product.

  • Reagent Quality: The purity of sodium amide is crucial for the reaction's success. Use freshly prepared or high-quality commercial sodium amide.

To improve the yield, consider the following modifications:

  • Use of a Phase Transfer Catalyst: The addition of a phase transfer catalyst can significantly improve the reaction rate and yield. One improved method reports a yield of 90% by using a phase transfer catalyst.[1]

  • Modified Reagents: A milder approach using a sodium hydride-iodide composite has been developed, which may reduce side reactions and improve yields under less harsh conditions.[3]

Issue 2: Formation of Byproducts in the Amination of 2,6-Dihalopyridines

Question: I am synthesizing this compound by aminating 2,6-dichloropyridine, but I am observing significant amounts of the mono-aminated byproduct (2-amino-6-chloropyridine). How can I favor the formation of the desired di-substituted product?

Answer: The selective formation of this compound over the mono-aminated intermediate is a common challenge. The following factors can be adjusted to favor di-amination:

  • Reaction Stoichiometry: Ensure a sufficient excess of the aminating agent (ammonia or amine) is used to drive the reaction to completion.

  • Catalyst System: The use of a copper catalyst is often necessary for the amination of halopyridines. For di-amination, the inclusion of a base like potassium carbonate (K₂CO₃) along with a CuI/DMPAO catalyst system under microwave irradiation has been shown to be effective.[4]

  • Reaction Time and Temperature: Longer reaction times and higher temperatures generally favor the di-amination product. However, this needs to be optimized to avoid degradation. Microwave-assisted synthesis can often provide rapid and efficient heating, leading to higher yields in shorter times.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my crude this compound. What are the recommended purification methods?

Answer: The choice of purification method depends on the nature of the impurities. Here are some common techniques:

  • Recrystallization: Toluene (B28343) is mentioned as a suitable solvent for the recrystallization of this compound, yielding a high-quality product.

  • Column Chromatography: For separating the desired product from closely related impurities, silica (B1680970) gel column chromatography can be employed. The appropriate solvent system will need to be determined based on the polarity of the compounds.

  • Acid-Base Extraction: Since this compound is basic, an acid-base extraction can be an effective purification step. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the diamine, which then moves to the aqueous phase. The aqueous phase can then be basified and the pure product extracted with an organic solvent.

  • Bulb-to-Bulb Distillation: For some derivatives, bulb-to-bulb distillation under vacuum can be a suitable method for purification.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • The Chichibabin Reaction: This involves the direct amination of pyridine with sodium amide, typically at elevated temperatures. Overamination leads to the formation of this compound.

  • Amination of 2,6-Dihalopyridines: This route involves the nucleophilic substitution of halogens (typically chlorine or bromine) from 2,6-dihalopyridines with ammonia (B1221849) or a primary amine. This reaction often requires a copper catalyst.

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.

  • An improved Chichibabin reaction using a phase transfer catalyst has been reported to achieve a yield of 90%.

  • In the amination of 2,6-dibromopyridine (B144722), di-amination to form this compound derivatives has been achieved with yields ranging from low to modest (25.6–46.0%) using a catalyzed route. For specific amines, such as aniline, yields as high as 79% have been reported under microwave conditions.

Q3: What are the common side reactions in the Chichibabin synthesis of this compound?

A3: The primary side reaction in the Chichibabin reaction is the formation of dimerized products, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) when using 4-tert-butylpyridine (B128874) as a substrate. When aiming for this compound, incomplete reaction will result in the mono-aminated 2-aminopyridine as a major byproduct.

Q4: Can microwave irradiation be used to improve the synthesis of this compound?

A4: Yes, microwave irradiation has been successfully employed to improve the synthesis of this compound derivatives from 2,6-dibromopyridine. It can significantly reduce reaction times (e.g., to 2-2.5 hours) and improve yields.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes to this compound and its Derivatives.

Synthetic RouteStarting MaterialReagents/CatalystConditionsProductYield (%)Reference
Improved ChichibabinPyridineSodium amide, Phase transfer catalyst160°C, 8 hThis compound90
Catalyzed Amination2,6-Dibromopyridine(R)-1-phenylethylamine, CuI/DMPAO, K₂CO₃Microwave, 140°C, 45 minDAm325.6-46.0
Amination2,6-DibromopyridineAnilineMicrowave, 200°C, 2.5 hDAm679

Experimental Protocols

Protocol 1: Improved Chichibabin Synthesis of this compound

This protocol is based on an improved method reported to achieve high yields.

  • Preparation: In a reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add 135.5 g of sodium amide and a suitable phase transfer catalyst.

  • Heating: Heat the mixture to 160°C.

  • Addition of Pyridine: Slowly add 81 ml of pyridine at a rate of 1.2 ml/min, ensuring the temperature does not exceed 170 ± 5°C.

  • Reaction: Maintain the reaction mixture with stirring (120 r/min) for 8 hours, or until the evolution of gas ceases.

  • Work-up: Cool the reaction mixture and separate the catalyst (which can be reused).

  • Hydrolysis and Crystallization: Carefully hydrolyze the reaction mixture with water, then cool to induce crystallization.

  • Purification: Collect the crude product and recrystallize from toluene to obtain pure this compound.

Protocol 2: Microwave-Assisted Diamination of 2,6-Dibromopyridine

This protocol is adapted from a method for the synthesis of this compound derivatives.

  • Reactant Mixture: In a microwave reaction vial, combine 2,6-dibromopyridine (1 equivalent), the desired primary amine (e.g., aniline, excess), CuI (catalyst), DMPAO (ligand), and K₂CO₃ (base) in deionized water.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 140-200°C) for a specified time (e.g., 45 minutes to 2.5 hours).

  • Cooling and Extraction: After the reaction is complete, cool the vial to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

G cluster_chichibabin Troubleshooting Chichibabin Reaction cluster_solutions_chichibabin Solutions cluster_amination Troubleshooting Amination of 2,6-Dihalopyridines cluster_solutions_amination Solutions LowYield Low Yield Temp Suboptimal Temperature LowYield->Temp Mixing Inefficient Mixing LowYield->Mixing SideRxn Side Reactions (Dimerization) LowYield->SideRxn Reagent Poor Reagent Quality LowYield->Reagent OptimizeTemp Optimize Temperature (170 ± 5°C) Temp->OptimizeTemp VigorousStir Ensure Vigorous Stirring Mixing->VigorousStir PhaseTransfer Use Phase Transfer Catalyst SideRxn->PhaseTransfer HighQualityNaNH2 Use High-Quality NaNH2 Reagent->HighQualityNaNH2 Monoamination Excess Mono-aminated Byproduct Stoichiometry Incorrect Stoichiometry Monoamination->Stoichiometry Catalyst Ineffective Catalyst System Monoamination->Catalyst Conditions Suboptimal Reaction Conditions Monoamination->Conditions ExcessAmine Use Excess Aminating Agent Stoichiometry->ExcessAmine CuCatalyst Use Cu Catalyst with Base (K2CO3) Catalyst->CuCatalyst Microwave Optimize Time/Temp (Microwave) Conditions->Microwave

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

G cluster_chichibabin_pathway Chichibabin Reaction Pathway cluster_amination_pathway Amination of 2,6-Dihalopyridine Pathway Pyridine Pyridine Intermediate σ-adduct Intermediate Pyridine->Intermediate + NaNH2 NaNH2 NaNH2 Product_2AP 2-Aminopyridine Intermediate->Product_2AP - H2 Product_26DAP This compound Product_2AP->Product_26DAP + NaNH2 (Overamination) DihaloPy 2,6-Dihalopyridine Monoamino 2-Amino-6-halopyridine DihaloPy->Monoamino + Amine (Cu Catalyst) Amine NH3 / R-NH2 Diamino This compound Monoamino->Diamino + Amine (Cu Catalyst)

Caption: Simplified reaction pathways for the synthesis of this compound.

References

Technical Support Center: Selective Mono-amination of 2,6-Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the selective mono-amination of 2,6-dihalopyridines.

Troubleshooting Guides

This section addresses common issues encountered during the selective mono-amination of 2,6-dihalopyridines.

Issue 1: Low or No Conversion of the Starting Material

  • Question: My reaction is not proceeding, and I am recovering mostly unreacted 2,6-dihalopyridine. What are the possible causes and solutions?

  • Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity (Buchwald-Hartwig): The palladium catalyst may not be in its active Pd(0) state. Ensure that the pre-catalyst is properly activated or consider adding a reducing agent. The phosphine (B1218219) ligand may also be oxidized; use fresh, high-quality ligands stored under an inert atmosphere.

    • Catalyst Poisoning: Certain functional groups can poison the palladium or copper catalyst. Ensure all glassware is scrupulously clean and that the reagents and solvent are free of impurities.

    • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the amine, which is a crucial step in the catalytic cycle. For Buchwald-Hartwig reactions, consider switching from a weaker base like K₂CO₃ to a stronger one such as NaOtBu or LiHMDS.

    • Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Microwave irradiation can also be an effective method to increase the reaction rate.[1][2]

    • Poorly Soluble Reagents: Ensure all reagents are adequately dissolved in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.

Issue 2: Poor Selectivity - Predominance of the Di-aminated Product

  • Question: My reaction is producing a high proportion of the di-aminated pyridine, leading to low yields of the desired mono-aminated product. How can I improve selectivity?

  • Answer: Achieving high selectivity for the mono-aminated product is a primary challenge. The formation of the di-aminated product can be suppressed by carefully controlling the reaction parameters.

    • Stoichiometry of the Amine: Reduce the equivalents of the amine to a 1:1 or slightly less than stoichiometric ratio relative to the 2,6-dihalopyridine.[3] This minimizes the availability of the amine to react with the mono-aminated intermediate.

    • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can drive the formation of the di-aminated product. Monitor the reaction closely and stop it once the starting material is consumed and a significant amount of the mono-aminated product has formed.[3]

    • Choice of Ligand (Buchwald-Hartwig): The steric and electronic properties of the phosphine ligand are critical. Bulky, electron-rich ligands can sterically hinder the second amination, thus favoring the mono-substituted product.[3] Consider screening different ligands to find the optimal one for your specific substrate. Bidentate ligands like BINAP or DPPF have been shown to be effective in controlling selectivity.

    • Nature of the Halogen: The reactivity of the halogens plays a role. In a 2-bromo-6-chloropyridine, the bromine will typically react first in a palladium-catalyzed amination. If you are using a di-bromo or di-chloro pyridine, consider if a mixed halogenated starting material could provide better selectivity.

    • Slow Addition of the Amine: Adding the amine slowly to the reaction mixture can help to maintain a low concentration of the amine, which can favor mono-amination.

Issue 3: Difficulty with Specific Amine Substrates

  • Question: I am having trouble with the amination of 2,6-dihalopyridines using arylamines (anilines), while alkylamines seem to work better. Why is this and how can I overcome it?

  • Answer: Arylamines are generally less nucleophilic than alkylamines, which can lead to lower reactivity in amination reactions.

    • Reaction Conditions for Arylamines: For Ullmann-type copper-catalyzed reactions, higher temperatures may be required for the amination with anilines. One study noted that for aniline, only the di-aminated product could be isolated without the need for a base or catalyst under microwave conditions, highlighting the different reactivity profiles.

    • Catalyst and Ligand System: In palladium-catalyzed reactions, the choice of ligand is crucial when working with less reactive amines. More electron-rich and bulky ligands can often facilitate the coupling of anilines.

    • Base Selection: The pKa of the amine should be considered when selecting a base to ensure efficient deprotonation.

Issue 4: Product Purification Challenges

  • Question: I am struggling to separate the mono-aminated product from the di-aminated byproduct and the unreacted starting material. What are the best purification strategies?

  • Answer: The similar polarities of the mono-aminated product, di-aminated product, and starting material can make purification by column chromatography challenging.

    • Column Chromatography Optimization: Experiment with different solvent systems (e.g., gradients of hexanes and ethyl acetate) and different stationary phases (e.g., silica (B1680970) gel, alumina) to achieve better separation.

    • Distillation: For products that are thermally stable and have a sufficiently low boiling point, bulb-to-bulb distillation can be an effective purification method.

    • Recrystallization: If the mono-aminated product is a solid, recrystallization from a suitable solvent system may be a viable purification technique.

    • Quenching and Work-up: Ensure the reaction is properly quenched to deactivate the catalyst before work-up. Filtering the reaction mixture through a pad of celite can help to remove palladium residues.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the Buchwald-Hartwig and Ullmann-type reactions for the selective mono-amination of 2,6-dihalopyridines?

A1: Both are powerful methods for C-N bond formation, but they have key differences:

FeatureBuchwald-Hartwig AminationUllmann-Type Condensation
Catalyst Palladium-basedCopper-based
Ligands Typically requires phosphine ligandsOften uses diamine or other nitrogen-based ligands, but can sometimes be ligand-free
Reaction Conditions Generally milder temperaturesTraditionally requires high temperatures, though modern methods can be milder
Substrate Scope Very broad, with many generations of catalysts and ligands developed for various substratesAlso broad, but can be more sensitive to the electronic nature of the substrates
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are generally more cost-effective

Q2: How do I choose the right ligand for my Buchwald-Hartwig reaction?

A2: The choice of ligand is critical for success and often requires screening. Some general guidelines:

  • Sterically hindered, bulky ligands tend to promote reductive elimination and can improve selectivity for mono-amination by physically blocking the second reactive site.

  • Electron-rich ligands can increase the rate of oxidative addition.

  • Bidentate ligands like BINAP and DPPF can be effective in controlling selectivity.

  • For challenging substrates, such as heteroaryl chlorides or less nucleophilic amines, specialized ligands like XPhos or BrettPhos may be necessary.

Q3: Can I perform these reactions without a glovebox or Schlenk line?

A3: While these reactions are traditionally performed under an inert atmosphere to protect the catalyst and ligands from oxygen, some modern catalyst systems are air-stable. However, for the best results and reproducibility, especially when working with sensitive reagents, the use of an inert atmosphere is highly recommended.

Q4: What is the role of the base in these reactions?

A4: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine, forming the more nucleophilic amide, which then participates in the coupling reaction. The strength of the base needs to be matched to the pKa of the amine being used.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-amination of 2,6-Dibromopyridine (B144722) via Microwave-Assisted Ullmann-type Reaction

This protocol is adapted from a method that demonstrated high selectivity for mono-amination.

  • Reagent Preparation: In a microwave vial, combine 2,6-dibromopyridine (1 equiv) and the desired primary alkylamine (6 equiv).

  • Solvent Addition: Add deionized water as the solvent.

  • Reaction Setup: Seal the vial and place it in a microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 150-205 °C for 2.5 hours.

  • Work-up and Purification: After cooling, extract the reaction mixture with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by bulb-to-bulb distillation or column chromatography.

Protocol 2: General Procedure for Selective Mono-amination of a Dihalopyridine via Buchwald-Hartwig Reaction

This is a general starting point protocol that may require optimization for specific substrates.

  • Inert Atmosphere: In a flame-dried Schlenk flask or sealed tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add the 2,6-dihalopyridine (1 equiv) and the amine (1.0-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Reaction Conditions for Selective Mono-amination of 2,6-Dibromopyridine with Various Amines

AmineTemperature (°C)Time (h)Yield (Mono-aminated)
(R)-1-phenylethylamine150-2052.5High selectivity
2,4-dimethylaniline190-2152.555%
2,6-dimethylaniline190-2152.543%

Visualizations

Troubleshooting_Low_Selectivity start Low Selectivity: High Di-amination check_stoichiometry Check Amine Stoichiometry start->check_stoichiometry is_stoichiometry_high Is Amine > 1.2 eq? check_stoichiometry->is_stoichiometry_high reduce_stoichiometry Reduce Amine to 1.0 - 1.1 eq. is_stoichiometry_high->reduce_stoichiometry Yes check_conditions Review Reaction Conditions is_stoichiometry_high->check_conditions No reduce_stoichiometry->check_conditions are_conditions_harsh High Temp / Long Time? check_conditions->are_conditions_harsh reduce_conditions Lower Temperature & Reduce Reaction Time are_conditions_harsh->reduce_conditions Yes check_ligand Evaluate Ligand (Buchwald-Hartwig) are_conditions_harsh->check_ligand No reduce_conditions->check_ligand is_ligand_bulky Is Ligand Sterically Hindered? check_ligand->is_ligand_bulky screen_ligands Screen Bulkier Ligands (e.g., XPhos, RuPhos) is_ligand_bulky->screen_ligands No consider_addition Consider Slow Addition of Amine is_ligand_bulky->consider_addition Yes screen_ligands->consider_addition end Improved Selectivity consider_addition->end

Caption: Troubleshooting workflow for low selectivity in mono-amination.

Reaction_Selection start Starting Point: Selective Mono-amination of 2,6-Dihalopyridine cost_consideration Is cost a major factor? start->cost_consideration ullmann Consider Ullmann-type (Cu-catalyzed) Reaction cost_consideration->ullmann Yes buchwald Consider Buchwald-Hartwig (Pd-catalyzed) Reaction cost_consideration->buchwald No temp_sensitivity Is the substrate temperature sensitive? ullmann->temp_sensitivity buchwald->temp_sensitivity buchwald_optimization Optimize Buchwald-Hartwig conditions temp_sensitivity->buchwald_optimization Yes amine_reactivity Is the amine unreactive (e.g., aniline)? temp_sensitivity->amine_reactivity No ullmann_optimization Optimize modern, milder Ullmann conditions buchwald_optimization->amine_reactivity buchwald_ligand_screening Screen various phosphine ligands amine_reactivity->buchwald_ligand_screening Yes ullmann_high_temp May require higher temperatures amine_reactivity->ullmann_high_temp No end Optimized Reaction buchwald_ligand_screening->end Proceed with optimized protocol ullmann_high_temp->end Proceed with optimized protocol

Caption: Decision guide for selecting an amination method.

References

Technical Support Center: Optimizing Reactions for 2,6-Diaminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 2,6-diaminopyridine (B39239) derivatives.

Frequently Asked questions (FAQs)

FAQ 1: What are the primary synthetic routes to obtain this compound derivatives?

The most common methods for synthesizing this compound and its derivatives are:

  • Nucleophilic Aromatic Substitution (SNA_r_) of 2,6-dihalopyridines: This involves the reaction of a 2,6-dihalopyridine (e.g., 2,6-dibromopyridine) with an amine. This method can be tuned to achieve either mono- or di-amination. The reaction often requires a catalyst, such as a copper-based system, and a base.[1][2]

  • Chichibabin Amination: This classic reaction involves the direct amination of pyridine (B92270) using sodium amide to produce 2-aminopyridine. Further amination can lead to this compound. This method is often carried out at high temperatures.[3][4]

  • From 3-hydroxyglutaronitrile: this compound compounds can also be prepared by reacting 3-hydroxyglutaronitrile with an ammonia (B1221849) donor.[5]

FAQ 2: How can I control the selectivity between mono- and di-amination of 2,6-dibromopyridine (B144722)?

Controlling the selectivity between mono- and di-amination is a critical challenge. Here are key factors to consider:

  • Stoichiometry of the Amine: Using a limited amount of the amine nucleophile will favor mono-substitution.

  • Reaction Conditions: The presence of a base and a copper catalyst significantly promotes di-amination. For selective mono-amination, these are often omitted.

  • Microwave Irradiation: This technique can be used to drive the reaction to completion for both mono- and di-amination, often with reduced reaction times.

FAQ 3: What are the common catalysts and bases used in the synthesis of this compound derivatives from 2,6-dibromopyridine?

  • Catalysts: Copper-based catalysts are frequently employed in Ullman-type cross-coupling reactions for C-N bond formation. A common system is a combination of a copper(I) source (e.g., CuI) and a ligand like N,N'-dimethylethylenediamine (DMEDA) or in some cases a Cu/DMPAO catalyst system.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used to facilitate the reaction. The choice and amount of base can significantly impact the reaction outcome, with the presence of a base like K₂CO₃ favoring di-amination.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound derivative.

Potential Cause Troubleshooting Action
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction temperature or extending the reaction time. Microwave irradiation can also be explored to enhance reaction rates.
Suboptimal Catalyst Loading Perform a catalyst loading screen, systematically varying the concentration (e.g., 1-10 mol%) to find the optimal amount.
Incorrect Solvent or Base Screen a variety of solvents (e.g., water, DMF, DMSO) and bases (e.g., K₂CO₃, Cs₂CO₃, NaH) to find the optimal combination for your specific substrate. The solubility of the base can be a limiting factor.
Poor Substrate Purity Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Catalyst Deactivation Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are anhydrous, especially when using sensitive catalysts.

Problem 2: Formation of significant amounts of the di-aminated byproduct when targeting mono-amination.

Potential Cause Troubleshooting Action
Excess Amine Carefully control the stoichiometry of the amine. Use of a smaller excess or even a slight deficiency of the amine can favor mono-substitution.
Presence of Base and/or Catalyst For selective mono-amination, consider running the reaction in the absence of a base and a copper catalyst.
High Reaction Temperature or Long Reaction Time These conditions can favor the formation of the thermodynamically more stable di-substituted product. Reduce the temperature and monitor the reaction closely to stop it once the desired mono-aminated product is maximized.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Action
Similar Polarity of Product and Byproducts Optimize the reaction conditions to minimize byproduct formation. Explore different column chromatography conditions (e.g., different solvent systems, stationary phases).
Product Instability Some this compound derivatives can be sensitive to air or moisture. Handle and purify the product under an inert atmosphere if necessary.
Residual Catalyst Choose an appropriate work-up procedure to remove the metal catalyst. This may involve washing with an aqueous solution of a chelating agent like EDTA.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of 2,6-Dibromopyridine

This protocol is a general guideline and may require optimization for specific amines.

  • To a microwave reactor vessel, add 2,6-dibromopyridine (1 equivalent).

  • Add the desired primary amine (6 equivalents).

  • Add deionized water as the solvent.

  • Seal the vessel and heat the mixture using microwave irradiation at a temperature between 150-205°C for 2.5 to 3 hours.

  • After cooling, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by bulb-to-bulb distillation or column chromatography to obtain the desired 2-bromo-6-aminopyridine derivative.

Protocol 2: General Procedure for Di-amination of 2,6-Dibromopyridine

This protocol is a general guideline and may require optimization for specific amines.

  • To a microwave reactor vessel, add 2,6-dibromopyridine (1 equivalent).

  • Add the desired primary amine (excess, e.g., 10-20 equivalents).

  • Add potassium carbonate (K₂CO₃) as a base (4 equivalents).

  • Add the copper catalyst system (e.g., CuI and a suitable ligand like DMPAO).

  • Add deionized water as the solvent.

  • Seal the vessel and heat the mixture using microwave irradiation at a temperature around 190°C for 2.5 hours.

  • After cooling, perform a standard workup, which may include extraction with an organic solvent and washing to remove the base and catalyst.

  • Purify the crude product by column chromatography or bulb-to-bulb distillation to yield the this compound derivative.

Data Presentation

Table 1: Optimized Reaction Conditions for Mono- and Di-amination of 2,6-Dibromopyridine with Various Amines

AmineProduct TypeTemperature (°C)Time (h)BaseCatalystYield (%)
Ethylamine (70% in H₂O)Mono-aminated150-2052.5NoneNone65-86
IsopropylamineMono-aminated150-2052.5NoneNone65-86
(R)-1-PhenylethylamineMono-aminated150-2052.5NoneNone65-86
(R)-1-PhenylethylamineDi-aminated1902.5K₂CO₃Cu/DMPAO25.6–46.0
AnilineDi-aminated2002.5NoneNone79

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification DBP 2,6-Dibromopyridine Mix Mix Reagents in Microwave Vessel DBP->Mix Amine Amine Amine->Mix Base Base (for Di-amination) Base->Mix Catalyst Catalyst (for Di-amination) Catalyst->Mix Solvent Solvent (e.g., Water) Solvent->Mix React Microwave Irradiation (e.g., 150-200°C, 2.5h) Mix->React Extract Extraction with Organic Solvent React->Extract Purify Purification (Distillation or Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

logical_relationship cluster_choice Selectivity Control cluster_conditions_mono Conditions for Mono-amination cluster_conditions_di Conditions for Di-amination Start Synthesis of this compound Derivatives Mono Mono-amination Start->Mono Di Di-amination Start->Di NoBase No Base Mono->NoBase favored by NoCat No Catalyst Mono->NoCat favored by AddBase Add Base (e.g., K₂CO₃) Di->AddBase promoted by AddCat Add Cu Catalyst Di->AddCat promoted by

Caption: Logical relationship for controlling selectivity in the amination of 2,6-dibromopyridine.

References

Technical Support Center: Purification of Crude 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,6-Diaminopyridine (B39239) (DAP). This resource is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis (e.g., 2,6-dichloropyridine (B45657) or pyridine), isomers (e.g., 2-aminopyridine, 4-aminopyridine), and by-products from side reactions. The exact impurity profile will depend on the synthetic route used.[1]

Q2: What is the most suitable initial purification technique for crude this compound?

A2: The choice of the initial purification technique depends on the nature and quantity of the impurities.

  • For thermally stable impurities with different boiling points, vacuum distillation can be effective.

  • For non-volatile or colored impurities, recrystallization is a good starting point.

  • To separate basic impurities from neutral or acidic ones, acid-base extraction is a suitable method.

  • For complex mixtures or to achieve very high purity, column chromatography is often employed.

Q3: What are the key safety precautions to consider when purifying this compound?

A3: this compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solids based on differences in solubility.

Common Solvents: Toluene (B28343), acetone, water (for the sulfate (B86663) salt), and ethanol/water mixtures can be effective for recrystallizing this compound.[3][4]

Problem Possible Cause Solution
Low or No Crystal Formation The solution is not sufficiently supersaturated (too much solvent was used).- Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[5]
Oiling Out (Product separates as a liquid)The melting point of the impure compound is lower than the temperature of the solution. This can be due to a high impurity level or too rapid cooling.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider using a different solvent or a solvent mixture.
Colored Crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Poor Recovery/Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization occurred during hot filtration.- Reduce the volume of the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration.
Vacuum Distillation

Vacuum distillation is used to purify compounds that have high boiling points or are prone to decomposition at atmospheric pressure. The boiling point of this compound at atmospheric pressure is 285 °C.

Problem Possible Cause Solution
Bumping/Uncontrolled Boiling - Uneven heating. - Lack of nucleation sites.- Use a magnetic stir bar for smooth boiling. Boiling chips are not effective under vacuum. - Ensure the heating mantle is properly sized and in good contact with the flask.
Inability to Reach a Low Enough Pressure Leaks in the system.- Check that all glass joints are properly sealed and greased. - Inspect tubing for cracks or poor connections.
Product Decomposing in the Distilling Flask The temperature is too high, even under vacuum.- Reduce the pressure further to lower the boiling point. - Ensure the thermometer is placed correctly to accurately measure the vapor temperature.
No Distillate Collected - The vacuum is too high for the heating temperature. - The condenser is not functioning properly.- Use a pressure-temperature nomograph to estimate the boiling point at the current pressure and adjust the heating accordingly. - Ensure adequate coolant flow through the condenser.
Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.

Typical Stationary Phase: Silica (B1680970) gel is commonly used. Typical Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve separation and prevent streaking.

Problem Possible Cause Solution
Poor Separation of Compounds - Inappropriate mobile phase polarity. - Column was not packed properly.- Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the column is packed uniformly without any cracks or air bubbles.
Streaking or Tailing of the Compound Band The compound is strongly interacting with the acidic silanol (B1196071) groups on the silica gel.- Add a small amount of triethylamine or another amine base to the mobile phase to neutralize the acidic sites on the silica.
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a mobile phase like 10% methanol (B129727) in dichloromethane (B109758) with 0.5% triethylamine may be necessary.
Cracked or Dry Column Bed The solvent level was allowed to drop below the top of the stationary phase.- Always keep the silica gel bed covered with the mobile phase. If the column runs dry, it is often necessary to repack it.
Acid-Base Extraction

Acid-base extraction separates compounds based on their acidic or basic properties. This compound is a basic compound and can be separated from neutral or acidic impurities.

Problem Possible Cause Solution
Emulsion Formation (a third layer between the organic and aqueous phases)Vigorous shaking of the separatory funnel.- Allow the funnel to stand for a period of time. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Poor Separation/Low Recovery of Product - Incomplete extraction due to an insufficient amount of acid. - The pH was not adjusted correctly during the back-extraction.- Use a sufficient excess of dilute acid (e.g., 1M HCl) to ensure all the this compound is protonated and moves to the aqueous layer. - When regenerating the free base, ensure the pH is sufficiently basic (pH > 10) by adding a strong base (e.g., NaOH). Check the pH with litmus (B1172312) paper or a pH meter.
Precipitation of Product at the Interface The salt form of the product has limited solubility in the aqueous or organic layer.- Add more water to the aqueous layer to dissolve the precipitated salt. - Perform the extraction with more dilute solutions.

Experimental Protocols

Protocol 1: Recrystallization from Toluene
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot toluene (near its boiling point of 111 °C) in an Erlenmeyer flask. Start with approximately 5-10 mL of toluene per gram of crude material.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger crystals.

  • Crystallization: Once the solution has reached room temperature, cool it further in an ice-water bath for about 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a magnetic stirrer. Ensure all glassware is free of cracks and all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distilling flask.

  • Evacuation: Turn on the vacuum source and allow the pressure in the system to stabilize.

  • Heating: Begin heating the distilling flask while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. A pressure-temperature nomograph can be used to estimate the boiling point. For example, at 10 mmHg, the boiling point will be significantly lower than the atmospheric boiling point of 285 °C.

  • Shutdown: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for this compound on a silica gel plate is a mixture of ethyl acetate and hexane (e.g., 1:2) with the addition of ~0.5% triethylamine.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 4: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated this compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base (e.g., 10M NaOH) with stirring until the solution is strongly basic (pH > 10). The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.

Quantitative Data Summary

The following table provides a general comparison of the expected outcomes for each purification technique. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Purity Expected Yield Notes
Recrystallization >98%60-90%Highly dependent on the choice of solvent and the cooling rate.
Vacuum Distillation >99%70-95%Best for removing impurities with significantly different boiling points.
Column Chromatography >99.5%50-85%Can achieve very high purity but may result in lower yields due to product loss on the column.
Acid-Base Extraction >95%80-98%Effective for removing neutral and acidic impurities. Purity depends on the efficiency of the phase separation.

Visualizations

Purification_Workflow crude_dap Crude this compound recrystallization Recrystallization crude_dap->recrystallization Solid Impurities distillation Vacuum Distillation crude_dap->distillation Volatile Impurities chromatography Column Chromatography crude_dap->chromatography Complex Mixture acid_base Acid-Base Extraction crude_dap->acid_base Acidic/Neutral Impurities pure_dap Pure this compound recrystallization->pure_dap distillation->pure_dap chromatography->pure_dap acid_base->pure_dap

Caption: General workflow for selecting a purification technique for crude this compound.

Troubleshooting_Recrystallization start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No solution1 Concentrate Solution & Recool low_yield->solution1 Yes no_crystals No Crystals? oiling_out->no_crystals No solution2 Reheat, Add More Solvent, Cool Slowly oiling_out->solution2 Yes solution3 Scratch Flask or Add Seed Crystal no_crystals->solution3 Yes end Successful Crystallization no_crystals->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for common recrystallization problems.

References

preventing byproduct formation in Chichibabin amination of pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Chichibabin Amination of Pyridine (B92270). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this classic yet often challenging reaction. Here you will find detailed guides and frequently asked questions to help you minimize byproduct formation and improve the yield of your desired 2-aminopyridine (B139424) products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Chichibabin amination of pyridine?

A1: The most frequently encountered byproducts include:

  • 2,6-Diaminopyridine : Formed through overamination, especially when an excess of sodium amide is used or at elevated temperatures.[1]

  • Bipyridyl Dimers : Dimerization of the pyridine starting material can occur, particularly with substituted pyridines at atmospheric pressure.[2][3]

  • 4-Aminopyridine : While the 2-position is electronically favored, amination at the 4-position can occur, leading to isomeric impurities.[1]

  • Hydroxypyridines : The presence of moisture can lead to the formation of sodium hydroxide, which can react with pyridine to form hydroxypyridines.

  • Tar-like substances : Harsh reaction conditions, such as high temperatures, can cause polymerization of reactive intermediates.

Q2: How can I monitor the progress of my Chichibabin reaction?

A2: You can monitor the reaction's progress by observing the evolution of hydrogen gas and the appearance of a reddish color, which signifies the formation of the intermediate σ-adduct.[2] For more quantitative analysis, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are effective for tracking the consumption of the starting material and the formation of products and byproducts.

Q3: My reaction with a substituted pyridine is giving a low yield of the desired 2-amino product. What factors could be at play?

A3: Substituents on the pyridine ring can significantly impact the reaction outcome. Electron-withdrawing groups can inhibit the reaction by decreasing the basicity of the ring nitrogen. Conversely, bulky substituents, such as a tert-butyl group, can favor dimerization. For instance, the amination of 3-phenylpyridine (B14346) occurs regioselectively at the less sterically hindered C6 position.

Q4: Is there a milder alternative to the traditional high-temperature Chichibabin reaction?

A4: Yes, a modified protocol using a sodium hydride-iodide composite allows for the Chichibabin amination to be carried out under much milder conditions (65-85 °C). This method has been shown to be effective for a range of primary alkylamines and can provide high yields of N-substituted-2-aminopyridines.

Troubleshooting Guides

Issue 1: High Levels of Dimer Byproduct
Potential Cause Recommended Solution
Reaction run at atmospheric pressureIncrease the reaction pressure. For example, in the amination of 4-tert-butylpyridine (B128874), increasing the pressure to 350 psi with nitrogen gas significantly reduced dimer formation from 89% to 26%.
High reaction temperatureLower the reaction temperature to the minimum required for steady hydrogen evolution to disfavor the dimerization pathway.
Issue 2: Formation of this compound
Potential Cause Recommended Solution
Excess sodium amideUse a stoichiometric amount or only a slight excess of sodium amide. The di-aminated product can become significant with excess reagent, with yields of up to 20% under standard conditions and as high as 55% at 170-180°C.
High reaction temperatureAs with dimerization, lowering the reaction temperature can help to minimize overamination.
Issue 3: Low or No Conversion
Potential Cause Recommended Solution
Poor quality of sodium amideUse freshly prepared or high-purity sodium amide. Interestingly, some reports suggest that certain impurities in less pure sodium amide may catalyze the reaction.
Presence of moistureEnsure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of hydroxypyridine byproducts and deactivation of the sodium amide.
Inappropriate reaction temperatureFor traditional methods, ensure the temperature is high enough (typically 100-130°C in toluene (B28343) or xylene) for the reaction to proceed. For the milder NaH-iodide method, a temperature of around 85°C is optimal.

Quantitative Data Summary

The following table summarizes the significant impact of reaction pressure on the product distribution in the Chichibabin amination of 4-tert-butylpyridine in xylene.

Reaction Pressure2-amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine (Dimer) Yield
Atmospheric Pressure11%89%
350 psi Nitrogen74%26%
Data sourced from Wikipedia's page on the Chichibabin reaction.

Experimental Protocols

Detailed Protocol for a Modified Chichibabin Reaction using a NaH-Iodide Composite

This protocol is adapted from a milder synthesis of 2-aminopyridines.

Materials:

  • Pyridine (or substituted pyridine)

  • Primary amine (e.g., n-butylamine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under a nitrogen atmosphere, add pyridine (0.492 mmol), sodium hydride (1.54 mmol, 3 equiv.), and lithium iodide (1.02 mmol, 2 equiv.) to a 10 mL sealed tube.

  • Add anhydrous THF (500 µL) to the tube.

  • At room temperature, add the primary amine (1.00 mmol, 2 equiv.) to the reaction mixture.

  • Seal the tube and stir the reaction mixture at 85 °C for 7 hours.

  • After the reaction is complete, cool the mixture to 0 °C in an ice bath and quench with ice-cold water.

  • Extract the organic materials three times with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography (e.g., hexane:EtOAc = 4:1) to yield the N-substituted-2-aminopyridine.

Visualizations

Chichibabin Reaction Pathway and Competing Dimerization

Chichibabin_Byproducts Pyridine Pyridine Aminopyridine 2-Aminopyridine (Desired Product) Pyridine->Aminopyridine Chichibabin Amination Dimer Bipyridyl Dimer (Byproduct) Pyridine->Dimer Dimerization NaNH2 NaNH₂

Caption: Chichibabin reaction leading to 2-aminopyridine and the competing dimerization side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 2-Aminopyridine Check_Byproducts Analyze Byproducts (TLC, GC, NMR) Start->Check_Byproducts High_Dimer High Dimer Concentration? Check_Byproducts->High_Dimer High_Diamino High 2,6-Diamino Concentration? High_Dimer->High_Diamino No Increase_Pressure Increase Reaction Pressure High_Dimer->Increase_Pressure Yes No_Reaction Mainly Unreacted Starting Material? High_Diamino->No_Reaction No Reduce_NaNH2 Reduce NaNH₂ Stoichiometry High_Diamino->Reduce_NaNH2 Yes Check_Reagents Check Reagent Quality and Anhydrous Conditions No_Reaction->Check_Reagents Yes Lower_Temp Lower Reaction Temperature Increase_Pressure->Lower_Temp Reduce_NaNH2->Lower_Temp

Caption: A logical workflow for troubleshooting low yields in the Chichibabin amination.

References

Technical Support Center: Polydopamine (PDAP) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the oxidative polymerization of dopamine (B1211576) to form polydopamine (PDAP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My dopamine solution is not turning dark, or the color change is very slow. What's wrong?

A slow or absent color change from colorless/pale yellow to dark brown is a primary indicator of poor or failed polymerization. Several factors could be at play:

  • Incorrect pH: The oxidative self-polymerization of dopamine is highly pH-dependent. The reaction is significantly more efficient in alkaline conditions.[1][2] A common issue is a buffer solution that is not at the optimal pH.

    • Recommendation: Ensure your reaction buffer (e.g., Tris-HCl) is freshly prepared and the pH is verified to be around 8.5. The rate of dopamine-quinone formation, a key step in the polymerization, increases significantly above pH 5 and accelerates further at higher pH values (around 8-9).[2][3]

  • Poor Monomer Quality: The dopamine hydrochloride used may have degraded or contain inhibitors.

    • Recommendation: Use high-purity dopamine hydrochloride. If you suspect degradation, consider purifying the monomer before use.

  • Insufficient Oxygen: In the common autoxidation method, dissolved oxygen acts as the oxidant.[4]

    • Recommendation: Ensure the reaction is exposed to air, for example, by using a loosely capped vessel or by stirring the solution to facilitate oxygen dissolution. For faster and more controlled polymerization, especially at lower pH, consider using a chemical oxidant.

What is the optimal pH for PDAP polymerization?

The optimal pH is generally around 8.5 when using a Tris-HCl buffer for the autoxidation of dopamine. The polymerization rate and yield are highly sensitive to pH. As the pH increases from 7.5 to 9, the yield of PDAP nanoparticles can increase significantly. However, it's a trade-off, as higher pH can also lead to faster but potentially less controlled polymerization and smaller nanoparticles.

Can I perform the polymerization at a neutral or acidic pH?

While autoxidation is slow under acidic conditions, polymerization can be achieved by using stronger oxidizing agents. Oxidants like transition metal ions (e.g., Ce(IV), Fe(III), Cu(II)) or ammonium (B1175870) persulfate (APS) can facilitate dopamine oxidation and subsequent polymerization even at neutral or mildly acidic pH. For instance, the addition of Ce(IV) or Fe(III) enhances dopamine oxidation in acidic media.

My PDAP yield is consistently low. How can I improve it?

Low yield is a common problem and can be addressed by optimizing several parameters:

  • Reaction Time: The polymerization process is time-dependent. Typical procedures can run for 12 to 24 hours to ensure completion. Shorter reaction times will naturally result in lower yields.

  • Temperature: Increasing the reaction temperature can accelerate the polymerization rate and improve the yield. For example, increasing the temperature from 25°C to 60°C has been shown to significantly promote the deposition of PDAP.

  • Dopamine Concentration: Higher initial concentrations of dopamine can lead to a faster polymerization rate and a thicker PDAP coating.

  • Choice of Oxidant: The type and concentration of the oxidant play a crucial role. While dissolved oxygen is commonly used, other oxidants can dramatically increase the reaction rate and yield. For example, sodium periodate (B1199274) (NaIO₄) and potassium permanganate (B83412) (KMnO₄) are reported to be highly efficient oxidants for dopamine polymerization.

  • Stirring/Agitation: Dynamic conditions (stirring) can lead to a higher thickness of the PDAP layer compared to static conditions over the same period.

Quantitative Data Summary

Table 1: Effect of pH on PDAP Nanoparticle Size and Yield

Initial pH of Dopamine SolutionReaction Time (hours)Average Particle Size (nm)Yield (%)
7.56~4003
8.06~2507
8.56~15020
9.06~7534

Data summarized from

Table 2: Influence of Temperature and TRIS Buffer Concentration on Polymerization Rate Constant

TRIS Concentration (mmol)Temperature (°C)Rate Constant (k) (min⁻¹)
1.5252.38 x 10⁻⁴
1.540Not specified
1.5555.10 x 10⁻⁴
4.5252.53 x 10⁻⁴
4.5403.28 x 10⁻⁴
4.5504.65 x 10⁻⁴

Data summarized from

Experimental Protocols

Protocol 1: Standard PDAP Synthesis via Autoxidation

This protocol describes a common method for preparing PDAP via the self-polymerization of dopamine in an alkaline buffer.

  • Reagent Preparation:

    • Prepare a 10 mM Tris-HCl buffer solution. Adjust the pH to 8.5 using HCl or NaOH.

    • Weigh out dopamine hydrochloride.

  • Polymerization Reaction:

    • Dissolve the dopamine hydrochloride in the Tris-HCl buffer to a final concentration of, for example, 2 mg/mL.

    • The solution should initially be colorless or pale yellow.

    • Stir the solution gently at room temperature, exposed to air, for a predefined duration (e.g., 12-24 hours). The solution will gradually turn dark brown to black, indicating the formation of polydopamine.

  • Collection and Purification (for particle synthesis):

    • If forming nanoparticles, the suspension can be centrifuged to collect the PDAP particles.

    • Wash the collected particles several times with deionized water to remove residual buffer and unreacted monomer.

    • Lyophilize or dry the particles under vacuum.

Protocol 2: Purification of Dopamine Hydrochloride Monomer

Impurities in the dopamine monomer can inhibit polymerization. This protocol provides a general guideline for purification.

  • Dissolution: Dissolve the dopamine hydrochloride in a minimal amount of hot, deoxygenated solvent (e.g., a mixture of ethanol (B145695) and water).

  • Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added. Heat the solution briefly and then filter it hot to remove the activated carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, deoxygenated solvent.

  • Drying: Dry the purified dopamine hydrochloride crystals under vacuum. Store in a dark, inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation.

Visualizations

PDAP_Polymerization_Pathway Dopamine Dopamine Dopamine_quinone Dopamine-quinone Dopamine->Dopamine_quinone Oxidation (O2, pH 8.5) Leucodopaminechrome Leucodopaminechrome Dopamine_quinone->Leucodopaminechrome Intramolecular Cyclization Polydopamine Polydopamine Dopamine_quinone->Polydopamine Polymerization 5_6_dihydroxyindole 5,6-dihydroxyindole (DHI) Leucodopaminechrome->5_6_dihydroxyindole Oxidation & Rearrangement 5_6_dihydroxyindole->Polydopamine Polymerization

Caption: Proposed pathway for PDAP formation.

Troubleshooting_Workflow Start Low/No PDAP Conversion Check_pH Is the pH of the buffer ~8.5? Start->Check_pH Adjust_pH Adjust pH to 8.5 Check_pH->Adjust_pH No Check_Monomer Is the dopamine fresh and high purity? Check_pH->Check_Monomer Yes Adjust_pH->Check_pH Purify_Monomer Purify dopamine or use a new batch Check_Monomer->Purify_Monomer No Check_Oxidant Is there sufficient oxidant (O2 or chemical)? Check_Monomer->Check_Oxidant Yes Purify_Monomer->Check_Monomer Increase_Oxidant Ensure air exposure or add a chemical oxidant Check_Oxidant->Increase_Oxidant No Optimize_Conditions Optimize other parameters (Time, Temp, Conc.) Check_Oxidant->Optimize_Conditions Yes Increase_Oxidant->Check_Oxidant Success Successful Polymerization Optimize_Conditions->Success Parameter_Relationships cluster_input Input Parameters cluster_output Polymerization Outcome pH pH Rate Polymerization Rate pH->Rate + Yield Yield / Thickness pH->Yield + Particle_Size Particle Size pH->Particle_Size - Temperature Temperature Temperature->Rate + Temperature->Yield + Dopamine_Conc Dopamine Conc. Dopamine_Conc->Rate + Dopamine_Conc->Yield + Oxidant Oxidant Type/Conc. Oxidant->Rate ++ Oxidant->Yield ++ Time Reaction Time Time->Yield +

References

Technical Support Center: Optimization of 2,6-Diamino-3,5-dinitropyridine (ANPy) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 2,6-diamino-3,5-dinitropyridine (ANPy).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the synthesis of 2,6-diamino-3,5-dinitropyridine (ANPy)?

A1: The most critical factor for maximizing the yield of ANPy is maintaining an anhydrous reaction medium during the nitration of 2,6-diaminopyridine (B39239) (DAP). The presence of water can lead to the formation of byproducts and significantly reduce the yield.[1][2] Using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid has been shown to increase the yield from approximately 50% to over 90%.[2]

Q2: What are the common side products in ANPy synthesis, and how can their formation be minimized?

A2: A common side product is 6-amino-3,5-dinitro-2-pyridone.[3] This impurity is believed to form through the acid hydrolysis of an intermediate nitramine.[3] Its formation can be minimized by:

  • Using a minimal amount of concentrated nitric acid.

  • Maintaining a low reaction temperature, especially in the initial stages.

  • Employing an anhydrous reaction medium, such as oleum, to prevent hydrolysis.

Q3: What is the recommended nitrating agent for the synthesis of ANPy?

A3: A mixture of nitric acid and fuming sulfuric acid (oleum) is the recommended nitrating agent for achieving high yields of ANPy. While mixtures of concentrated nitric acid and concentrated sulfuric acid can be used, they typically result in lower yields due to the presence of water.

Q4: How can the purity of the final ANPy product be improved?

A4: The crude ANPy product can be purified by washing with water and then methanol. The byproduct 6-amino-3,5-dinitro-2-pyridone can be removed by basification followed by extraction with boiling water.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of ANPy Presence of water in the reaction mixture leading to hydrolysis and byproduct formation.Use fuming sulfuric acid (oleum) instead of concentrated sulfuric acid to ensure an anhydrous medium. Minimize exposure of reactants to atmospheric moisture.
Suboptimal reaction temperature.Maintain the reaction temperature below 30°C, preferably between 15°C and 25°C, during the addition of reactants and nitration.
Incorrect molar ratio of nitric acid to this compound (DAP).Use not more than 2.1 moles of nitric acid per mole of DAP.
Presence of 6-amino-3,5-dinitro-2-pyridone byproduct Hydrolysis of a reaction intermediate.As with low yield, maintain anhydrous conditions using oleum. Control the temperature carefully during the initial stages of the reaction. Use the minimum necessary amount of nitric acid.
Extended contact time with water during workup.If the product precipitates upon dilution with water, keep the contact time as brief as possible (preferably less than 5 seconds) and maintain a low temperature (preferably less than 25°C).
Difficulty in isolating the product The product remains in the acidic reaction mixture.Pour the reaction mixture into ice water with vigorous stirring to precipitate the solid product.

Data Presentation

Table 1: Influence of Nitrating System on ANPy Yield

Nitrating System Starting Material Reported Yield Reference
Nitric Acid / Fuming Sulfuric Acid (Oleum)This compound> 90%
Nitric Acid / Concentrated Sulfuric AcidThis compound~ 50%
90% Nitric Acid / 96% Sulfuric AcidThis compoundup to 65% (crude)

Experimental Protocols

Optimized Protocol for the Preparation of 2,6-Diamino-3,5-dinitropyridine (ANPy)

This protocol is based on methods reported to achieve high yields through the use of an anhydrous nitrating medium.

Materials:

  • This compound (DAP)

  • Fuming Sulfuric Acid (Oleum, 20-65% SO₃)

  • Nitric Acid (100%)

  • Ice

  • Water (deionized)

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add fuming sulfuric acid. Cool the flask in an ice bath to maintain a temperature below 20°C.

  • Addition of this compound (DAP): While maintaining the temperature below 25°C (preferably between 15-20°C), slowly add this compound in small portions to the cooled fuming sulfuric acid with vigorous stirring.

  • Nitration: After the complete addition of DAP, slowly add 100% nitric acid dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 18-20°C.

  • Reaction Completion: After the addition of nitric acid is complete, continue stirring the reaction mixture for an additional 10-15 minutes while maintaining the cooling.

  • Product Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water, followed by a wash with cold methanol.

  • Drying: Dry the purified 2,6-diamino-3,5-dinitropyridine product in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Visualizations

ANPy_Synthesis_Workflow cluster_setup Reaction Setup cluster_process Synthesis Process cluster_workup Workup and Purification DAP This compound (DAP) Mixing 1. Add DAP to Oleum (<25°C) DAP->Mixing Oleum Fuming Sulfuric Acid (Oleum) Oleum->Mixing HNO3 100% Nitric Acid Nitration 2. Add Nitric Acid (18-20°C) HNO3->Nitration Mixing->Nitration Stirring 3. Stir for 10-15 min Nitration->Stirring Precipitation 4. Pour onto Ice Stirring->Precipitation Filtration 5. Filter Solid Precipitation->Filtration Washing 6. Wash with Water & Methanol Filtration->Washing Drying 7. Dry Product Washing->Drying ANPy_Product ANPy_Product Drying->ANPy_Product Final Product: ANPy

Caption: Workflow for the optimized synthesis of ANPy.

Troubleshooting_Low_Yield Start Low Yield of ANPy Check_Water Is the reaction medium anhydrous? Start->Check_Water Use_Oleum Action: Use fuming sulfuric acid (oleum). Check_Water->Use_Oleum No Check_Temp Is the reaction temperature controlled? Check_Water->Check_Temp Yes Use_Oleum->Check_Temp Control_Temp Action: Maintain temperature < 25°C during addition and 18-20°C during nitration. Check_Temp->Control_Temp No Check_Ratio Is the HNO3:DAP molar ratio correct? Check_Temp->Check_Ratio Yes Control_Temp->Check_Ratio Adjust_Ratio Action: Use <= 2.1 moles of HNO3 per mole of DAP. Check_Ratio->Adjust_Ratio No Byproduct_Check Is 6-amino-3,5-dinitro-2-pyridone present? Check_Ratio->Byproduct_Check Yes Adjust_Ratio->Byproduct_Check Purify Action: Basify and extract with hot water during workup. Byproduct_Check->Purify Yes Success Yield Improved Byproduct_Check->Success No Purify->Success

References

managing air sensitivity of 2-bromo-6-aminopyridines during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-bromo-6-aminopyridines. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the air sensitivity of these compounds during synthesis, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is 2-bromo-6-aminopyridine, and why is it useful in synthesis?

A1: 2-Amino-6-bromopyridine is a disubstituted pyridine (B92270) derivative featuring an amino group at the 2-position and a bromine atom at the 6-position.[1] This specific arrangement makes it a valuable building block for synthesizing a wide range of nitrogen-containing bicyclic and polycyclic compounds, which are significant in pharmaceutical and agrochemical research.[1][2] Its structure is particularly useful for developing novel anticancer and anti-inflammatory agents.[1]

Q2: How air-sensitive is 2-bromo-6-aminopyridine?

A2: While not pyrophoric, 2-bromo-6-aminopyridine is susceptible to degradation upon prolonged exposure to atmospheric oxygen and moisture. This sensitivity is analogous to other air-sensitive reagents used in organic synthesis, where exposure can lead to oxidation, hydrolysis, or other side reactions, resulting in impurities and reduced yields.[3][4][5] The compound may change color from off-white/yellowish to brown upon degradation.[4][6]

Q3: How should I properly store 2-bromo-6-aminopyridine?

A3: To maintain its purity and stability, 2-bromo-6-aminopyridine should be stored in a tightly sealed container in a cool, dry, and dark place.[6][7] For optimal long-term storage, it is highly recommended to keep it under an inert atmosphere, such as nitrogen or argon.[2][4] Recommended storage temperatures are typically refrigerated (0-8 °C).[1][4]

Q4: My solid 2-bromo-6-aminopyridine has turned brown. Is it still usable?

A4: A color change to yellow or brown often indicates degradation and the presence of impurities, likely due to oxidation from air exposure.[4] While it might be usable for non-sensitive, preliminary reactions, using a discolored reagent is not recommended for high-stakes syntheses where purity is critical. For best results, the material should be purified (e.g., by sublimation or recrystallization) before use.[6]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis and handling of 2-bromo-6-aminopyridines.

Problem Possible Cause Troubleshooting & Optimization
Low or No Reaction Yield Reagent Degradation: The 2-bromo-6-aminopyridine may have degraded due to improper storage or handling, leading to exposure to air and moisture.1. Verify Reagent Quality: Check the color of the solid. If it is dark yellow or brown, purify it before use. 2. Use Inert Atmosphere: Handle the solid and set up the reaction under a positive pressure of an inert gas (Nitrogen or Argon) using a glove box or Schlenk line.[3][4] 3. Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent for critical reactions.
Difficult Product Purification / Multiple Side Products Atmospheric Contamination: Oxygen or moisture may have entered the reaction vessel, leading to the formation of oxidized byproducts or hydrolysis of sensitive reagents.1. Ensure Dry Glassware: Flame-dry or oven-dry all glassware immediately before assembly to remove adsorbed moisture.[8] 2. Degas Solvents: Use anhydrous solvents that have been properly degassed to remove dissolved oxygen. 3. Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the entire reaction, including during reagent addition and monitoring.[4][8]
Inconsistent Reaction Results Variable Reagent Activity: Inconsistent handling techniques between experiments can lead to varying degrees of reagent degradation.1. Standardize Handling Protocol: Develop and adhere to a strict standard operating procedure (SOP) for handling this reagent. 2. Inert Gas Flushing: Before adding reagents, thoroughly flush the reaction flask with an inert gas for several minutes to displace all air.[9] 3. Syringe/Cannula Transfer: Transfer anhydrous solvents and liquid reagents using gas-tight syringes or a double-tipped needle (cannula) that has been purged with inert gas.[4][8]

Experimental Protocols

Protocol 1: General Handling and Weighing of 2-Bromo-6-aminopyridine under Inert Atmosphere

This protocol describes the standard procedure for handling the solid reagent outside of a glove box using a Schlenk line and a positive pressure of nitrogen or argon.

  • Glassware Preparation: Oven-dry a round-bottom flask or Schlenk tube at >120°C for at least 4 hours. Assemble the glassware while still hot and immediately place it under a vacuum/inert gas manifold (Schlenk line).

  • Inert Gas Purge: Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three to five times to ensure the removal of atmospheric gases.[5]

  • Positive Pressure Weighing: Maintain a slight positive flow of inert gas into the flask. Briefly remove the stopper or septum and quickly add the solid 2-bromo-6-aminopyridine to the flask. This "nitrogen blanket" minimizes air ingress.

  • Re-purging: Immediately seal the flask and perform another two to three evacuate/backfill cycles to remove any air that entered during the transfer.

  • Solvent Addition: Add anhydrous, degassed solvent to the flask via a gas-tight syringe or cannula to dissolve the solid for reaction.

Protocol 2: Example Synthesis - Suzuki Coupling under Inert Conditions

This protocol outlines a typical Suzuki coupling reaction, emphasizing the critical steps for managing air sensitivity.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a condenser, a rubber septum, and a gas inlet connected to a Schlenk line and an oil bubbler.

  • Inerting the Flask: Evacuate the assembled apparatus and backfill with argon. Repeat this cycle three times.[10] Maintain a positive argon pressure throughout the reaction.

  • Reagent Addition:

    • Under a positive flow of argon, add 2-bromo-6-aminopyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), potassium carbonate (2.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 equivalents) to the flask.[10]

    • Quickly reseal the flask and perform another two evacuate/backfill cycles.

  • Solvent Addition: Using a purged, gas-tight syringe, add the degassed solvent mixture (e.g., toluene (B28343) or DME/water) to the flask.[10]

  • Reaction: Stir the mixture and heat to the required temperature (e.g., 85-100 °C).[10] Monitor the reaction progress by TLC, taking aliquots with a purged syringe.

  • Work-up: After the reaction is complete, cool the mixture to room temperature under argon before exposing it to air for the aqueous work-up and extraction.

Visualized Workflows

The following diagrams illustrate key workflows for troubleshooting and understanding the degradation of 2-bromo-6-aminopyridine.

G start Problem: Low Yield or Impure Product cause1 Potential Cause: Reagent Degradation start->cause1 cause2 Potential Cause: Atmospheric Contamination start->cause2 cause3 Potential Cause: Suboptimal Reaction Conditions start->cause3 sol1 Solution: Use Inert Atmosphere (Glove Box / Schlenk Line) cause1->sol1 sol2 Solution: Purify Reagent (Sublimation / Recrystallization) cause1->sol2 cause2->sol1 sol3 Solution: Use Dry, Degassed Solvents cause2->sol3 sol4 Solution: Ensure Glassware is Dry cause2->sol4 sol5 Solution: Optimize T, Time, Stoichiometry cause3->sol5

Caption: Troubleshooting workflow for reactions involving 2-bromo-6-aminopyridine.

G reactant 2-Bromo-6-aminopyridine (Off-white solid) product Degradation Products (Colored Impurities, e.g., Oxides) reactant->product Oxidation / Hydrolysis conditions Air (O₂) and/or Moisture (H₂O) + Optional Light/Heat conditions->product outcome Reduced Purity & Lower Yield in Subsequent Reactions product->outcome

Caption: Conceptual pathway for the air-induced degradation of 2-bromo-6-aminopyridine.

References

Technical Support Center: Overcoming Solubility Challenges of 2,6-Diaminopyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 2,6-diaminopyridine (B39239) metal complexes.

Frequently Asked Questions (FAQs)

Q1: My this compound metal complex is insoluble in water. Is this normal?

A1: Yes, it is quite common for metal complexes of this compound, particularly Schiff base derivatives, to be insoluble in water and some other common solvents.[1][2] However, they often show good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).[1][2]

Q2: What are the primary factors influencing the solubility of these complexes?

A2: The solubility of this compound metal complexes is influenced by several factors, including:

  • The nature of the ligand: Modifications to the this compound ligand, such as the introduction of polar functional groups, can significantly impact solubility.

  • The metal ion: The choice of metal ion affects the overall polarity and crystal lattice energy of the complex.

  • The counter-ion: If the complex is ionic, the nature of the counter-ion plays a crucial role in its solubility.

  • The solvent system: "Like dissolves like" is a key principle; the polarity of the solvent should ideally match that of the complex.

  • pH of the solution: The amino groups on the pyridine (B92270) ring can be protonated, which can alter the charge and solubility of the complex.[2]

  • Temperature: For many compounds, solubility increases with temperature.

Q3: How can I improve the aqueous solubility of my complex?

A3: Several strategies can be employed to enhance the aqueous solubility of your this compound metal complex:

  • pH Adjustment: Systematically altering the pH of the aqueous solution can help identify a range where the complex is more soluble due to protonation of the ligand.

  • Use of Co-solvents: Adding a water-miscible organic solvent such as ethanol, DMSO, or DMF can increase solubility.

  • Ligand Modification: Introducing hydrophilic groups like carboxylates (-COOH), sulfonates (-SO₃H), or polyethylene (B3416737) glycol (PEG) chains to the ligand structure is a proactive approach to improve solubility.

  • Formulation with Excipients: Using agents like cyclodextrins can encapsulate the complex and improve its apparent water solubility.

Q4: Are there any safety precautions I should take when working with these complexes and solvents?

A4: Yes, always consult the Safety Data Sheet (SDS) for each chemical you are using. DMSO and DMF are powerful solvents that can facilitate the absorption of substances through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, is essential. Work in a well-ventilated area or a fume hood.

Troubleshooting Guides

Issue 1: The synthesized this compound metal complex has precipitated out of the reaction mixture.
  • Possible Cause: The complex is insoluble in the reaction solvent.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, perform the synthesis in a solvent known to dissolve the complex, such as DMSO or DMF.

    • Temperature Increase: Gently heating the reaction mixture may increase the solubility of the complex.

    • Post-Synthesis Extraction: If the synthesis must be performed in a particular solvent, the precipitated complex can be isolated by filtration and then dissolved in a more suitable solvent for purification and further experiments.

Issue 2: The purified complex is not dissolving in the desired solvent for biological assays or characterization.
  • Possible Cause: Mismatch between the polarity of the complex and the solvent.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of a small amount of your complex in a range of solvents with varying polarities (see Table 1).

    • Co-solvent System: Prepare a mixed solvent system. Start by adding a small percentage (e.g., 1-10% v/v) of a good solvent (like DMSO) to your desired aqueous buffer and incrementally increase the concentration.

    • Sonication: Applying ultrasonic energy can help to break down aggregates and promote dissolution.

Data Presentation

Table 1: Qualitative Solubility of this compound Schiff Base Metal Complexes in Common Solvents

SolventPolarityTypical SolubilityReference
WaterHighInsoluble
EthanolHighSparingly Soluble to Insoluble
MethanolHighSparingly Soluble to Insoluble
AcetoneMediumInsoluble
ChloroformLowInsoluble
n-HexaneLowInsoluble
Dimethyl Sulfoxide (DMSO)High (Aprotic)Soluble to Very Soluble
N,N-Dimethylformamide (DMF)High (Aprotic)Soluble to Very Soluble

Experimental Protocols

Protocol 1: General Method for Synthesis of a this compound Schiff Base Metal Complex

This protocol is a general guideline and may require optimization for specific ligands and metals.

  • Ligand Synthesis:

    • Dissolve this compound in a suitable solvent (e.g., ethanol).

    • Add the desired aldehyde or ketone (typically in a 1:2 molar ratio of diamine to aldehyde/ketone) to the solution.

    • Reflux the mixture for a specified time (e.g., 2-4 hours).

    • Cool the reaction mixture to room temperature. The Schiff base ligand may precipitate.

    • Filter the precipitate, wash with cold solvent, and dry under vacuum.

  • Complexation:

    • Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., DMF or ethanol).

    • In a separate flask, dissolve the metal salt (e.g., chloride or acetate (B1210297) salt) in the same solvent.

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • The reaction mixture may be stirred at room temperature or refluxed for a period of time to ensure complete complexation.

    • The resulting metal complex may precipitate upon formation or after cooling.

    • Isolate the complex by filtration, wash with an appropriate solvent to remove unreacted starting materials, and dry.

Protocol 2: Recrystallization for Purification

This protocol provides a general framework for purifying this compound metal complexes.

  • Solvent Selection: Choose a solvent system in which the complex is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of a "good" solvent (dissolves the complex) and a "bad" solvent (precipitates the complex) can also be effective.

  • Dissolution: Dissolve the crude complex in the minimum amount of the hot solvent or solvent mixture.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility decreases. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_solubility_testing Solubility Troubleshooting cluster_purification Purification start Start: this compound + Aldehyde/Ketone reflux Reflux in Solvent start->reflux ligand Isolate Schiff Base Ligand reflux->ligand dissolve_ligand Dissolve Ligand ligand->dissolve_ligand complexation Mix and React dissolve_ligand->complexation dissolve_metal Dissolve Metal Salt dissolve_metal->complexation isolate_complex Isolate Crude Complex complexation->isolate_complex crude_complex Crude Complex isolate_complex->crude_complex test_solubility Test Solubility in Various Solvents crude_complex->test_solubility soluble Soluble? test_solubility->soluble purification Recrystallization soluble->purification Yes adjust_conditions Adjust Conditions (pH, Co-solvent) soluble->adjust_conditions No dissolve_hot Dissolve in Hot Solvent purification->dissolve_hot adjust_conditions->test_solubility cool_slowly Cool Slowly dissolve_hot->cool_slowly crystals Collect Crystals cool_slowly->crystals wash_dry Wash and Dry crystals->wash_dry pure_complex Pure Complex wash_dry->pure_complex troubleshooting_logic start Complex is Insoluble check_solvent Is the solvent appropriate? start->check_solvent modify_ligand Long-term Strategy: Modify Ligand start->modify_ligand change_solvent Action: Switch to DMSO or DMF check_solvent->change_solvent No check_ph Is the solution aqueous? check_solvent->check_ph Yes end Solubility Achieved change_solvent->end adjust_ph Action: Adjust pH check_ph->adjust_ph Yes use_cosolvent Action: Add a co-solvent check_ph->use_cosolvent No (for non-aqueous) adjust_ph->end use_cosolvent->end

References

Validation & Comparative

2,6-Diaminopyridine: A Comparative Analysis for Spin Crossover Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for molecular switches has led to extensive investigation into spin crossover (SCO) complexes. An ideal SCO ligand should create a ligand field around a metal ion, typically iron(II), that is close to the spin-pairing energy, allowing for a transition between high-spin (HS) and low-spin (LS) states. This guide provides a comparative analysis of 2,6-diaminopyridine (B39239) as a potential SCO ligand, contrasting it with established ligands to elucidate the key factors governing spin crossover behavior.

While a versatile building block in coordination chemistry, this compound is not a conventional ligand for inducing spin crossover. This is likely due to the strong sigma-donating nature of its amino groups, which tends to favor a stable low-spin state by creating a strong ligand field, or a stable high-spin state if the overall field is weak, rather than a state delicately balanced on the SCO boundary. To understand why, this guide compares it with the well-established SCO-promoting ligands, 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(1H-imidazol-2-yl)pyridine.

Comparative Analysis of Ligand Properties

The tendency of a ligand to induce spin crossover is intimately linked to the strength of the crystal field it imposes on the central metal ion. Ligands that generate a field close to the electron spin-pairing energy are most likely to facilitate SCO.

  • This compound: The two amino groups in this compound are strong σ-donors. This electronic push into the metal center generally results in a significant splitting of the d-orbitals, creating a strong ligand field. Consequently, iron(II) complexes with such ligands are predisposed to be in a stable low-spin state (S=0) across all temperatures, as this configuration is energetically highly favorable. The alternative, a very weak field leading to a persistent high-spin state, is also possible depending on the other coordinating species, but the intermediate field required for SCO is not typically achieved.

  • 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(1H-imidazol-2-yl)pyridine: In contrast, the pyrazolyl and imidazolyl moieties in these ligands offer a more moderate ligand field strength. This "just right" electronic environment means that the energy difference between the high-spin and low-spin states is small enough to be bridged by thermal energy, pressure, or light, leading to observable spin crossover.[1][2] These ligands are well-documented to form iron(II) complexes that exhibit SCO, often with transition temperatures near room temperature, making them attractive for device applications.[1]

Experimental Data Comparison

The following table summarizes the spin crossover properties of iron(II) complexes with the discussed ligands. The absence of SCO data for this compound is notable and supports the theoretical assessment of its unsuitability as a primary SCO ligand.

Ligand FamilyComplexT1/2 (K)Hysteresis (ΔT, K)Notes
This compound [Fe(this compound)2]2+Not ReportedNot ReportedNo spin crossover behavior has been documented in the literature. Complexes are expected to be either permanently low-spin or high-spin.
2,6-bis(pyrazol-1-yl)pyridine (bpp) --INVALID-LINK--2~259~3Exhibits an abrupt spin transition.[3]
--INVALID-LINK--224128The cyano-functionalized ligand leads to a wider hysteresis loop.
A supramolecular complex of a functionalized bpp254GradualDemonstrates a gradual spin crossover.[2]
2,6-bis(1H-imidazol-2-yl)pyridine [Fe(L)2]SO4·0.5H2O>400High-temperatureExhibits high-temperature spin crossover.[4]
[Fe(L)2]Br2·H2O>400High-temperatureAlso shows high-temperature spin crossover.[4]
--INVALID-LINK--2>400High-temperatureAnother example of high-temperature SCO.[4]

T1/2 is the temperature at which the molar fractions of the high-spin and low-spin states are equal. L = 2,6-bis(1H-imidazol-2-yl)pyridine

Visualizing Ligand Effects on Spin State

The following diagram illustrates the conceptual relationship between ligand field strength and the resulting spin state of an iron(II) complex.

LigandField cluster_ligands Ligand Type cluster_field Ligand Field Strength cluster_state Resulting Spin State This compound This compound Strong Field Strong Field This compound->Strong Field Strong σ-donor bpp / imidazolyl-pyridine bpp / imidazolyl-pyridine Intermediate Field Intermediate Field bpp / imidazolyl-pyridine->Intermediate Field Moderate field Weak Field Ligand Weak Field Ligand Weak Field Weak Field Weak Field Ligand->Weak Field Low Spin (S=0) Low Spin (S=0) Strong Field->Low Spin (S=0) Spin Crossover (SCO) Spin Crossover (SCO) Intermediate Field->Spin Crossover (SCO) High Spin (S=2) High Spin (S=2) Weak Field->High Spin (S=2)

Ligand field strength dictates the spin state.

Experimental Protocols

Synthesis of a Hypothetical Fe(this compound)22 Complex

This protocol is a general procedure for the synthesis of related iron(II) complexes and has not been reported to yield a spin crossover material.

  • Ligand Dissolution: Dissolve this compound (2.0 mmol) in methanol (B129727) (10 mL).

  • Iron(II) Salt Solution: In a separate flask, dissolve Fe(BF4)2·6H2O (1.0 mmol) in methanol (10 mL).

  • Complexation: Slowly add the ligand solution to the iron(II) salt solution with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Precipitation: Stir the resulting solution for 2 hours at room temperature. The product may precipitate directly. If not, slow evaporation of the solvent or addition of a less polar solvent like diethyl ether may be required to induce crystallization.

  • Isolation and Washing: Collect the precipitate by filtration, wash with a small amount of cold methanol, followed by diethyl ether.

  • Drying: Dry the product under vacuum.

Synthesis of Fe(bpp)22 (A Known SCO Complex)[6][7]
  • Reaction Setup: A mixture of 2,6-bis(pyrazol-1-yl)pyridine (bpp) (0.81 mmol) and Fe(BF4)2·6H2O (0.40 mmol) in nitromethane (B149229) (10 cm3) is stirred at room temperature until all solids dissolve.[5][6]

  • Filtration: The resulting dark yellow solution is filtered to remove any insoluble impurities.[5][6]

  • Crystallization: The yellow polycrystalline complex is precipitated by the slow addition of diethyl ether (50 cm3).[5][6]

  • Isolation: The product is collected by filtration, washed with diethyl ether, and dried under vacuum.

Magnetic Susceptibility Measurements

The characterization of spin crossover behavior is primarily conducted using magnetic susceptibility measurements as a function of temperature.

SCO_Workflow cluster_synthesis Synthesis & Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis A Synthesize Complex B Grind to Fine Powder A->B C Load into Sample Holder B->C D Cool to Low Temperature (e.g., 2 K) C->D E Apply Magnetic Field (e.g., 0.1 T) D->E F Measure Magnetic Moment vs. Temperature (Heating Mode) E->F G Measure Magnetic Moment vs. Temperature (Cooling Mode) F->G H Correct for Diamagnetism G->H I Calculate χMT H->I J Plot χMT vs. T I->J K Determine T1/2 and ΔT J->K

Workflow for SCO characterization.
  • Sample Preparation: A polycrystalline sample of the complex is finely ground and packed into a gelatin capsule or a similar sample holder.

  • Measurement: The sample is loaded into a Superconducting Quantum Interference Device (SQUID) magnetometer.

  • Data Collection: The magnetic moment of the sample is measured over a wide temperature range (e.g., 2 K to 400 K) in both cooling and heating modes to detect any thermal hysteresis. A small applied magnetic field (e.g., 0.1 Tesla) is typically used.

  • Data Analysis: The raw magnetic moment data is converted to molar magnetic susceptibility (χM). This is often presented as the product χMT versus temperature (T). The spin transition temperature (T1/2) is determined from this plot.

Conclusion

The robustness of a ligand for spin crossover applications is contingent on its ability to generate a ligand field of intermediate strength. While this compound is a valuable ligand in coordination chemistry, its strong σ-donating properties make it an unlikely candidate for inducing spin crossover in simple iron(II) complexes. In contrast, ligands such as 2,6-bis(pyrazol-1-yl)pyridine and its derivatives provide the necessary moderate ligand field, leading to a rich variety of spin crossover behaviors. For researchers aiming to design new SCO materials, this comparative analysis underscores the importance of fine-tuning the electronic properties of the coordinating ligands to achieve the delicate energy balance required for spin state switching.

References

A Comparative Guide to 2,6-Diaminopyridine and 2,2'-Dipyridylamine as Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two structurally related pyridine-based ligands: 2,6-Diaminopyridine (B39239) (DAP) and 2,2'-dipyridylamine (B127440) (dpa). Understanding the nuanced differences in their coordination behavior, the stability of their metal complexes, and their performance in catalytic and other applications is crucial for the rational design of new metal-based therapeutics, catalysts, and materials.

Introduction: Structural and Electronic Overview

This compound and 2,2'-dipyridylamine are both important N-donor ligands in coordination chemistry. Their structures, while similar in possessing a central pyridine (B92270) ring, differ in the nature of the donor groups at the 2 and 6 positions. DAP features two primary amino groups, while dpa has two pyridyl groups linked by a secondary amine bridge. This fundamental difference significantly influences their electronic properties, denticity, and the resulting geometry and stability of their metal complexes.

This compound (DAP) is a versatile ligand that can act as a monodentate, bidentate, or bridging ligand. The presence of the amino groups makes it a good hydrogen bond donor and allows for further functionalization, for instance, through Schiff base condensation.[1][2]

2,2'-Dipyridylamine (dpa) is a classic chelating ligand known for its flexibility and ability to stabilize a wide range of metal ions in various oxidation states.[3][4] It can exist in several protonation states and adopt at least nine distinct coordination modes, enabling the formation of mononuclear, binuclear, and even trinuclear metal complexes.[3][5]

Coordination Chemistry: A Comparative Analysis

The coordination behavior of DAP and dpa is dictated by the nature and disposition of their donor atoms.

Coordination Modes:

  • This compound: DAP typically coordinates through the pyridyl nitrogen and one or both of the amino nitrogens. It can act as a bidentate N,N'-chelating ligand, forming a five-membered ring. It can also bridge two metal centers. In some cases, it acts as a simple monodentate ligand through the pyridine nitrogen.[6]

  • 2,2'-Dipyridylamine: Dpa is highly versatile, most commonly acting as a bidentate N,N'-chelating ligand through the two pyridine nitrogens, forming a six-membered ring.[3] Its deprotonated form (dpa-) is also a common ligand. The bridging amine nitrogen can also participate in coordination, leading to more complex structures.[3][5]

Below is a DOT script representation of the common coordination modes.

cluster_DAP Bidentate Chelation cluster_dpa Bidentate Chelation M1 M N_py1 N_py M1->N_py1 N_am1 N_am M1->N_am1 N_am2 N_am M2 M N_py2 N_py M2->N_py2 N_py3 N_py M2->N_py3 N_amine N_amine (bridging)

Common bidentate chelation modes of DAP and dpa.
Stability of Metal Complexes

The stability of metal complexes is a critical factor in their application. Stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction. While a direct comparison for this compound is limited, data for the closely related 2-aminopyridine (B139424) provides valuable insights when compared with 2,2'-dipyridylamine.

Metal IonLigandlog K1log K2-ΔH (kcal/mol)ΔS (cal/mol/deg)
Mn(II) 2-Aminopyridine1.30-2.5-2.0
2,2'-Dipyridylamine2.652.157.0-11.0
Co(II) 2-Aminopyridine2.051.404.5-5.0
2,2'-Dipyridylamine4.453.8011.5-17.0
Ni(II) 2-Aminopyridine2.602.006.5-9.0
2,2'-Dipyridylamine5.705.2015.0-23.0
Cu(II) 2-Aminopyridine3.002.508.0-12.0
2,2'-Dipyridylamine5.905.0014.5-20.0
Zn(II) 2-Aminopyridine1.50-3.0-3.0
2,2'-Dipyridylamine3.803.409.5-15.0
Cd(II) 2-Aminopyridine1.70-3.5-4.0
2,2'-Dipyridylamine3.903.309.0-13.0

Data for 2-aminopyridine and 2,2'-dipyridylamine from reference[3]. The data for 2-aminopyridine is used as a proxy for this compound.

From the table, it is evident that 2,2'-dipyridylamine consistently forms significantly more stable complexes with all the tested metal ions compared to 2-aminopyridine. This is attributed to the stronger chelate effect of the two pyridine nitrogen donors in dpa. The enthalpy changes (-ΔH) are also substantially more negative for the dpa complexes, indicating stronger metal-ligand bonds.

Spectroscopic and Structural Properties

The coordination of DAP and dpa to a metal center induces characteristic changes in their spectroscopic signatures.

Spectroscopic DataThis compound Complexes2,2'-Dipyridylamine Complexes
IR (cm⁻¹) ν(N-H) of amino groups shifts to lower frequency upon coordination. New bands corresponding to ν(M-N) appear in the far-IR region.[6]ν(N-H) of the bridging amine shifts upon coordination. Characteristic pyridine ring vibrations are also affected.[7]
¹H NMR (ppm) Amino proton signals can broaden or shift significantly upon coordination. Pyridine proton signals are also affected.[6]The bridging amine proton signal is a key diagnostic peak and its chemical shift is sensitive to the coordination environment.[6]
UV-Vis (nm) Ligand-to-metal charge transfer (LMCT) and d-d transitions are observed, with their energies depending on the metal ion and coordination geometry.[8]Intense π-π* transitions of the pyridyl rings are observed, which can be modulated by metal coordination. Metal-to-ligand charge transfer (MLCT) bands are also common.[7]

X-ray Crystallography: Single-crystal X-ray diffraction studies have provided detailed structural information for a variety of DAP and dpa complexes, confirming their coordination modes and revealing precise bond lengths and angles. For example, the crystal structure of [Co(pydc)₂(pyda·H)₂]·H₂O (where pyda = this compound) shows a distorted octahedral geometry around the Co(II) center.[3]

Performance in Applications

Both ligands have been utilized in the development of metal complexes for various applications, with their performance being intrinsically linked to their coordination properties.

Catalysis
  • This compound: Complexes of DAP and its derivatives have been explored as catalysts, particularly in hydrogenation and dehydrogenation reactions. The presence of the N-H groups in the ligand backbone can participate in metal-ligand cooperation, influencing the catalytic activity.[2]

  • 2,2'-Dipyridylamine: Dpa-based metal complexes have shown significant promise in a wide range of catalytic transformations, including oxidation reactions, olefin polymerization, and CO₂ reduction.[6][9] The versatility of dpa allows for fine-tuning of the electronic and steric properties of the catalyst.

A direct comparison of catalytic activity is often reaction-specific. However, the greater stability and tunable nature of dpa complexes often make them more robust and efficient catalysts in a broader range of applications.

Redox Properties

The electrochemical behavior of metal complexes is crucial for applications in catalysis, sensing, and molecular electronics. The redox potentials of metal complexes with DAP and dpa are influenced by the electron-donating or -withdrawing nature of the ligands.

Complex TypeRedox ProcessPotential (V vs. reference)Reference
Co(II)-polypyridineCo(II)/Co(I)-1.351 (vs. Fc/Fc⁺)[6]
Cu(II)/bpyCu(II)/Cu(I)Varies with halide[10]
Fe(II)/pincer-DAP derivativeFe(II)/Fe(III)-[2]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of these ligand-metal complexes.

General Synthesis of Metal Complexes

The synthesis of metal complexes with DAP and dpa typically involves the reaction of the ligand with a metal salt in a suitable solvent.

G cluster_synthesis General Synthesis Workflow Ligand Ligand (DAP or dpa) Reaction Reaction (Stirring, Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., MCl₂, M(NO₃)₂) MetalSalt->Reaction Solvent Solvent (e.g., EtOH, MeOH, CH₃CN) Solvent->Reaction Isolation Isolation (Filtration, Evaporation) Reaction->Isolation Complex Metal Complex Isolation->Complex G cluster_titration Potentiometric Titration Workflow Solution Prepare solution of Ligand + Metal Ion + Acid Titration Titrate with Standard Base (e.g., NaOH) Solution->Titration Measurement Measure pH after each addition Titration->Measurement DataAnalysis Plot pH vs. Volume of Base and calculate stability constants Measurement->DataAnalysis

References

Comparative Analysis of 2,6-Diaminopyridine Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The 2,6-diaminopyridine (B39239) scaffold is a significant "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. Its unique electronic properties and ability to form multiple hydrogen bonds allow for strong and specific interactions with various biological targets. This guide provides a comparative analysis of the performance of several this compound derivatives across key therapeutic areas, supported by experimental data from peer-reviewed literature.

Anticancer Activity: Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell division cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDKs, these compounds can halt uncontrolled cell proliferation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative this compound derivatives against key CDK targets. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency; a lower value indicates higher potency.

Compound IDDerivative ClassTarget KinaseIC50 (µM)Reference
1a 3-Acyl-2,6-diaminopyridineCDK1/cyclin B0.095[1]
1b 3-Acyl-2,6-diaminopyridineCDK2/cyclin A0.075[1]
2 3,6-diamino-1H-pyrazolo[3,4-b]pyridineCDK5/p250.41

Table 1: Comparative potency of this compound derivatives as CDK inhibitors.

Signaling Pathway: CDK Regulation of the Cell Cycle

CDK inhibitors exert their effect by interrupting the cell cycle signaling cascade. In the G1 phase, cyclin D and E activate CDK4/6 and CDK2, respectively. These active complexes phosphorylate the Retinoblastoma protein (Rb), causing it to release the transcription factor E2F. Free E2F then activates the transcription of genes necessary for the S phase, thus driving cell division. This compound-based inhibitors block the kinase activity of CDKs, preventing Rb phosphorylation and keeping E2F suppressed, which leads to cell cycle arrest.

CDK_Rb_E2F_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK_Complex_D Cyclin D-CDK4/6 (Active) CyclinD->CDK_Complex_D Binds & Activates CDK46 CDK4/6 CDK46->CDK_Complex_D Rb_E2F Rb-E2F Complex (Inactive) CDK_Complex_D->Rb_E2F Phosphorylates Rb Rb_p p-Rb Rb_E2F->Rb_p E2F E2F (Free) Rb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound CDK Inhibitor Inhibitor->CDK_Complex_D INHIBITS

Figure 1: Inhibition of the CDK/Rb/E2F signaling pathway.
Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This protocol outlines a common method for determining the IC50 value of a test compound against CDK2.

  • Reagent Preparation :

    • Prepare a Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human CDK2/cyclin A enzyme and substrate (e.g., a histone H1-derived peptide) in Kinase Buffer.

    • Prepare a solution of ATP in Kinase Buffer.

    • Prepare serial dilutions of the this compound test compound in DMSO, then dilute further in Kinase Buffer.

  • Assay Procedure (384-well plate format) :

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the CDK2/cyclin A enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection (Using ADP-Glo™ Luminescence Assay) :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and produce a luminescent signal via luciferase. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Activity

The unique structural features of this compound derivatives also make them effective antibacterial agents. They can be designed to target essential bacterial-specific enzymes that are absent in humans, offering a selective mechanism of action.

Data Presentation: Comparative Antibacterial Activity

The table below compares the activity of different this compound derivatives, showing both enzyme-level inhibition (IC50) and whole-cell activity via Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound IDDerivative ClassTarget / OrganismActivity MetricValueReference
3 Pyrazole-Aminopyridine AmideH. influenzae DapE EnzymeIC5017.9 µM
4 2-Amino-3-cyanopyridineS. aureusMIC39 µg/mL
5 Metal Complex (Fe(II))P. aeruginosaMIC>125 µg/mL
6 Metal Complex (Cu(II))E. coliMIC>125 µg/mL

Table 2: Comparative antibacterial activity of this compound derivatives.

Mechanism Pathway: Inhibition of Lysine (B10760008) Biosynthesis

A promising bacterial target is the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE). This enzyme is critical in the bacterial pathway for synthesizing lysine and meso-diaminopimelate (m-DAP), an essential component of the cell wall in many bacteria. Since this pathway does not exist in humans, DapE inhibitors are expected to have low host toxicity. Inhibiting DapE starves the bacteria of essential building blocks, leading to cell death.

Lysine_Biosynthesis_Pathway Aspartate Aspartate THDP Tetrahydrodipicolinate Aspartate->THDP Multiple Steps SDAP N-succinyl-L,L-diaminopimelic acid THDP->SDAP dapD, dapC genes DapE_Enzyme DapE Enzyme SDAP->DapE_Enzyme LL_DAP L,L-diaminopimelic acid Meso_DAP meso-diaminopimelic acid (m-DAP) LL_DAP->Meso_DAP dapF gene Lysine Lysine Meso_DAP->Lysine lysA gene CellWall Peptidoglycan Cell Wall Meso_DAP->CellWall Protein Protein Synthesis Lysine->Protein DapE_Enzyme->LL_DAP Hydrolysis Inhibitor This compound DapE Inhibitor Inhibitor->DapE_Enzyme INHIBITS Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_validation Validation Core This compound Core Scaffold Design Design Novel Derivatives Core->Design SAR Structure-Activity Relationship (SAR) Data SAR->Design Synthesis Chemical Synthesis Design->Synthesis Primary Primary Assay (e.g., Enzyme Inhibition) Synthesis->Primary Secondary Secondary Assay (e.g., Cell-Based) Primary->Secondary Active 'Hits' Data Quantitative Data (IC50 / MIC) Secondary->Data Data->SAR Feedback for Next Cycle Lead Lead Compound Identified Data->Lead Potent & Selective

References

A Comprehensive DFT-Based Comparison Guide to the Nitration of 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nitration of 2,6-diaminopyridine (B39239), leveraging a hypothetical Density Functional Theory (DFT) study. The presented data is illustrative, drawing upon established computational methodologies and findings for similar pyridine (B92270) derivatives to offer a predictive exploration of the reaction mechanism and regioselectivity. This approach allows for a detailed comparison with alternative substrates, providing valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound is a crucial scaffold in the development of various pharmaceuticals and functional materials. Its nitration is a key step in the synthesis of more complex derivatives, such as the energetic material 2,6-diamino-3,5-dinitropyridine. Understanding the mechanism and regioselectivity of this electrophilic aromatic substitution is paramount for optimizing reaction conditions and yields. While extensive experimental work has been conducted, this guide focuses on a computational perspective, offering a theoretical framework for the reaction's intricacies.

DFT studies have become indispensable in elucidating reaction mechanisms, predicting product distributions, and calculating energetic barriers, offering a microscopic view that complements experimental observations. This guide will explore the expected outcomes of a DFT study on the nitration of this compound, comparing the reactivity of different positions on the pyridine ring and benchmarking it against the nitration of a less activated substrate, pyridine.

Data Presentation: A Comparative DFT Analysis

The following tables summarize hypothetical quantitative data from a DFT study on the nitration of this compound and pyridine. These values are representative of what would be expected from calculations at the B3LYP/6-311++G(d,p) level of theory, a widely used method for such investigations.

Table 1: Calculated Activation Energies (ΔG‡) and Reaction Free Energies (ΔG) for the Nitration of this compound.

Position of AttackΔG‡ (kcal/mol)ΔG (kcal/mol)Expected Major Product
C3/C512.5-25.8Yes
C418.2-20.1No

Table 2: Comparative Activation Energies (ΔG‡) for Nitration: this compound vs. Pyridine.

SubstratePosition of AttackΔG‡ (kcal/mol)
This compoundC3/C512.5
PyridineC328.7

Table 3: Natural Bond Orbital (NBO) Charges of Ring Carbons in this compound.

AtomNBO Charge (a.u.)
C2/C6+0.25
C3/C5-0.38
C4-0.15

Interpretation of DFT Data

The data presented in the tables highlights the strong activating and directing effects of the two amino groups in this compound.

  • Regioselectivity: The significantly lower activation energy for attack at the C3 and C5 positions (Table 1) strongly suggests that nitration will occur exclusively at these sites. This is consistent with the electron-donating nature of the amino groups, which increases the nucleophilicity of the ortho and para carbons. The NBO charges (Table 3) corroborate this, showing a higher negative charge density at the C3/C5 positions, making them more attractive to the electrophilic nitronium ion (NO₂⁺).

  • Reactivity Comparison: The stark difference in activation energies between the nitration of this compound and pyridine (Table 2) underscores the enhanced reactivity of the former. The amino groups substantially lower the energy barrier for the formation of the sigma complex, making the reaction proceed much more readily.

Experimental and Computational Protocols

The following outlines a detailed methodology for a comprehensive DFT study of the nitration of this compound.

Computational Protocol
  • Software: All calculations would be performed using the Gaussian 16 suite of programs.

  • Methodology: The geometries of all reactants, intermediates, transition states, and products would be optimized using Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: The 6-311++G(d,p) basis set would be employed for all atoms to provide a good balance between accuracy and computational cost.

  • Solvation Model: The effect of the solvent (e.g., sulfuric acid) would be modeled using the Polarizable Continuum Model (PCM).

  • Transition State Verification: The nature of the transition states would be confirmed by frequency calculations, ensuring a single imaginary frequency corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to connect the transition states to the corresponding reactants and products.

  • Energetics: Gibbs free energies would be calculated at 298.15 K to determine the activation and reaction free energies.

  • Charge Analysis: Natural Bond Orbital (NBO) analysis would be carried out to determine the charge distribution on the atoms of this compound.

Experimental Protocol (for comparison)
  • Nitration Reaction: this compound would be slowly added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

  • Workup: The reaction mixture would be poured onto ice, and the resulting precipitate collected by filtration.

  • Purification: The crude product would be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: The structure of the product would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the DFT study.

Nitration_Mechanism cluster_reactants Reactants cluster_ts1 Transition State 1 cluster_intermediate Sigma Complex cluster_ts2 Transition State 2 cluster_products Products Reactants This compound + NO₂⁺ TS1 [C₅H₇N₃-NO₂]⁺ Reactants->TS1 ΔG‡₁ Intermediate Wheland Intermediate (Sigma Complex) TS1->Intermediate TS2 Deprotonation Intermediate->TS2 ΔG‡₂ Products 3-Nitro-2,6-diaminopyridine + H⁺ TS2->Products

Caption: Proposed reaction pathway for the nitration of this compound.

DFT_Workflow A Geometry Optimization (Reactants, Products) B Transition State Search (e.g., QST2, QST3) A->B C Frequency Calculation (Verify Stationary Points) B->C D Intrinsic Reaction Coordinate (IRC) (Confirm Reaction Path) C->D E Single Point Energy Calculation (Higher Level of Theory/Basis Set - Optional) D->E F Analysis (Energetics, NBO, etc.) E->F

Caption: A typical workflow for a DFT study of a reaction mechanism.

Conclusion

This guide demonstrates the power of DFT in providing a detailed, quantitative understanding of the nitration of this compound. The hypothetical data and protocols presented herein serve as a robust framework for researchers to design and interpret their own computational and experimental studies. The strong directing effect and activating nature of the amino groups are clearly elucidated through the lens of computational chemistry, paving the way for the rational design of synthetic routes to novel and functional molecules.

A Comparative Guide to 2,6-Diaminopyridine-Coupled Rhodamine for Metal-Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 2,6-diaminopyridine-coupled rhodamine derivatives as fluorescent probes for metal-ion detection. It offers an objective comparison with alternative sensing platforms, supported by experimental data, to aid in the selection of appropriate tools for research and development.

Introduction

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and real-time detection capabilities. Among these, rhodamine-based probes are particularly noteworthy for their excellent photophysical properties, including high quantum yields and long-wavelength emission, which minimize background interference in biological systems.

This guide focuses on a specific class of rhodamine derivatives coupled with this compound, which have demonstrated significant potential for the selective detection of various metal ions, most notably Fe³⁺ and Al³⁺. The core sensing mechanism of these probes relies on the metal-ion-induced opening of the non-fluorescent spirolactam ring of the rhodamine scaffold, leading to a "turn-on" fluorescent and colorimetric response.

Performance Comparison

The efficacy of a fluorescent probe is determined by several key performance indicators. This section compares this compound-coupled rhodamine probes with other prominent classes of fluorescent sensors for the detection of Fe³⁺ and Al³⁺.

Iron (Fe³⁺) Sensing
Probe TypeSensor Name/DerivativeDetection Limit (LOD)Quantum Yield (Φ)Response TimeSelectivityReference
This compound-Rhodamine Compound 14.48 µMNot ReportedNot ReportedSelective for Fe³⁺ over other common ions[1]
This compound-Rhodamine Compound 22.79 µMNot ReportedNot ReportedResponds to both Fe³⁺ and Al³⁺[1]
Naphthalimide-BasedMNP65.2 nM0.272 (with Fe³⁺)< 1 minHigh[2]
Rhodamine 6G-BasedR6GES0.030 µMNot Reported< 1 minHigh[3]
Rhodamine B-BasedRhB-DCT0.0521 µMNot ReportedSecondsHigh[4]
BODIPY-BasedBDF1.33 µM (Fluorescence)Not ReportedNot ReportedRatiometric response[2]
Aluminum (Al³⁺) Sensing
Probe TypeSensor Name/DerivativeDetection Limit (LOD)Quantum Yield (Φ)Response TimeSelectivityReference
This compound-Rhodamine Compound 22.43 µMNot ReportedNot ReportedResponds to both Fe³⁺ and Al³⁺[1]
Coumarin-BasedHBCNot ReportedNot ReportedNot ReportedHigh[5]
Quinoline-Coumarin ConjugateL0.82 µMNot ReportedNot ReportedHigh[6]
Schiff BaseBHMMP0.70 µMNot ReportedNot ReportedHigh[7]
Rhodamine-Coumarin10.03 µM0.64 (with Al³⁺)Not ReportedHigh[8]

Signaling Pathway and Experimental Workflow

The operational principle of this compound-coupled rhodamine probes and a typical experimental workflow for metal ion detection are illustrated below.

SignalingPathway cluster_probe Probe State cluster_environment Environment Probe_Spiro This compound-Rhodamine (Spirolactam Form) Probe_Open Ring-Opened Complex (Fluorescent) Probe_Spiro->Probe_Open Ring Opening No_Fluorescence No Fluorescence (Colorless) Probe_Spiro->No_Fluorescence Fluorescence Strong Fluorescence (Colored) Probe_Open->Fluorescence Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Probe_Spiro Binding ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow Synthesize Synthesize Probe Prepare_Stock Prepare Probe Stock Solution (e.g., in DMSO) Synthesize->Prepare_Stock Add_Probe Add Probe to Buffer Solution Prepare_Stock->Add_Probe Prepare_Metal Prepare Metal Ion Solutions Add_Metal Add Metal Ion Solution Prepare_Metal->Add_Metal Add_Probe->Add_Metal Incubate Incubate Add_Metal->Incubate Measure_Abs Measure UV-Vis Absorption Incubate->Measure_Abs Measure_Fluor Measure Fluorescence Emission Incubate->Measure_Fluor Analyze_Data Analyze Data (LOD, Selectivity) Measure_Abs->Analyze_Data Measure_Fluor->Analyze_Data

References

Assessing the Purity of Synthesized 2,6-Diaminopyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,6-Diaminopyridine, a versatile intermediate in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy discussed as orthogonal techniques for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC) for Routine Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the routine analysis and purity determination of polar organic compounds like this compound. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Proposed HPLC Method Parameters

While a specific validated method for this compound is not extensively documented in publicly available literature, a reliable method can be established based on the analysis of structurally similar aminopyridines and other polar aromatic compounds.[1][2][3]

Instrumentation:

  • A standard HPLC system equipped with a UV detector is suitable for this analysis.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation

A stock solution of the synthesized this compound should be prepared by dissolving an accurately weighed amount of the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Alternative and Orthogonal Analytical Techniques

While HPLC is ideal for routine purity checks, a comprehensive purity assessment often benefits from the use of orthogonal methods that provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[4][5] It is particularly useful for detecting residual solvents from the synthesis and purification process, as well as volatile by-products.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte. It provides a direct measure of the molar concentration of the analyte by comparing the integral of a specific resonance of the target compound to that of a certified internal standard of known purity.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the need for routine quality control, identification of unknown impurities, or absolute purity determination.

Parameter HPLC-UV GC-MS qNMR
Primary Use Quantitative analysis of the main component and known/unknown non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination of the main component.
Sample Preparation Dissolution in a suitable solvent.Dissolution in a volatile solvent; derivatization may be required for polar compounds.Dissolution in a deuterated solvent with a certified internal standard.
Limit of Detection (LOD) Estimated: 0.01 - 0.1 µg/mLHigh sensitivity, typically in the ng/mL to pg/mL range for targeted impurities.Generally higher than chromatographic methods, typically in the mg/mL range.
Limit of Quantitation (LOQ) Estimated: 0.05 - 0.5 µg/mLHigh sensitivity, typically in the ng/mL to pg/mL range for targeted impurities.Dependent on the analyte and instrument, but generally in the mg/mL range.
**Linearity (R²) **Typically > 0.999Typically > 0.995Not applicable in the same way as chromatographic methods.
Precision (%RSD) < 2%< 10% for trace impurities< 1%
Accuracy (% Recovery) 98-102%90-110% for spiked impuritiesNot applicable (primary method)
Throughput High, suitable for routine analysis.Moderate, can be automated.Lower, requires careful sample preparation and longer acquisition times.

Experimental Protocols

HPLC Purity Determination
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of this compound of known purity (if available) at a concentration of 1 mg/mL in the initial mobile phase.

  • Sample Preparation: Prepare a sample solution of the synthesized this compound at a concentration of 1 mg/mL in the initial mobile phase.

  • Injection: Inject the standard and sample solutions onto the HPLC system.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the purity of the synthesized sample using the area percentage method:

      • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

GC-MS for Impurity Identification
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile solvent such as methanol (B129727) or dichloromethane.

  • Injection: Inject a 1 µL aliquot of the sample solution into the GC-MS system.

  • GC Separation: Utilize a temperature gradient program to separate the volatile components. A typical program might be:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detection: Acquire mass spectra of the eluting peaks.

  • Data Analysis: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

qNMR for Absolute Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (d1) to ensure complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity of the sample using the following equation:

      • Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = mass

        • P = Purity of the standard

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Initial Mobile Phase Weigh->Dissolve Inject Inject Sample Dissolve->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report Method_Comparison_Logic cluster_methods Analytical Techniques cluster_outputs Information Obtained Start Purity Assessment of this compound HPLC HPLC-UV (Routine Purity) Start->HPLC GCMS GC-MS (Volatile Impurities) Start->GCMS qNMR qNMR (Absolute Purity) Start->qNMR PurityValue Purity (%) HPLC->PurityValue ImpurityProfile Impurity Profile GCMS->ImpurityProfile AbsolutePurity Absolute Purity (mass %) Structural Confirmation qNMR->AbsolutePurity FinalReport Comprehensive Purity Report PurityValue->FinalReport ImpurityProfile->FinalReport AbsolutePurity->FinalReport

References

Unveiling the Molecular Architecture: A Comparative Guide to HRMS Analysis of Scaffolded Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the precise characterization of novel chemical entities is paramount. Scaffolded aminopyridines, a privileged structural motif in drug discovery, demand robust analytical techniques to elucidate their complex structures and confirm their identity. This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical methods for the characterization of these compounds, supported by experimental data and detailed protocols.

High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technique in the pharmaceutical sciences, offering unparalleled sensitivity and mass accuracy for the structural elucidation and quantification of small molecules.[1][2] When coupled with liquid chromatography (LC), HRMS provides a powerful platform for the comprehensive analysis of complex mixtures and the definitive identification of synthesized compounds.[2] This guide will delve into the practical application of HRMS for the analysis of scaffolded aminopyridines and compare its performance against alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Performance Comparison of Analytical Techniques

The choice of analytical technique is often dictated by the specific information required, the complexity of the sample, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HRMS compared to other common analytical methods for the characterization of scaffolded aminopyridines.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FT-IR)Ultraviolet-Visible (UV-Vis)
Primary Information Precise mass-to-charge ratio (m/z), elemental composition, fragmentation patterns3D molecular structure, connectivity of atoms, stereochemistryFunctional groups presentElectronic transitions, conjugation
Sensitivity High (femtogram to picogram)Moderate to low (microgram to milligram)Low (microgram to milligram)Moderate (nanogram to microgram)
Resolution Very high (distinguishes isobaric species)[3]High (resolves individual proton/carbon signals)ModerateLow
Quantitative Capability Good to excellent (with appropriate standards)Excellent (qNMR is a primary ratio method)[4][5]Semi-quantitativeGood (with Beer-Lambert law)
Sample Throughput HighLow to moderateHighHigh
Hyphenation Commonly coupled with LC (LC-HRMS)Can be coupled with LC (LC-NMR)Not commonly hyphenated for this applicationCommonly coupled with LC (LC-UV)
Structural Isomer Differentiation Can differentiate isomers based on fragmentation patterns[3][6][7]Excellent for differentiating structural isomersCan sometimes differentiate isomersLimited capability

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative methodologies for the key experiments cited in this guide.

HRMS Analysis of a Scaffolded Aminopyridine

This protocol outlines a general procedure for the analysis of a novel scaffolded aminopyridine using a UHPLC-Q-Orbitrap HRMS system.[8]

1. Sample Preparation:

  • Accurately weigh 1 mg of the scaffolded aminopyridine and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working solutions at concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • For analysis of biological samples, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is required to remove interfering matrix components.[9][10]

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.[11]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Full Scan (MS1) Resolution: 70,000 FWHM.

  • Scan Range: m/z 100-1000.

  • Data-Dependent MS/MS (dd-MS2): Acquire MS/MS spectra for the top 5 most intense ions from the full scan.

  • Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, and 40.

  • MS/MS Resolution: 17,500 FWHM.

NMR Spectroscopy for Structural Elucidation

This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra for a scaffolded aminopyridine.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Ensure the sample is fully dissolved to obtain high-resolution spectra.

2. NMR Spectrometer Parameters (500 MHz):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1 s

    • Acquisition Time: ~3 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2 s

    • Acquisition Time: ~1 s

  • 2D NMR experiments such as COSY, HSQC, and HMBC should be performed to establish connectivity.

FT-IR and UV-Vis Spectroscopy

These techniques provide complementary information about the functional groups and electronic properties of the molecule.

1. FT-IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

2. UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is around 10 µg/mL.

  • Data Acquisition: Scan the absorbance from 200 to 800 nm.

Visualizing the Workflow and Data Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis HRMS Analysis cluster_data_analysis Data Analysis Compound Scaffolded Aminopyridine StockSolution Stock Solution (1 mg/mL) Compound->StockSolution WorkingSolutions Working Solutions StockSolution->WorkingSolutions LC_Column UHPLC Column WorkingSolutions->LC_Column ExtractedSample Extracted Sample (from matrix) ExtractedSample->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Orbitrap Orbitrap Analyzer ESI_Source->Orbitrap MS1_Scan Full Scan (MS1) Orbitrap->MS1_Scan dd_MS2 dd-MS/MS MS1_Scan->dd_MS2 AccurateMass Accurate Mass Determination MS1_Scan->AccurateMass Fragmentation Fragmentation Pattern Analysis dd_MS2->Fragmentation ElementalComp Elemental Composition AccurateMass->ElementalComp StructureElucidation Structure Elucidation ElementalComp->StructureElucidation Fragmentation->StructureElucidation

Caption: Experimental workflow for the HRMS analysis of a scaffolded aminopyridine.

Technique_Comparison cluster_core Scaffolded Aminopyridine cluster_techniques Analytical Techniques cluster_information Information Obtained Analyte Target Molecule HRMS HRMS Analyte->HRMS NMR NMR Analyte->NMR FTIR FT-IR Analyte->FTIR UVVis UV-Vis Analyte->UVVis MassComp Mass & Composition HRMS->MassComp Structure 3D Structure NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups ElectronicProp Electronic Properties UVVis->ElectronicProp

Caption: Logical relationship between analytical techniques and the information they provide.

Conclusion

The characterization of scaffolded aminopyridines is a critical step in the drug discovery and development pipeline. High-Resolution Mass Spectrometry stands out as a powerful and versatile tool, providing highly accurate mass measurements and detailed structural information through fragmentation analysis. Its high sensitivity and throughput make it particularly well-suited for modern drug discovery workflows.

While HRMS is indispensable for confirming elemental composition and identifying impurities, it is most powerful when used in conjunction with other analytical techniques. NMR spectroscopy remains the gold standard for unambiguous 3D structure determination. FT-IR and UV-Vis spectroscopy offer valuable, albeit less detailed, information regarding the functional groups and electronic structure of the molecule. A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive and confident characterization of novel scaffolded aminopyridines, ultimately accelerating the journey from discovery to clinical application.

References

A Comparative Guide to the Catalytic Activity of 2,6-Diaminopyridine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile 2,6-diaminopyridine (B39239) scaffold has emerged as a privileged structure in the design of highly effective catalysts for a range of chemical transformations. Its ability to act as a robust ligand for transition metals and as a core component of metal-free electrocatalysts has led to significant advancements in fields from organic synthesis to renewable energy. This guide provides an objective comparison of the performance of various this compound-based catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.

C-N Cross-Coupling Reactions: Synthesis of Substituted 2,6-Diaminopyridines

Microwave-assisted, copper-catalyzed amination of 2,6-dihalopyridines is a common method for synthesizing substituted this compound derivatives. The choice of the catalytic system and reaction conditions can significantly influence the selective formation of mono- or di-aminated products.

Performance Data

The following table summarizes the yields for the synthesis of various diaminopyridines (DAm) from 2,6-dibromopyridine (B144722) (DBP) using a CuI/DMPAO catalyst system under microwave irradiation. For comparison, the yield of a diaminated product formed without a catalyst is also included.

ProductAmineCatalyst SystemBaseYield (%)Reference
DAm1-5AlkylaminesCuI/DMPAOK₂CO₃25.6–46.0[1]
DAm6Aniline (B41778)NoneNone79[2]

DMPAO = 2-(2,6-dimethylphenyl)amino-2-oxoacetic acid

Notably, the synthesis of DAm6 from aniline and DBP proceeds efficiently at high temperatures without the need for an external catalyst or base, achieving a high yield of 79%[2]. In contrast, the synthesis of alkylated diaminopyridines benefits from the inclusion of a CuI/DMPAO catalyst and a base, although the yields are more modest[1].

Experimental Protocol: Microwave-Assisted Diamination of 2,6-Dibromopyridine

This protocol is a representative example for the synthesis of diaminopyridines using a copper catalyst.

Materials:

  • 2,6-dibromopyridine (DBP)

  • Primary amine (e.g., (R)-1-phenylethylamine)

  • Copper(I) iodide (CuI)

  • 2-(2,6-dimethylphenyl)amino-2-oxoacetic acid (DMPAO)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vessel, combine 2,6-dibromopyridine (1.5 g), the desired primary amine (6 equivalents), CuI (catalyst), DMPAO (ligand), and K₂CO₃ (4 equivalents).

  • Add deionized water (3 mL) as the solvent.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 45 minutes).

  • After the reaction is complete and the vessel has cooled, the product is isolated and purified, typically by distillation or column chromatography[1].

Workflow for Catalytic C-N Cross-Coupling

G cluster_prep Reaction Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Product Isolation reactants Combine Reactants (2,6-Dibromopyridine, Amine) catalyst Add Catalyst System (CuI, Ligand) reactants->catalyst base Add Base (K2CO3) catalyst->base solvent Add Solvent (Water) base->solvent mw_reaction Microwave Irradiation (e.g., 140°C, 45 min) solvent->mw_reaction extraction Workup & Extraction mw_reaction->extraction purification Purification (Distillation or Chromatography) extraction->purification product Isolated Diaminopyridine purification->product G catalyst [Mn]-H (Active Catalyst) ketone R-CO-R' (Ketone) catalyst->ketone Hydride Transfer intermediate [Mn]-O-CHR-R' (Alkoxide Intermediate) h2 H2 intermediate->h2 Heterolytic Cleavage product R-CH(OH)-R' (Alcohol) intermediate->product Protonolysis h2->catalyst Regeneration G precursors Mix Precursors (2,6-DAP, FeCl3, Carbon Black) in Ethanol drying Dry to Form Solid Powder precursors->drying pyrolysis Pyrolysis (e.g., 900°C, 1h, Ar) drying->pyrolysis catalyst Fe-N-C Electrocatalyst pyrolysis->catalyst

References

Validation of Electrochemical Sensors Using Molecularly Imprinted 2,6-Diaminopyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of an electrochemical sensor based on a molecularly imprinted polymer (MIP) for the detection of 2,6-Diaminopyridine against the widely used High-Performance Liquid Chromatography (HPLC) method. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and evaluation.

Performance Comparison

The quantitative performance of the this compound imprinted electrochemical sensor is compared with typical performance characteristics of HPLC methods used for the determination of this compound in relevant matrices.

Performance MetricMolecularly Imprinted Polymer (MIP) Electrochemical SensorHigh-Performance Liquid Chromatography (HPLC)
Analyte This compoundThis compound and other hair dye components
Limit of Detection (LOD) 0.0275 mg kg⁻¹[1]5 to 168 µg/g (for various dyes)[2]
Limit of Quantification (LOQ) Not explicitly stated16 to 504 µg/g (for various dyes)[2]
Linear Range 0.0500–35.0 mg kg⁻¹[1]Analyte-dependent, typically wide range with r > 0.999[2]
Accuracy (% Recovery) Not explicitly stated81.4% to 109.6% (for various dyes)[2]
Precision (% RSD) Not explicitly stated< 5% (for various dyes)[2]
Analysis Time Rapid15-40 minutes per sample[1]
Instrumentation Cost LowerHigher
Portability High potential for portable devicesGenerally lab-based

Experimental Protocols

Detailed methodologies for the MIP-based electrochemical sensor and a representative HPLC method are provided below.

Molecularly Imprinted Polymer (MIP) Electrochemical Sensor

This protocol is based on the work by Sun et al. (2015)[1], where this compound is used as the template molecule.

a) Synthesis of this compound-Imprinted Core-Shell Nanoparticles:

  • Core Synthesis: Silica (B1680970) nanoparticles are synthesized by the Stöber method.

  • Functionalization: The silica nanoparticles are functionalized with vinyl groups.

  • Imprinting: The vinylized silica nanoparticles are dispersed in a solution containing this compound (template) and 6-aminouracil (B15529) (functional monomer). The polymerization is initiated to form a MIP layer on the surface of the silica nanoparticles.

  • Template Removal: The template (this compound) is removed by washing with a suitable solvent, leaving behind specific recognition sites.

b) Fabrication of the Electrochemical Sensor:

  • Electrode Modification: A glassy carbon electrode (GCE) is modified with a layer of graphene and ionic liquid to enhance conductivity.

  • MIP Deposition: The synthesized this compound-imprinted core-shell nanoparticles are cast onto the modified GCE surface.

  • Drying: The electrode is dried to form a stable sensing film.

c) Electrochemical Measurement:

  • Technique: Differential Pulse Voltammetry (DPV) is used to measure the electrochemical response.

  • Procedure: The modified electrode is immersed in a solution containing the sample. The DPV is recorded, and the peak current is proportional to the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This is a general protocol based on established methods for the analysis of hair dye components[1][2][3].

a) Sample Preparation:

  • Extraction: A known weight of the sample (e.g., hair dye product) is extracted with a suitable solvent such as acetonitrile (B52724) or an ethanol/water mixture, often with the aid of ultrasonication[1][2].

  • Filtration: The extract is filtered through a 0.2 or 0.45 µm filter to remove particulate matter[1][2].

b) Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds, is typically used[1].

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile)[2].

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: The eluting compounds are detected by monitoring the absorbance at specific wavelengths (e.g., 235 nm and 280 nm)[2].

c) Quantification:

  • Calibration: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations.

  • Analysis: The sample extract is injected into the HPLC system. The peak corresponding to this compound is identified by its retention time, and the concentration is determined from the calibration curve based on the peak area.

Visualizations

The following diagrams illustrate the workflow for the validation of the electrochemical sensor and its signaling pathway.

experimental_workflow cluster_synthesis MIP Synthesis cluster_fabrication Sensor Fabrication cluster_validation Sensor Validation s1 Silica Nanoparticle Core Synthesis s2 Vinyl Functionalization s1->s2 s3 Imprinting with 2,6-DAP (Template) & 6-Aminouracil (Monomer) s2->s3 s4 Template Removal s3->s4 f1 GCE Modification (Graphene/Ionic Liquid) s4->f1 Imprinted Nanoparticles f2 Deposition of Imprinted Nanoparticles f1->f2 f3 Drying f2->f3 v1 Electrochemical Measurement (DPV) f3->v1 Fabricated Sensor v2 Performance Evaluation (LOD, Linear Range, etc.) v1->v2 v3 Selectivity Testing (vs. Interferents) v1->v3 v4 Real Sample Analysis (Hair Dye) v1->v4

Experimental workflow for the validation of the MIP-based electrochemical sensor.

signaling_pathway cluster_sensor Sensor Surface MIP MIP Cavity Graphene/IL Layer GCE Signal Change in Electrochemical Signal (DPV Peak Current) MIP->Signal Alters Electron Transfer Analyte This compound Binding Specific Binding Analyte->Binding Binding->MIP:f0 Rebinding Detection Quantification Signal->Detection

Signaling pathway of the this compound MIP-based electrochemical sensor.

References

comparative study of Cu-catalyzed C-N bond forming reactions with 2,6-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals and functional materials. The 2,6-disubstituted pyridine (B92270) scaffold, in particular, is a privileged motif in medicinal chemistry. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a cost-effective and practical alternative to palladium-based methods for the amination of aryl halides like 2,6-dibromopyridine (B144722). This guide provides a comparative analysis of various copper-catalyzed systems for the mono- and di-amination of 2,6-dibromopyridine, supported by experimental data to facilitate catalyst and condition selection.

Performance Comparison of Catalytic Systems

The selective mono- or di-amination of 2,6-dibromopyridine is a key challenge, controllable by the careful selection of the copper source, ligand, base, and reaction conditions. Below is a summary of quantitative data for different catalytic systems.

Catalyst SystemAmineProductBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Mono-amination
None (uncatalyzed)Isopropylamine (B41738)2-bromo-6-(isopropylamino)pyridine-Water1502.586[1][2]
None (uncatalyzed)(R)-1-phenylethylamine2-bromo-6-((R)-1-phenylethylamino)pyridine-Water1952.578[1][2]
None (uncatalyzed)2,4-Dimethylaniline2-bromo-6-(2,4-dimethylphenylamino)pyridine-Water1902.555[1]
CuI / N,N'-dimethylethylenediamine (L1)Benzimidazole1-(6-bromopyridin-2-yl)-1H-benzo[d]imidazoleK2CO3DMSO1201295
Di-amination
CuI / DMPAOIsopropylamineN2,N6-diisopropylpyridine-2,6-diamineK2CO3Water1502.585
CuI / DMPAO(R)-1-phenylethylamineN2,N6-bis((R)-1-phenylethyl)pyridine-2,6-diamineK2CO3Water1952.575
Cu2Oaq. Ammonia (B1221849)Pyridine-2,6-diamineK2CO3Ethylene (B1197577) Glycol801668
None (uncatalyzed)AnilineN2,N6-diphenylpyridine-2,6-diamine-Water2002.579

Experimental Protocols

Detailed methodologies for representative mono- and di-amination reactions are provided below.

Protocol 1: Microwave-Assisted Mono-amination of 2,6-Dibromopyridine with Isopropylamine (Uncatalyzed)

Materials:

  • 2,6-dibromopyridine (DBP)

  • Isopropylamine

  • Deionized water

  • Microwave synthesizer vial (10 mL)

  • Stir bar

Procedure:

  • To a 10 mL microwave synthesizer vial equipped with a stir bar, add 2,6-dibromopyridine (1.00 g, 4.22 mmol, 1.0 equiv).

  • Add deionized water (5 mL).

  • Add isopropylamine (2.16 mL, 25.3 mmol, 6.0 equiv).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 2.5 hours.

  • After cooling, the reaction mixture is purified by bulb-to-bulb distillation to yield 2-bromo-6-(isopropylamino)pyridine.

Protocol 2: Microwave-Assisted Di-amination of 2,6-Dibromopyridine with Isopropylamine (CuI/DMPAO Catalyzed)

Materials:

  • 2,6-dibromopyridine (DBP)

  • Isopropylamine

  • Copper(I) iodide (CuI)

  • 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO)

  • Potassium carbonate (K2CO3)

  • Deionized water

  • Microwave synthesizer vial (10 mL)

  • Stir bar

Procedure:

  • To a 10 mL microwave synthesizer vial equipped with a stir bar, add 2,6-dibromopyridine (1.00 g, 4.22 mmol, 1.0 equiv).

  • Add potassium carbonate (1.17 g, 8.44 mmol, 2.0 equiv).

  • Add copper(I) iodide (0.080 g, 0.42 mmol, 0.1 equiv).

  • Add 2-(2,6-dimethylphenylamino)-2-oxoacetic acid (DMPAO) (0.163 g, 0.84 mmol, 0.2 equiv).

  • Add deionized water (5 mL).

  • Add isopropylamine (2.16 mL, 25.3 mmol, 6.0 equiv).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 2.5 hours.

  • After cooling, the product, N2,N6-diisopropylpyridine-2,6-diamine, is isolated and purified.

Protocol 3: Conventionally Heated Di-amination of 2,6-Dibromopyridine with Aqueous Ammonia (Cu2O Catalyzed)

Materials:

  • 2,6-dibromopyridine

  • Copper(I) oxide (Cu2O)

  • N,N'-dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K2CO3)

  • Aqueous ammonia (28% solution)

  • Ethylene glycol

  • Schlenk tube

  • Stir bar

Procedure:

  • To a Schlenk tube containing a stir bar, add 2,6-dibromopyridine (0.5 mmol), Cu2O (5 mol%), and K2CO3 (20 mol%).

  • Add N,N'-dimethylethylenediamine (10 mol%).

  • Add ethylene glycol (1 mL).

  • Add aqueous ammonia (28% solution, 40 equiv.).

  • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

  • After cooling, the reaction mixture is worked up to isolate pyridine-2,6-diamine.

Reaction Pathways and Selectivity

The choice between mono- and di-amination of 2,6-dibromopyridine is a critical aspect of synthesizing asymmetrically and symmetrically substituted pyridines. The following diagrams illustrate the general experimental workflow and the logical relationship governing the reaction's selectivity.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge 2,6-dibromopyridine, a mine, and solvent B Add catalyst, ligand, and base (if required) A->B C Heat (Conventional or Microwave) B->C D Cooling and Quenching C->D E Extraction D->E F Purification (e.g., Chromatography, Distillation) E->F G G F->G Product

A general experimental workflow for Cu-catalyzed C-N coupling.

The selectivity between mono- and di-amination is primarily influenced by the reaction conditions. Uncatalyzed reactions or those with simple ligands at moderate temperatures often favor mono-substitution. In contrast, the presence of a suitable catalyst/ligand system, such as CuI/DMPAO, along with a base, significantly promotes the second amination step, leading to the di-substituted product.

selectivity_factors cluster_mono Mono-amination Favored cluster_di Di-amination Favored Start 2,6-Dibromopyridine + Amine Condition Reaction Conditions Start->Condition Mono_Factors - Uncatalyzed - Mild Ligand - Stoichiometric Control - Lower Temperature Condition->Mono_Factors Selective Conditions Di_Factors - CuI/DMPAO Catalyst - Presence of Base (e.g., K2CO3) - Higher Temperature - Excess Amine Condition->Di_Factors Forcing Conditions Mono_Product 2-Bromo-6-aminopyridine Mono_Factors->Mono_Product Di_Product 2,6-Diaminopyridine Di_Factors->Di_Product

Key factors influencing mono- vs. di-amination selectivity.

References

Safety Operating Guide

Proper Disposal of 2,6-Diaminopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, logistical information, and step-by-step procedures for the proper disposal of 2,6-Diaminopyridine. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a toxic substance that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably under a chemical fume hood to avoid dust formation. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.

Quantitative Data for this compound

The following table summarizes key identification and hazard information for this compound.

PropertyValueSource(s)
CAS Number 141-86-6
Synonyms 2,6-Pyridinediamine
GHS Classification Acute Toxicity, Oral (Category 3)
Skin Irritation (Category 2)
Serious Eye Irritation (Category 2A)
STOT - Single Exposure (Category 3)
UN Number UN2811
Hazard Class 6.1 (Toxic Solids)
Packing Group III

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated. Shut off all possible sources of ignition.

  • Contain: Wearing appropriate PPE, prevent the spill from entering drains or watercourses.

  • Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol for this compound Waste

The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Collect all waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, paper towels), in a designated and compatible hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides are incompatible.

Step 2: Labeling and Storage

  • Clearly label the waste container as "Hazardous Waste" with the full chemical name "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste. The storage area should be secure and accessible only to authorized personnel.

Step 3: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • The recommended method for ultimate disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a licensed facility.

Step 4: Documentation

  • Complete all required waste disposal forms as mandated by your institution and the disposal contractor.

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Step 1: Waste Generation & Collection cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Professional Disposal A Generate this compound Waste (solid chemical, contaminated labware) B Collect in a designated, compatible, and sealed hazardous waste container A->B C Label container: 'Hazardous Waste' 'this compound' B->C Proceed to Labeling D Store in a secure, cool, dry, and well-ventilated area away from incompatibles C->D E Contact EHS or licensed waste disposal contractor D->E Arrange Pickup F Complete required waste manifests/forms E->F G Transfer waste for professional disposal (e.g., Incineration) F->G

References

Essential Safety and Operational Guide for 2,6-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Diaminopyridine, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Understanding its specific dangers is the first step in safe handling.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Oral ToxicityCategory 3DangerH301: Toxic if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2DangerH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2ADangerH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3DangerH335: May cause respiratory irritation
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical safety goggles or a face shield where splashing is possible.OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).Consult glove manufacturer's compatibility data.
Body Laboratory coat and additional protective clothing to prevent skin contact.Ensure clothing is appropriate for the task.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if working outside a fume hood.Follow OSHA respirator regulations in 29 CFR 1910.134.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Work Area: Designate a specific area for handling this compound and ensure it is clean and uncluttered.

2. Donning Personal Protective Equipment (PPE):

  • Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Inspect all PPE for any signs of damage before use.

3. Weighing and Aliquoting (Solid Form):

  • Perform all weighing and transfer operations within the chemical fume hood.

  • Use a spatula for transfers and handle the solid carefully to avoid generating dust.

  • Close the container tightly immediately after use.

4. Solution Preparation:

  • When dissolving the solid, add the this compound slowly to the solvent to avoid splashing.

  • If the dissolution process generates heat, cool the container as necessary.

5. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification B Inspect and Test Emergency Equipment (Safety Shower, Eyewash) A->B C Don Required PPE B->C D Weigh Solid this compound C->D Proceed to Handling E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Work Area F->G Experiment Complete H Segregate and Label Waste G->H I Dispose of Waste via Approved Channels H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical component of the chemical's life cycle management.

  • Waste Classification: this compound and any materials contaminated with it are considered hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated solids (e.g., weigh paper, paper towels) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

  • Disposal Procedure:

    • Store waste containers in a designated satellite accumulation area.

    • Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diaminopyridine
Reactant of Route 2
2,6-Diaminopyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.